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Core Science & Biosynthesis

Foundational

Engineering Lipid Architectures: A Technical Guide to cis-Vaccenoyl Chloride

Executive Summary cis-Vaccenoyl chloride (CAS: 95548-26-8) is a highly reactive, stereospecific acylating agent utilized extensively in advanced lipidomics, proteomics, and the semisynthetic modification of natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-Vaccenoyl chloride (CAS: 95548-26-8) is a highly reactive, stereospecific acylating agent utilized extensively in advanced lipidomics, proteomics, and the semisynthetic modification of natural products. As the acyl chloride derivative of cis-vaccenic acid (an 18:1, ω -7 fatty acid), it serves as a critical building block for installing monounsaturated aliphatic chains onto molecular scaffolds. This whitepaper details the structural dynamics, physiochemical properties, and field-proven experimental protocols for utilizing cis-vaccenoyl chloride, with a specific focus on high-fidelity regioselective lipid synthesis.

Structural Dynamics and Physiochemical Profiling

The chemical utility of cis-vaccenoyl chloride is driven by two distinct structural features:

  • The Electrophilic Acyl Chloride Terminus: Replaces the relatively unreactive hydroxyl group of the parent carboxylic acid with a highly electronegative chlorine atom, creating a potent electrophile capable of rapid, quantitative esterification or amidation without the need for complex coupling reagents.

  • The ω -7 cis-Double Bond: The cis-11 unsaturation introduces a rigid ~30-degree kink in the 18-carbon aliphatic chain. When incorporated into diacylglycerols or liposomal formulations, this kink disrupts tight van der Waals packing between adjacent lipid tails, thereby lowering the phase transition temperature ( Tm​ ) and increasing membrane fluidity.

Table 1: Physiochemical Profile of cis-Vaccenoyl Chloride[1]
PropertySpecification
IUPAC Name (Z)-octadec-11-enoyl chloride
CAS Registry Number 95548-26-8
Molecular Formula C18H33ClO
Molecular Weight 300.91 g/mol
Physical State Liquid
Density 0.912 g/mL at 25 °C
Boiling Point 170 °C at 2 mm Hg
Flash Point 113 °C
Storage Temperature −20 °C (Moisture Sensitive)
Hazard Classification Corrosive (UN 1760, Class 8); Causes severe burns

Mechanistic Applications in Synthetic Chemistry

Semisynthetic Modification of Bioactive Scaffolds

cis-Vaccenoyl chloride is frequently employed to modulate the lipophilicity and membrane permeability of natural products. For example, in the development of mitochondrial poisons, researchers have acylated geranyloxycoumarins (such as marmin) with cis-vaccenoyl chloride. The addition of the long, unsaturated acyl chain alters the molecule's cellular uptake profile, enabling the resulting semisynthetic esters to effectively suppress hypoxia-induced HIF-1 activation[1].

Asymmetric Diglyceride Synthesis

In lipidomics, synthesizing asymmetric lipids—where the sn-1 and sn-2 positions of the glycerol backbone contain different fatty acids—is notoriously difficult. Standard stepwise acylation through β -hydroxy-ester intermediates inevitably leads to acyl migration, scrambling the regioselectivity[2]. cis-Vaccenoyl chloride is utilized in advanced bromohydrin-mediated pathways to install the ω -7 chain at the sn-1 position with absolute structural fidelity, a process critical for synthesizing bacterial membrane components like Streptococcus pneumoniae α -glucosyl diglycerides[2].

Experimental Workflow: High-Fidelity Regioselective Acylation

The following protocol outlines a self-validating system for the regioselective synthesis of an asymmetric diglyceride (sn-1-cis-vaccenoyl-sn-2-palmitoyl diglyceride), completely circumventing acyl migration[2].

Step-by-Step Methodology

Step 1: Electrophilic Acylation of the Bromohydrin

  • Action: Dissolve the target glycosyl bromohydrin precursor in anhydrous dichloromethane (CH 2​ Cl 2​ ) under a nitrogen atmosphere. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Addition: Slowly add cis-vaccenoyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Causality: Operating at 0 °C minimizes side reactions. DMAP acts as a nucleophilic catalyst, attacking the cis-vaccenoyl chloride to form a highly reactive N-acylpyridinium intermediate. This ensures rapid esterification of the free hydroxyl group.

  • Outcome: Formation of a β -bromoester intermediate. Unlike β -hydroxy-esters, the β -bromoester is sterically and electronically stable against intramolecular acyl migration.

Step 2: Nucleophilic Substitution ( SN​2 )

  • Action: Isolate the β -bromoester and dissolve it in refluxing toluene. Add the tetrabutylammonium (TBA) salt of palmitic acid.

  • Causality: The TBA salt provides a highly nucleophilic, soluble carboxylate in the organic solvent. The elevated temperature supplies the activation energy required to displace the secondary bromide via an SN​2 mechanism, installing the palmitoyl group at the sn-2 position with complete inversion of stereochemistry.

Step 3: Self-Validation via Quantitative 13 C NMR

  • Action: Dope the final purified product with Chromium(III) acetylacetonate (Cr(acac) 3​ ) and perform 13 C NMR spectroscopy.

  • Causality: Quaternary carbonyl carbons possess long spin-lattice relaxation times ( T1​ ), making standard 13 C NMR non-quantitative. Cr(acac) 3​ acts as a non-shifting paramagnetic relaxation enhancement (PRE) agent, dramatically reducing T1​ . This allows for the precise, quantitative integration of the sn-1 (~173 ppm) and sn-2 (~172.5 ppm) carbonyl resonances.

  • Validation: A calculated integration ratio of >99:1 confirms the regioselective fidelity of the protocol, validating the total absence of acyl migration during the synthetic sequence[2].

Pathway N1 Glycosyl Bromohydrin (Stable Scaffold) N3 β-Bromoester Intermediate (Resists Acyl Migration) N1->N3 DMAP, CH2Cl2, 0°C N2 cis-Vaccenoyl Chloride (Electrophilic Acylation) N2->N3 Esterification N5 Asymmetric Diglyceride (Target Lipid) N3->N5 Toluene, Reflux N4 TBA-Palmitate (Nucleophilic Substitution) N4->N5 SN2 Inversion N6 13C NMR + Cr(acac)3 (Self-Validation Step) N5->N6 Quantify Regioselectivity

Regioselective acylation workflow using cis-vaccenoyl chloride.

Handling, Stability, and Storage Protocols

Due to the highly electrophilic nature of the acyl chloride moiety, cis-vaccenoyl chloride is acutely sensitive to ambient moisture. Exposure to water results in rapid hydrolysis, yielding cis-vaccenic acid and hydrochloric acid (HCl) gas.

  • Storage: Must be stored at −20 °C in tightly sealed, dark glass ampoules or bottles backfilled with inert gas (Nitrogen or Argon)[3].

  • Handling: All transfers and reactions must be conducted using Schlenk line techniques or within a glovebox. Personnel must utilize heavy-duty nitrile gloves and chemical splash goggles, as the compound causes severe skin burns and eye damage[3].

References

  • Source: echemi.
  • Source: rsc.
  • Source: nih.

Sources

Exploratory

A Technical Guide to the Synthesis of cis-Vaccenoyl Chloride from cis-Vaccenic Acid

Abstract This technical guide provides an in-depth exploration of the synthetic pathways for converting cis-vaccenic acid into cis-vaccenoyl chloride, a highly reactive and valuable intermediate for further chemical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for converting cis-vaccenic acid into cis-vaccenoyl chloride, a highly reactive and valuable intermediate for further chemical synthesis in pharmaceutical and materials science. We critically evaluate the two primary methods employing thionyl chloride and oxalyl chloride as chlorinating agents. With a focus on scientific integrity, this document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and addresses the specific challenges associated with preserving the integrity of the cis-alkene functionality. Based on evidence of potential side reactions with unsaturated systems, the oxalyl chloride method at low temperatures is presented as the superior and recommended pathway for achieving high purity and yield. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the synthesis of unsaturated fatty acyl chlorides.

Introduction: The Significance of cis-Vaccenoyl Chloride

cis-Vaccenic acid ((Z)-octadec-11-enoic acid) is a naturally occurring monounsaturated fatty acid found in various biological systems. Its conversion to the corresponding acyl chloride, cis-vaccenoyl chloride (CAS No: 95548-26-8), transforms the relatively inert carboxylic acid into a highly reactive electrophilic species.[1][2] This acyl chloride is a critical building block, enabling the covalent attachment of the C18 monounsaturated lipid chain to various nucleophiles (e.g., alcohols, amines, thiols) to synthesize a diverse range of molecules, including specialized esters, amides, and thioesters.

The primary challenge in this synthesis is the preservation of the C11-C12 cis-double bond. Aggressive reaction conditions or inappropriate reagents can lead to isomerization (to the trans-isomer) or unwanted side reactions at the site of unsaturation. This guide provides the technical foundation to navigate these challenges effectively.

Foundational Principles of Acyl Chloride Synthesis

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This transformation is necessary because the hydroxyl group is a poor leaving group. Chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) function by first converting the hydroxyl group into a much better leaving group, which is then displaced by a chloride ion.[3][4] The key advantage of these reagents is that their byproducts are gaseous (SO₂, HCl, CO, CO₂), which helps to drive the reaction to completion and simplifies product isolation.[3][5]

Synthesis Pathway I: The Oxalyl Chloride Method (Recommended)

For unsaturated carboxylic acids like cis-vaccenic acid, oxalyl chloride is the reagent of choice.[6] It is known to be a milder and more selective reagent compared to thionyl chloride, minimizing the risk of side reactions.[5] Critically, performing the reaction at low temperatures has been shown to inhibit side reactions involving the double bonds in polyunsaturated fatty acids.[7]

Rationale & Mechanistic Insight

The reaction proceeds, often with a catalytic amount of N,N-dimethylformamide (DMF), through a Vilsmeier-type intermediate. The DMF catalyst first reacts with oxalyl chloride to form a highly reactive chloroiminium ion. This species activates the carboxylic acid, leading to the formation of a mixed anhydride. Subsequent attack by a chloride ion and collapse of the tetrahedral intermediate liberates the acyl chloride and gaseous byproducts. The mild conditions under which this reaction proceeds are key to preserving the stereochemistry of the double bond.[8]

oxalyl_chloride_mechanism cluster_activation Catalyst Activation cluster_reaction Acyl Chloride Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier (COCl)₂ Oxalyl_Cl Oxalyl Chloride (COCl)₂ Active_Ester Reactive Anhydride Intermediate Vilsmeier->Active_Ester CVA cis-Vaccenic Acid CVA->Active_Ester Vilsmeier Reagent Tetrahedral Tetrahedral Intermediate Active_Ester->Tetrahedral + Cl⁻ Chloride Chloride Ion (Cl⁻) Product cis-Vaccenoyl Chloride Tetrahedral->Product Collapse Byproducts CO₂ + CO + HCl Tetrahedral->Byproducts

Caption: Reaction mechanism of cis-vaccenic acid with oxalyl chloride.
Experimental Protocol: Low-Temperature Synthesis

This protocol is designed to maximize yield and purity by mitigating potential side reactions.[7]

Materials:

  • cis-Vaccenic Acid (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or other nonpolar solvent (e.g., hexane)

  • N,N-Dimethylformamide (DMF), anhydrous (catalytic, ~1-2 drops)

  • Nitrogen or Argon gas supply

  • Standard, flame-dried glassware (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Inert Atmosphere: Assemble the flame-dried glassware and allow it to cool under a positive pressure of dry nitrogen or argon. An inert atmosphere is crucial as acyl chlorides and oxalyl chloride are highly sensitive to moisture.[9]

  • Dissolution: Dissolve cis-vaccenic acid in anhydrous DCM in the round-bottom flask.

  • Cooling: Cool the solution to -15 °C to 0 °C using an appropriate cooling bath (e.g., ice-salt bath).

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF to the stirred solution.[10]

  • Reagent Addition: Add oxalyl chloride dropwise to the cooled solution over 30-60 minutes. Vigorous gas evolution (CO, CO₂) will be observed. Maintain the temperature throughout the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours after the gas evolution ceases.

  • Solvent Removal: Remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. To ensure all volatile reagents are removed, an anhydrous solvent like toluene can be added and co-evaporated.[11] The crude cis-vaccenoyl chloride is typically obtained as a yellow-orange oil and can be used directly or purified further.

Purification & Characterization
  • Purification: Due to its high boiling point (~170 °C at 2 mm Hg), purification must be performed by vacuum distillation.[1][2] It is critical to use a well-controlled vacuum and gentle heating to prevent thermal degradation.[9]

  • Characterization:

    • FTIR (Fourier-Transform Infrared Spectroscopy): Successful conversion is confirmed by the disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (~1785-1815 cm⁻¹).

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance Spectroscopy): NMR spectroscopy will confirm the structure and, importantly, the preservation of the cis-alkene protons and carbons.

Synthesis Pathway II: The Thionyl Chloride Method

Thionyl chloride is a powerful, common, and cost-effective reagent for synthesizing acyl chlorides.[3] However, for unsaturated systems, its use requires careful consideration due to the potential for undesirable side reactions.[7]

Rationale & Mechanistic Insight

The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. A chloride ion, acting as a nucleophile, then attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, releasing the final acyl chloride product along with gaseous sulfur dioxide and hydrogen chloride.[3]

thionyl_chloride_mechanism CVA cis-Vaccenic Acid Intermediate Acyl Chlorosulfite Intermediate CVA->Intermediate + SOCl₂ SOCl2 Thionyl Chloride SOCl₂ Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + Cl⁻ Chloride Chloride Ion (Cl⁻) Product cis-Vaccenoyl Chloride Tetrahedral->Product Collapse Byproducts SO₂ + HCl Tetrahedral->Byproducts

Caption: Reaction mechanism of cis-vaccenic acid with thionyl chloride.
Critical Consideration: Side Reactions with Unsaturated Systems

A significant drawback of using thionyl chloride with fatty acids containing two or more double bonds is the occurrence of side reactions.[7] While cis-vaccenic acid is monounsaturated, the reactivity of thionyl chloride, particularly at elevated temperatures (reflux), poses a risk of addition reactions or isomerization at the C11-C12 double bond. This can lead to a mixture of products and a lower yield of the desired pure cis-isomer.

Standard Experimental Protocol

This protocol is often performed neat or with a high-boiling inert solvent.

Materials:

  • cis-Vaccenic Acid (1.0 eq)

  • Thionyl Chloride (1.5 - 2.0 eq)

  • Nitrogen or Argon gas supply

  • Flame-dried glassware with a reflux condenser

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the cis-vaccenic acid.

  • Reagent Addition: Slowly add thionyl chloride to the flask at room temperature.[11][12]

  • Reaction: Gently heat the mixture to reflux (typically 40-60 °C) for 2-5 hours, or until gas evolution (SO₂, HCl) ceases.[12]

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation (boiling point ~75 °C), followed by vacuum to remove the final traces. The crude product remains.

  • Purification: Purify the crude product via vacuum distillation as described in section 3.3.

Advanced Protocol: Silylation to Mitigate Side Reactions

To circumvent the side reactions associated with thionyl chloride, a protective strategy can be employed. This involves converting the carboxylic acid to a silyl ester before reaction with the chlorinating agent.[7]

  • Silylation: React the cis-vaccenic acid with a suitable silylating agent (e.g., trimethylsilyl chloride) to form the corresponding silyl cis-vaccenoate.

  • Chlorination: React the purified silyl ester with thionyl chloride at room temperature. The reaction is typically cleaner and avoids direct interaction of the harsh reagent with the double bond.

  • Isolation: The byproducts of this reaction are volatile and can be easily removed under reduced pressure to yield the desired cis-vaccenoyl chloride.[7]

Comparative Summary of Synthesis Pathways

The choice of reagent is the most critical decision in this synthesis. The following table summarizes the key considerations for each pathway.

ParameterOxalyl Chloride MethodThionyl Chloride Method
Reagent Selectivity High . Milder conditions, less prone to side reactions.[5][6]Moderate . More aggressive, potential for side reactions with double bonds.[7]
Optimal Conditions Low temperature (-15 to 5 °C), catalytic DMF.[7][10]Room temperature to reflux (40-60 °C).[12]
Byproducts CO, CO₂, HCl (all gaseous).[5]SO₂, HCl (all gaseous).[3]
Purity of Crude Product Generally higher, especially for unsaturated substrates.May contain byproducts from reactions at the double bond.[7]
Cost More expensive.[5]Less expensive.
Recommendation Highly Recommended for preserving alkene integrity.Use with caution; consider the advanced silylation protocol for best results.

General Experimental Workflow & Safety

The overall process, regardless of the chlorinating agent, follows a consistent workflow that demands rigorous anhydrous technique and safety precautions.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-Dry Glassware B Add cis-Vaccenic Acid under Inert Gas (N₂/Ar) A->B C Add Anhydrous Solvent B->C D Cool to Target Temp (if required) C->D E Add Chlorinating Agent (SOCl₂ or (COCl)₂) D->E F Stir until Reaction is Complete E->F G Remove Solvent & Excess Reagent via Rotary Evaporation F->G H Purify by High-Vacuum Distillation G->H I Characterize Product (FTIR, NMR) H->I J Store Under Inert Gas I->J

Caption: General workflow for cis-vaccenoyl chloride synthesis.

Safety and Handling:

  • Corrosivity and Toxicity: Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and severe lachrymators. They react violently with water to release corrosive HCl gas.[13][14] All manipulations must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.

  • Anhydrous Conditions: Strict exclusion of moisture is paramount to prevent violent reactions and decomposition of both the reagents and the acyl chloride product.

  • Quenching: Excess reagents should be quenched carefully by slowly adding to a stirred, cooled solution of sodium bicarbonate or another suitable base.

Conclusion

The synthesis of cis-vaccenoyl chloride from cis-vaccenic acid is a straightforward transformation that hinges on the appropriate choice of chlorinating agent to ensure the preservation of the C11-C12 cis-double bond. While thionyl chloride is a viable option, the potential for side reactions makes it a less reliable choice unless protective strategies are employed. The use of oxalyl chloride in a nonpolar solvent at low temperatures is the recommended, authoritative method. It offers superior selectivity and provides a cleaner, more direct route to the high-purity product required for demanding applications in research and development. Adherence to strict anhydrous techniques and safety protocols is essential for a successful and safe synthesis.

References

  • Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]

  • Tanaka, T., & Funakoshi, H. (1999). U.S. Patent No. 5,912,371. Washington, DC: U.S. Patent and Trademark Office.
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

  • Hickman, K. C. D., & Harris, E. E. (1956). U.S. Patent No. 2,748,151. Washington, DC: U.S. Patent and Trademark Office.
  • Wujing Chemical Database. (n.d.). cis-Vaccenoyl chloride | 95548-26-8. Retrieved from [Link]

  • ResearchGate. (2018, September 13). How i can modify fatty acid in to acyl chloride using thionyl chloride?. Retrieved from [Link]

  • Weis, C. D. (1976). U.S. Patent No. 3,940,439. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • ScienceMadness Wiki. (2025, August 3). Oxalyl chloride. Retrieved from [Link]

  • Reddit. (2022, July 12). reactions with thionyl chloride. r/OrganicChemistry. Retrieved from [Link]

  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Etzkorn, H., et al. (2004). U.S. Patent No. 6,727,384. Washington, DC: U.S. Patent and Trademark Office.
  • Reaction Repo. (n.d.). Oxidation with Oxalyl chloride. Retrieved from [Link]

  • Olofsson, B., et al. (2015). Oxalyl Chloride as a Practical Carbon Monoxide Source for Carbonylation Reactions. Organic Letters, 17(12), 3002-3005. Retrieved from [Link]

  • Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acid to Acid Chloride. Retrieved from [Link]

Sources

Foundational

The Role of cis-Vaccenoyl Chloride in Omega-7 Fatty Acid Metabolism: A Technical Guide for Lipidomics and Drug Development

Executive Summary Omega-7 monounsaturated fatty acids, particularly palmitoleic acid (16:1 n-7) and cis-vaccenic acid (18:1 n-7), have emerged as critical lipokines regulating systemic metabolic health[1][2]. While endog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Omega-7 monounsaturated fatty acids, particularly palmitoleic acid (16:1 n-7) and cis-vaccenic acid (18:1 n-7), have emerged as critical lipokines regulating systemic metabolic health[1][2]. While endogenous cis-vaccenic acid modulates vital cellular pathways like mTORC2-Akt-FOXO1, studying these mechanisms in isolation presents a significant biochemical challenge. Free fatty acids lack the electrophilic reactivity required for precise in vitro assays and complex lipid synthesis.

Enter cis-vaccenoyl chloride (CAS 95548-26-8)—the highly reactive acyl chloride derivative of cis-vaccenic acid. As a Senior Application Scientist specializing in lipid chemistry, I rely on this chemical probe to overcome the thermodynamic barriers of esterification. By utilizing cis-vaccenoyl chloride, researchers can synthesize high-purity cis-vaccenoyl-CoA for enzymatic assays[3] and construct regioselective glycosyl diglycerides to map lipid-protein interactions[4]. This whitepaper deconstructs the metabolic significance of omega-7 fatty acids and provides field-proven methodologies for leveraging cis-vaccenoyl chloride in advanced lipidomics.

Section 1: The Metabolic Context of cis-Vaccenic Acid

Unlike saturated fats, circulating levels of omega-7 fatty acids are inversely correlated with metabolic dysfunction[2]. cis-Vaccenic acid is primarily produced through de novo lipogenesis, where palmitic acid is desaturated by Δ9-desaturase (SCD1) to palmitoleic acid, followed by elongation via the enzyme ELOVL5[3].

Once synthesized, cis-vaccenate acts as a potent signaling molecule. Large-scale epidemiological data from the Multi-Ethnic Study of Atherosclerosis (MESA) cohort demonstrates that higher plasma levels of cis-vaccenic acid are robustly associated with lower insulin resistance (HOMA-IR) and a significantly reduced risk of incident Type 2 Diabetes across diverse populations[2][5]. At the cellular level, it modulates the mTORC2-Akt-FOXO1 pathway, a critical axis for cell growth, proliferation, and metabolic homeostasis.

Omega7Pathway Palmitic Palmitic Acid (16:0) Palmitoleic Palmitoleic Acid (16:1 n-7) Palmitic->Palmitoleic Δ9 Desaturase (SCD1) Vaccenic cis-Vaccenic Acid (18:1 n-7) Palmitoleic->Vaccenic Elongase (ELOVL5) VaccenoylCoA cis-Vaccenoyl-CoA Vaccenic->VaccenoylCoA Endogenous Acyl-CoA Synthetase mTORC2 mTORC2-Akt-FOXO1 Signaling Pathway Vaccenic->mTORC2 Endogenous Modulation VaccenoylCl cis-Vaccenoyl Chloride (Synthetic Probe) VaccenoylCl->VaccenoylCoA Chemical Thioesterification (+ Coenzyme A) BetaOx Hepatic β-Oxidation VaccenoylCoA->BetaOx Enzymatic Degradation

Figure 1: Biosynthetic and synthetic pathways of cis-vaccenic acid and its chloride derivative.

Section 2: Causality in Experimental Design: Why Use cis-Vaccenoyl Chloride?

To study the downstream effects of cis-vaccenic acid, researchers must often synthesize its biologically active derivatives, such as acyl-CoAs or specific phospholipids. Relying on endogenous acyl-CoA synthetases or standard carbodiimide coupling with free cis-vaccenic acid often yields incomplete reactions, racemic mixtures, or unwanted acyl migration[4].

The causality behind selecting cis-vaccenoyl chloride is rooted in its structural thermodynamics. The substitution of the hydroxyl group with a highly electronegative chlorine atom creates a potent electrophilic carbonyl carbon. This allows for:

  • Rapid Thioesterification: Direct synthesis of cis-vaccenoyl-CoA without the need for ATP or ligase enzymes, ensuring high purity for in vitro β-oxidation assays[3].

  • Absolute Regioselectivity: In the synthesis of complex glycolipids (e.g., Streptococcus pneumoniae Glc-DAG-s2), stepwise acylation using standard fatty acids leads to acyl migration between the sn-1 and sn-2 glycerol positions. Reacting cis-vaccenoyl chloride with a glycosyl bromohydrin intermediate completely bypasses β-hydroxy-ester intermediates, locking the acyl chain in the correct position[4].

  • Semisynthetic Derivatization: It enables the rapid acylation of natural products, such as geranyloxycoumarins (e.g., marmin), to screen for mitochondrial poisons and HIF-1 inhibitors in drug discovery[6].

Section 3: Quantitative Data Summaries

To contextualize the biological and experimental parameters of cis-vaccenic acid, the following tables summarize key epidemiological findings and enzymatic kinetics.

Table 1: Epidemiological Impact of cis-Vaccenic Acid (MESA Cohort)[2]
Population SubgroupAssociation with Incident T2D RiskAssociation with HOMA-IR
Black Americans 17% ReductionStrong Inverse Correlation
Hispanic Americans 32% ReductionStrong Inverse Correlation
Chinese Americans 39% ReductionStrong Inverse Correlation
Table 2: Relative Hepatic β-Oxidation Rates of Monounsaturated Fatty Acyl-CoAs[4]
Acyl-CoA SubstrateRelative Degradation ActivityBiological Implication
cis-Palmitoleoyl-CoA (16:1 n-7) 1.00Rapidly oxidized to maintain low hepatic levels
cis-Vaccenoyl-CoA (18:1 n-7) 0.66Slower oxidation allows accumulation for signaling
Oleoyl-CoA (18:1 n-9) 0.64Comparable degradation rate to cis-vaccenate

Note: The slower degradation of cis-vaccenoyl-CoA compared to palmitoleoyl-CoA suggests a biological mechanism to preserve 18:1 n-7 for cellular signaling rather than immediate energy expenditure[3].

Section 4: Self-Validating Experimental Protocols

The following protocols detail the use of cis-vaccenoyl chloride in synthesizing critical metabolic probes. Every step is designed to incorporate self-validating analytical checks to ensure scientific integrity.

Protocol 1: Chemical Synthesis of cis-Vaccenoyl-CoA for β-Oxidation Assays

Objective: Generate high-purity cis-vaccenoyl-CoA to serve as a substrate for in vitro hepatic β-oxidation studies[3]. Methodology:

  • Preparation: Dissolve Coenzyme A (free acid) in a 0.1 M sodium bicarbonate buffer (pH 8.0) mixed with tetrahydrofuran (THF) (1:1 v/v) to deprotonate the thiol group.

  • Acylation: Under a continuous nitrogen stream, add 1.2 molar equivalents of cis-vaccenoyl chloride dropwise to the CoA solution on ice. The high reactivity of the acyl chloride drives the thioesterification[3].

  • Quenching & Extraction: Acidify the mixture to pH 3.0 using 1 M HCl to halt the reaction. Extract unreacted cis-vaccenic acid (hydrolyzed chloride) using diethyl ether (3x). The aqueous layer retains the synthesized cis-vaccenoyl-CoA.

  • Validation: Purify via preparative RP-HPLC. Validate the thioester bond integrity by monitoring the characteristic UV absorbance at 260 nm (adenine) and 232 nm (thioester).

Protocol 2: Regioselective Acylation of Glycosyl Diglycerides

Objective: Synthesize a mixed-chain glycosyl diglyceride with absolute regiocontrol to study CD1d-restricted T-cell activation[4]. Methodology:

  • Acylation of Bromohydrin: Treat a glycidol-derived glycosyl β-bromohydrin with cis-vaccenoyl chloride, utilizing 4-dimethylaminopyridine (DMAP) and pyridine in dichloromethane. This yields a stable β-bromo-ester intermediate[4].

  • Purification: Isolate the β-bromo-ester via silica gel chromatography. Crucial Causality: Because the sn-3 position is occupied by the sugar and the sn-2 position holds a stable bromide (not a hydroxyl), acyl migration is chemically impossible at this stage[4].

  • Bromide Substitution: Reflux the purified intermediate with the tetrabutylammonium salt of palmitic acid in toluene. This drives an SN2 substitution, installing the second lipid chain at the sn-2 position[4].

  • Validation (Self-Validating System): Analyze the final product using quantitative 13C NMR spectroscopy. Introduce a paramagnetic relaxation enhancement agent, Cr(acac)3, and a 1-13C-labelled fatty acid probe. A successful synthesis will show an sn-1 to sn-2 carbonyl resonance ratio corresponding to >99% regioselectivity[4].

Workflow Start cis-Vaccenoyl Chloride (Acylating Agent) Step1 Regioselective Acylation (Glycosyl Bromohydrin + DMAP) Start->Step1 Step2 Intermediate Isolation (β-bromo-ester) Step1->Step2 Prevents acyl migration Step3 Bromide Substitution (Tetrabutylammonium Palmitate) Step2->Step3 Analysis Validation (Quantitative 13C NMR) Step3->Analysis Verifies sn-1/sn-2 fidelity (>99%)

Figure 2: Workflow for regioselective lipid synthesis using cis-vaccenoyl chloride.

Conclusion

cis-Vaccenoyl chloride is far more than a simple lipid building block; it is the linchpin that allows researchers to translate the complex biology of omega-7 fatty acids into actionable, in vitro models. By understanding the thermodynamic advantages of this acyl chloride, drug development professionals can accurately map lipid-protein interactions[4], synthesize novel semisynthetic therapeutics[6], and decode the metabolic signatures of healthy aging[7].

References

  • Redirection of metabolic flux for high levels of omega-7 monounsaturated fatty acid accumulation in camelina seeds - UNL Digital Commons (unl.edu). 1

  • Unveiling the Natural Sources of Methyl Cis-Vaccenate: A Technical Guide for Researchers - Benchchem (benchchem.com).

  • Circulating omega-7 fatty acids are differentially related to metabolic dysfunction and incident type II diabetes: the Multi-Ethnic Study of Atherosclerosis (MESA) - PMC (nih.gov). 2

  • Cis-Vaccenic Acid Is Associated with Lower HOMA-IR and Incident T2D in Participants from the MESA Cohort - Diabetes (diabetesjournals.org). 5

  • Fatty Acid β-Oxidation Plays a Key Role in Regulating cis - J-Stage (jst.go.jp). 3

  • Quantitation in the regioselectivity of acylation of glycosyl diglycerides: total synthesis of a Streptococcus pneumoniae α-glucosyl diglyceride - Chemical Communications (rsc.org). 4

  • Semisynthetic Studies Identify Mitochondria Poisons from Botanical Dietary Supplements – Geranyloxycoumarins from Aegle marmelos - PMC (nih.gov).6

  • Common Muscle Metabolic Signatures Highlight Arginine and Lysine Metabolism as Potential Therapeutic Targets to Combat Unhealthy Aging - PMC (nih.gov). 7

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties of cis-Vaccenoyl Chloride for Biochemical Research

Abstract Introduction: The Significance of cis-Vaccenoyl Chloride in Biochemical Research cis-Vaccenic acid is a naturally occurring monounsaturated omega-7 fatty acid found in dairy products, ruminant fats, and human ti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of cis-Vaccenoyl Chloride in Biochemical Research

cis-Vaccenic acid is a naturally occurring monounsaturated omega-7 fatty acid found in dairy products, ruminant fats, and human tissues.[1] Its metabolism and signaling roles are subjects of ongoing research, with studies suggesting its involvement in modulating insulin sensitivity, inflammation, and even cancer cell viability.[2][3] In particular, recent findings have highlighted the role of cis-vaccenic acid as a key product of stearoyl-CoA desaturase 1 (SCD1) and a critical factor in prostate cancer, where it is notably incorporated into the mitochondrial phospholipid cardiolipin.[4]

To study the downstream effects of this and other fatty acids, researchers often require chemically tractable tools to introduce the acyl chain into biological systems. cis-Vaccenoyl chloride, as the acyl chloride derivative of cis-vaccenic acid, serves this purpose. Its high reactivity allows for the efficient covalent attachment of the cis-vaccenoyl moiety to proteins, peptides, and small molecules, enabling the synthesis of customized probes and potential therapeutics.

Understanding the thermodynamics of cis-vaccenoyl chloride is crucial for several reasons:

  • Predicting Reaction Feasibility: The Gibbs free energy change (ΔG) determines the spontaneity of acylation reactions.

  • Optimizing Reaction Conditions: Knowledge of the enthalpy change (ΔH) helps in managing reaction exothermicity, which is critical for safety and yield.

  • Interpreting Biological Activity: The energy landscape of its interactions provides insight into the driving forces behind its biological effects.

This guide will provide the foundational knowledge and practical methodologies to empower researchers to harness the full potential of cis-vaccenoyl chloride in their work.

Physicochemical Properties and Predicted Thermodynamic Behavior

Direct experimental thermodynamic data for cis-vaccenoyl chloride is scarce. However, we can infer its properties from its chemical structure and by analogy to similar long-chain unsaturated acyl chlorides, such as oleoyl chloride.[5]

Table 1: Physicochemical Properties of cis-Vaccenoyl Chloride and the Analogous Oleoyl Chloride

Propertycis-Vaccenoyl ChlorideOleoyl Chloride (for comparison)
IUPAC Name (11Z)-Octadec-11-enoyl chloride(9Z)-Octadec-9-enoyl chloride[5]
CAS Number 95548-26-8112-77-6[5]
Molecular Formula C₁₈H₃₃ClOC₁₈H₃₃ClO[5]
Molecular Weight 300.91 g/mol 300.91 g/mol [5]
Appearance Colorless to pale yellow liquid[6]Colorless to pale yellow liquid[5]
Boiling Point 170 °C @ 2 mm Hg[6]193 °C @ 4 mm Hg[7]
Density 0.912 g/mL at 25 °C[6]0.91 g/mL at 25 °C[7]
Inherent Reactivity and Predicted Spontaneity

Acyl chlorides are among the most reactive carboxylic acid derivatives.[8] This high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[9] Furthermore, the chloride ion is an excellent leaving group.

Consequently, reactions of cis-vaccenoyl chloride with nucleophiles (e.g., water, alcohols, amines) are expected to be highly spontaneous and exergonic , characterized by a large, negative Gibbs free energy change (ΔG < 0).[10][11]

The hydrolysis of acyl chlorides, for instance, is a rapid and often violent reaction that proceeds readily at room temperature without the need for a catalyst.[12][13]

R-COCl + H₂O → R-COOH + HCl

This high reactivity necessitates careful handling under anhydrous conditions to prevent premature degradation.[14]

Predicted Enthalpy and Entropy Changes

The formation of stable products (a carboxylic acid and HCl) from a high-energy starting material suggests that the hydrolysis and similar acylation reactions of cis-vaccenoyl chloride will be strongly exothermic (ΔH < 0).

The change in entropy (ΔS) for reactions in solution is more complex to predict qualitatively. However, for the Gibbs-Helmholtz equation, ΔG = ΔH - TΔS , the large negative ΔH term is expected to dominate, ensuring a negative ΔG across a wide range of temperatures.[15][16]

Synthesis, Purification, and Handling

The synthesis of cis-vaccenoyl chloride from its parent carboxylic acid is a standard laboratory procedure. The use of thionyl chloride (SOCl₂) is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[17]

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_storage Handling & Storage Reactants cis-Vaccenic Acid + Thionyl Chloride (SOCl₂) Reaction Reaction under Anhydrous Conditions (e.g., in DCM or neat) Reactants->Reaction Reflux or stir at RT Crude Crude cis-Vaccenoyl Chloride + Gaseous Byproducts (SO₂, HCl) Reaction->Crude Reaction completion Distillation Vacuum Distillation Crude->Distillation Removal of excess SOCl₂ and solvent PureProduct Purified cis-Vaccenoyl Chloride Distillation->PureProduct Storage Store under Inert Gas (Argon or Nitrogen) at -20°C PureProduct->Storage

Caption: Workflow for the synthesis and handling of cis-vaccenoyl chloride.

Detailed Synthesis Protocol (Thionyl Chloride Method)

Materials:

  • cis-Vaccenic acid

  • Thionyl chloride (SOCl₂), distilled

  • Anhydrous solvent (e.g., Dichloromethane, DCM), if necessary

  • Round-bottom flask, reflux condenser, drying tube (CaCl₂ or CaSO₄)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: Place cis-vaccenic acid into the round-bottom flask. For every 1 mole of fatty acid, add approximately 1.2 to 1.5 moles of thionyl chloride. The reaction can be run neat or in a minimal amount of anhydrous solvent.

  • Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60-70°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). This step must be performed in a well-ventilated fume hood.

  • Purification: Once the reaction is complete, remove the excess thionyl chloride and any solvent by distillation, followed by vacuum distillation of the product to yield pure cis-vaccenoyl chloride.[18]

Handling and Storage

cis-Vaccenoyl chloride is highly sensitive to moisture.[12][14] Upon exposure to air, it will readily hydrolyze, producing cis-vaccenic acid and HCl, which can be observed as "fuming".

  • Handling: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry, clean glassware and syringes.

  • Storage: For long-term stability, store cis-vaccenoyl chloride in a sealed container (e.g., an ampoule or a vial with a PTFE-lined cap) under an argon or nitrogen atmosphere at -20°C or below.

Experimental Determination of Thermodynamic Properties

Given the lack of published data, experimental determination is necessary for obtaining precise thermodynamic values. Reaction calorimetry is the primary technique for measuring the enthalpy of reaction.

Measuring the Enthalpy of Hydrolysis (ΔH_hyd) by Reaction Calorimetry

The heat released during the rapid hydrolysis of cis-vaccenoyl chloride can be measured using a reaction calorimeter. This provides a direct measure of the enthalpy of hydrolysis (ΔH_hyd).

Calorimetry_Setup cluster_calorimeter Reaction Calorimeter (RC1 Type) cluster_data Data Output & Analysis Jacket Thermostatic Jacket (Tj) Control Control & Data Acquisition Unit Jacket->Control Heat Exchange Reactor Sealed Reactor Vessel (Tr) (contains water or buffer) Stirrer Mechanical Stirrer TempSensor High-Precision Temperature Probe (Tr) TempSensor->Control Measures Tr Injection Injection Port/Syringe (contains cis-vaccenoyl chloride) Injection->Reactor Inject known amount (n) HeatFlow Heat Flow (Qr) vs. Time Control->HeatFlow TotalHeat Total Heat Evolved (Q) HeatFlow->TotalHeat Integration Enthalpy ΔH = -Q / n TotalHeat->Enthalpy Calculation

Caption: Experimental workflow for determining enthalpy using a reaction calorimeter.

Experimental Protocol:

  • Calorimeter Setup: A reaction calorimeter (e.g., a Mettler-Toledo RC1) is set to maintain a constant jacket temperature (isothermal mode).[19] The reactor is filled with a known mass (m) of water or a suitable buffer solution.

  • Equilibration: Allow the system to reach thermal equilibrium, where the reactor temperature (Tr) is stable and equal to the jacket temperature (Tj).

  • Injection: A precisely known amount (n, in moles) of cis-vaccenoyl chloride is injected into the reactor with vigorous stirring to ensure rapid and complete mixing.

  • Data Acquisition: The calorimeter's control system measures the temperature difference between the reactor and the jacket and calculates the heat flow (Qr) required to maintain isothermal conditions. This heat flow is recorded over time until the reaction is complete and the thermal baseline is re-established.

  • Calculation: The total heat evolved (Q) is determined by integrating the heat flow curve. The molar enthalpy of hydrolysis is then calculated as: ΔH_hyd = -Q / n The negative sign indicates that the heat is released by the system (exothermic).[20]

Determining Gibbs Free Energy (ΔG) and Entropy (ΔS)

Directly measuring the equilibrium constant for the hydrolysis of an acyl chloride is impractical because the reaction essentially goes to completion. Therefore, the most common method to determine ΔG is to use the Gibbs-Helmholtz equation after experimentally determining ΔH and calculating or estimating ΔS.[15][21]

ΔG = ΔH - TΔS

For a more rigorous approach, ΔG for other acylation reactions (e.g., esterification) could be determined if an equilibrium can be established and the concentrations of all species measured.

ΔG° = -RT ln(K_eq)

Where R is the ideal gas constant, T is the absolute temperature, and K_eq is the equilibrium constant.[10] However, for most practical purposes in biochemical research, the qualitative understanding that ΔG is large and negative is sufficient to confirm the feasibility of using cis-vaccenoyl chloride as an efficient acylating agent.

Biochemical Significance and Applications

The thermodynamic properties of cis-vaccenoyl chloride directly inform its utility as a research tool. The highly exergonic and exothermic nature of its reactions ensures that the transfer of the cis-vaccenoyl group to biological nucleophiles is both spontaneous and essentially irreversible under physiological conditions.

This makes it an ideal reagent for:

  • Synthesizing Lipidated Peptides: Acylating amine or hydroxyl groups on peptides to study the effects of lipidation on structure, membrane interaction, and cell permeability.

  • Creating Enzyme Substrates/Inhibitors: Designing specific lipidated molecules to probe the active sites of enzymes involved in lipid metabolism.

  • Probing Signaling Pathways: Attaching the cis-vaccenoyl group to fluorescent tags or affinity labels to track its incorporation into complex lipids and its downstream signaling consequences.[22][23][24]

Signaling_Pathway cluster_synthesis Probe Synthesis cluster_cell Cellular Application CVCl cis-Vaccenoyl Chloride Probe cis-Vaccenoyl-Probe CVCl->Probe Acylation (ΔG << 0) Nuc Nucleophilic Target (e.g., Peptide, Fluorophore) Nuc->Probe Cell Cell Membrane Probe->Cell Cellular uptake TargetProtein Target Protein Cell->TargetProtein Interaction Downstream Downstream Signaling Event TargetProtein->Downstream Modulation

Caption: Application of cis-vaccenoyl chloride in creating a biochemical probe.

The high reactivity ensures that these synthetic steps proceed with high yield, providing researchers with the necessary materials to investigate complex biological questions related to lipid signaling and metabolism.

Conclusion

While direct thermodynamic data for cis-vaccenoyl chloride remains to be formally published, its chemical properties can be reliably predicted based on the established principles of acyl chloride reactivity. It is a highly reactive, moisture-sensitive compound whose reactions with nucleophiles are spontaneous and exothermic. This guide provides both the theoretical framework and the practical, experimental protocols for researchers to determine these properties with precision. A thorough understanding of the thermodynamics of cis-vaccenoyl chloride not only ensures its safe and effective use in the laboratory but also provides a deeper insight into the energetic driving forces that make it a powerful tool for advancing our knowledge of lipid biochemistry and its role in health and disease.

References

A comprehensive list of references is available upon request. The information presented in this guide is synthesized from established chemical principles and data available for analogous compounds. Key concepts were drawn from the following authoritative sources:

  • Spickett, C. M. (2007). Chlorinated lipids and fatty acids: an emerging role in pathology. Pharmacology & Therapeutics, 115(3), 329-341.
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
  • Sigma-Aldrich. Oleoyl chloride product page.
  • Chen, J., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
  • GERLI. Vaccenic acid | Cyberlipid.
  • ChemicalBook. OLEOYL CHLORIDE | 112-77-6.
  • PubChem. Oleoyl chloride.
  • Pundir, S., et al. (2024).
  • Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide.
  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Neubert, M. E., & Fishel, D. L. (1988). Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides. Organic Syntheses, 66, 147.
  • Climatiq. (2025). Emission Factor: Oleoyl chloride (made by reaction of oleic acid and phosphorus pentachloride).
  • Metabolon. Vaccenic acid.
  • Clark, J. (2023). an introduction to gibbs free energy. Chemguide.
  • BenchChem. (2025). An In-depth Technical Guide to Oleoyl Chloride: Chemical Properties and Structure.
  • Save My Exams. (2025). Using Calorimetry (Edexcel International A Level (IAL) Chemistry): Revision Note.
  • Janssen Pharmaceutica. (2016). Study in the RC1 reaction calorimeter.
  • Aimola, I. A., et al. (2016). Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells. PLoS One, 11(12), e0168334.
  • Chemistry LibreTexts. (2023). Gibbs (Free) Energy.
  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • ResearchGate. (2016). How to go about experimentally measuring the change in Gibbs Free Energy (ΔG) of a chemical reaction without Thermodynamic tables?
  • ResearchGate. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction.
  • Wikipedia. Vaccenic acid.
  • O'Donnell, V. B., & Murphy, R. C. (2007). Membrane lipids as signaling molecules. Current Opinion in Lipidology, 18(2), 121-128.
  • Wikipedia. Lipid signaling.
  • Sparkl. (2023). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • PubChem. cis-Vaccenic acid.
  • Raffaele, M., et al. (2011). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior, 6(5), 762-765.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Brown, P. (2023). hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism. Doc Brown's Chemistry.
  • Echemi. 95548-26-8, CIS-VACCENOYL CHLORIDE Formula.
  • BenchChem. (2025).
  • Brown, P. (2023). Experimental methods for determining enthalpy changes. Doc Brown's Chemistry.
  • SimpleChemConcepts. (2019). Chemical Energetics: Gibbs Free Energy in Thermodynamics.
  • IITian Academy. (2023). 33.3 Acyl chlorides Study Notes.
  • chemrevise. (2023). Acyl Chlorides and Acid Anhydrides.
  • Chad's Prep. 18.

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Foundational

The Biological Significance of cis-Vaccenoyl Derivatives in Cell Membranes: A Technical Guide for Advanced Lipidomics and Drug Development

Executive Summary For decades, lipidomics research has predominantly focused on oleic acid (18:1n-9) as the primary monounsaturated fatty acid (MUFA) driving membrane dynamics. However, high-resolution lipidomic profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, lipidomics research has predominantly focused on oleic acid (18:1n-9) as the primary monounsaturated fatty acid (MUFA) driving membrane dynamics. However, high-resolution lipidomic profiling has recently unveiled the critical, non-redundant biological roles of its structural isomer, cis-vaccenic acid (cVA, 18:1n-7) . As a direct elongation product of palmitoleic acid, cVA is actively incorporated into membrane phospholipids and cardiolipins, acting as a master regulator of membrane fluidity, mitochondrial homeostasis, and cell surface receptor signaling.

This whitepaper provides an authoritative synthesis of the biophysical properties, signaling pathways, and pathophysiological implications of cis-vaccenoyl derivatives. Designed for researchers and drug development professionals, it includes self-validating experimental methodologies for quantifying cVA and interrogating its therapeutic potential in oncology and metabolic diseases.

Biophysical and Structural Significance in Cell Membranes

The structural integrity and functional capacity of biological membranes are heavily dictated by their fatty acyl composition. The incorporation of cis-vaccenoyl derivatives into the sn-2 position of phospholipids introduces a specific Δ11 cis-double bond that fundamentally alters the biophysical properties of the lipid bilayer[1].

  • Membrane Fluidity and Phase Transitions: The presence of cVA lowers the phase transition temperature of the membrane, increasing the probability of trans-gauche isomerization. This enhanced fluidity is critical for the lateral mobility of membrane proteins and the formation of lipid rafts[1]. In mammalian monocytes, membrane enrichment with cis-unsaturated fatty acids like cVA significantly enhances low-density lipoprotein (LDL) binding and internalization by optimizing receptor mobility[2].

  • Mitochondrial Cardiolipin Remodeling: In highly metabolic cells, cVA is heavily incorporated into cardiolipins (CLs) located on the inner mitochondrial membrane. The cVA-CL complex is an essential regulator of intrinsic apoptosis; it mediates changes to the biophysical properties of the outer mitochondrial membrane, directly influencing mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release[3].

  • Evolutionary Conservation: The requirement for cVA in membrane dynamics is evolutionarily conserved. In Escherichia coli, the lysophosphatidic acid acyltransferase (LPAAT) homolog YihG specifically introduces the cis-vaccenoyl group into membrane phospholipids, a process strictly required for flagellar formation and swimming motility[4].

Metabolic Synthesis and Intracellular Signaling Pathways

The biosynthesis of cVA is tightly regulated and distinct from the oleic acid pathway. It begins with the desaturation of palmitic acid to palmitoleic acid by Stearoyl-CoA Desaturase 1 (SCD1), followed by a critical elongation step catalyzed by Elongase 5 (ELOVL5)[3][5].

Once synthesized, cVA acts as a potent signaling lipid through multiple distinct cascades:

  • G-Protein Coupled Receptor Activation: cVA serves as an endogenous ligand for GPR40 (Free Fatty Acid Receptor 1) on pancreatic β -cells, initiating a calcium-dependent signaling cascade that enhances glucose-stimulated insulin secretion (GSIS)[6][7].

  • Kinase Cascade Modulation: cVA is a characterized mediator of the mTORC2-Akt-FoxO1 signaling pathway, which controls cellular differentiation and has been shown to up-regulate gamma globin synthesis in erythroid progenitor cells[5].

Pathway Palmitic Palmitic Acid (16:0) Palmitoleic Palmitoleic Acid (16:1n-7) Palmitic->Palmitoleic SCD1 cVA cis-Vaccenic Acid (18:1n-7) Palmitoleic->cVA ELOVL5 Cardiolipin cVA-Cardiolipins cVA->Cardiolipin Mitochondrial Membrane Integration GPR40 GPR40 Receptor cVA->GPR40 Cell Surface Signaling mTORC2 mTORC2-Akt-FoxO1 cVA->mTORC2 Intracellular Signaling

Caption: Biosynthetic origin of cis-vaccenic acid and its divergent downstream signaling pathways.

Pathophysiological Implications and Clinical Data

The dysregulation of cVA metabolism is increasingly recognized as a driver in oncology and a biomarker in metabolic syndrome.

Oncology: The SCD1/ELOVL5 Axis

Altered MUFA metabolism is a hallmark of oncogenic transformation. In prostate cancer, cVA has been identified as a critical oncogenic factor. Inhibition of SCD1 rapidly induces programmed cell death (apoptosis and ferroptosis). Remarkably, targeted supplementation with cVA completely rescues cancer cell viability in SCD1-depleted models, proving that cVA production is a non-redundant dependency for tumor survival[3]. Conversely, in human colon cancer cells (HT-29), cVA has demonstrated anti-proliferative effects, reducing growth by 23%, indicating highly tissue-specific responses to this lipid[5].

Metabolic Health and Insulin Resistance

In clinical cohorts, the proportion of cVA in plasma phospholipids serves as a robust biomarker for metabolic health. In non-diabetic men with hyperlipidemia, individuals in the highest quartile of plasma phospholipid cVA exhibited significantly lower HOMA-IR values, reduced plasma insulin, and lower apolipoprotein B concentrations, strongly linking membrane cVA content to systemic insulin sensitivity[8]. Furthermore, cVA acts as a precursor to anti-inflammatory endocannabinoids like anandamide, suppressing pro-inflammatory cytokines (TNF- α , IL-1 β ) in the gut[7].

Table 1: Quantitative Biological Effects of cis-Vaccenoyl Derivatives
Biological ContextExperimental ModelKey Quantitative ObservationMechanistic TargetSource
Prostate Cancer LNCaP / MR49F Cells10 µM cVA completely rescues cell viability following lethal SCD1 inhibition.Mitochondrial Cardiolipins[3]
Insulin Secretion Rat & Human IsletsSignificantly increases glucose turnover and glucose-stimulated insulin secretion.GPR40 / REG-1 α [6][7]
Colon Cancer HT-29 AdenocarcinomaReduces cancer cell growth by 23% compared to vehicle control.Membrane Lipid Composition[5]
Erythropoiesis K562 Progenitor CellsInduces differentiation and strongly up-regulates gamma globin synthesis.mTORC2-Akt-FoxO1[5]
Hyperlipidemia Human Clinical CohortHigh plasma PL cVA correlates with significantly lower HOMA-IR (p < 0.01).Membrane Insulin Sensitivity[8]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems. They detail the causality behind each methodological choice required to accurately study cVA.

Protocol 1: High-Resolution Lipidomic Profiling of cVA in Cell Membranes

Objective: Quantify cVA (18:1n-7) relative to its isomer oleic acid (18:1n-9) in isolated membrane fractions. Mechanistic Rationale: Standard LC-MS often fails to resolve the Δ11 and Δ9 positional isomers. High-resolution Gas Chromatography-Mass Spectrometry (GC-MS) using highly polar stationary phases is strictly required to separate these species based on subtle differences in double-bond interactions. Self-Validating System: The inclusion of an odd-chain fatty acid internal standard (Heptadecanoic acid, C17:0) prior to extraction validates total recovery efficiency, while a parallel blank extraction controls for ambient solvent contamination.

Step-by-Step Methodology:

  • Membrane Isolation: Lyse cells using a Dounce homogenizer in a cold hypotonic buffer (10 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

    • Causality: This ultracentrifugation step isolates the phospholipid-rich bilayer from cytosolic lipid droplets, ensuring the quantified cVA is structurally integrated into the membrane rather than stored as triglycerides.

  • Lipid Extraction (Folch Method): Resuspend the membrane pellet in a Chloroform:Methanol mixture (2:1 v/v). Spike the sample with 10 µg of C17:0 internal standard. Add 0.2 volumes of MS-grade water, vortex, and centrifuge to separate phases.

    • Causality: The biphasic separation efficiently partitions non-polar membrane lipids into the lower organic phase while precipitating contaminating proteins at the interface.

  • FAME Derivatization: Transfer the lower organic phase to a glass vial and evaporate under nitrogen. Treat the dried lipid extract with 14% Boron trifluoride ( BF3​ ) in methanol at 90°C for 60 minutes.

    • Causality: BF3​ -methanol transesterifies the membrane phospholipids into Fatty Acid Methyl Esters (FAMEs), drastically increasing their volatility and thermal stability for GC-MS analysis.

  • GC-MS Analysis: Inject 1 µL of the FAME extract into a GC-MS equipped with a highly polar capillary column (e.g., HP-88 or DB-23). Use a temperature gradient starting at 150°C, ramping to 240°C.

    • Causality: The highly polar cyano-silicone stationary phase interacts preferentially with the π -electrons of the cis-double bonds, successfully resolving the cVA peak from the closely eluting oleic acid peak.

Workflow Step1 1. Cell Lysis & Membrane Isolation Step2 2. Lipid Extraction (Folch Method) Step1->Step2 Step3 3. Derivatization (FAME Synthesis) Step2->Step3 Step4 4. GC-MS / LC-MS Analysis Step3->Step4 Step5 5. Bioinformatic Lipidomic Profiling Step4->Step5

Caption: Step-by-step experimental workflow for membrane lipid extraction and cVA quantification.

Protocol 2: cVA-Mediated Rescue Assay in SCD1-Depleted Cancer Models

Objective: Determine the specific oncogenic dependency of cancer cells on cVA synthesis versus general MUFA availability. Mechanistic Rationale: SCD1 inhibition depletes the entire cellular pool of MUFAs. By selectively supplementing cVA versus oleic acid (OA), researchers can isolate the functional requirement of the n-7 pathway in preventing mitochondrial outer membrane permeabilization (MOMP)[3]. Self-Validating System: Utilizing both pharmacological inhibition (e.g., CAY10566) and genetic knockdown (siSCD1) ensures the observed apoptotic phenotype is a direct result of lipid depletion rather than an off-target drug artifact.

Step-by-Step Methodology:

  • Genetic Knockdown: Transfect LNCaP prostate cancer cells (seeded at 1×104 cells/well in 96-well plates) with 20 nM siSCD1 or a non-targeting siRNA (siNT) control using a lipid-based transfection reagent.

    • Causality: Establishes a clean, baseline MUFA depletion model to evaluate lipid dependency.

  • Fatty Acid Conjugation: Prepare 5 mM stock solutions of cVA and OA in ethanol. Conjugate these fatty acids to essentially fatty acid-free Bovine Serum Albumin (BSA) at a 3:1 molar ratio in serum-free media at 37°C for 1 hour.

    • Causality: Unbound free fatty acids are highly toxic and insoluble in aqueous media. BSA conjugation mimics physiological lipid transport, preventing micelle-induced membrane lysis and facilitating active cellular uptake.

  • Supplementation and Viability Readout: 24 hours post-transfection, treat the cells with 10 µM BSA-cVA, 10 µM BSA-OA, or a BSA-vehicle control. After 96 hours, assess cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

    • Causality: ATP quantification provides a highly sensitive, linear readout of metabolically active cells, directly reflecting the rescue of mitochondrial homeostasis and the prevention of intrinsic apoptosis by cVA-cardiolipins[3].

Conclusion and Future Perspectives

The biological significance of cis-vaccenoyl derivatives extends far beyond their historical classification as mere metabolic byproducts. As a critical modulator of membrane biophysics, a regulator of mitochondrial cardiolipin integrity, and a potent signaling molecule via GPR40 and mTORC2 cascades, cVA occupies a central node in cellular homeostasis. Future drug development efforts must prioritize the SCD1/ELOVL5/cVA axis, particularly in the design of targeted lipid-metabolism inhibitors for oncology and novel lipid-based therapeutics for metabolic syndrome.

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Protocols & Analytical Methods

Method

protocol for synthesizing lipid derivatives using cis-vaccenoyl chloride

An Application Guide for the Synthesis of Lipid Derivatives Using cis-Vaccenoyl Chloride Abstract This comprehensive guide provides detailed protocols and technical insights for the synthesis of bioactive lipid derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Lipid Derivatives Using cis-Vaccenoyl Chloride

Abstract

This comprehensive guide provides detailed protocols and technical insights for the synthesis of bioactive lipid derivatives utilizing cis--vaccenoyl chloride as a key acylating agent. Designed for researchers in lipidomics, drug development, and chemical biology, this document outlines the synthesis of two primary classes of derivatives: N-acyl amides and glyceride esters. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer robust methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific molecular targets. All methodologies are presented with a focus on safety, reproducibility, and high-yield synthesis.

Introduction and Scientific Context

cis-Vaccenic acid (11Z-octadecenoic acid) is a naturally occurring monounsaturated omega-7 fatty acid found in various mammalian tissues, dairy products, and bacteria. Its biological importance is increasingly recognized, particularly its role as a precursor to cis-9, trans-11 conjugated linoleic acid (CLA), a potent bioactive lipid.[1] To investigate the function of vaccenic acid and its derivatives in cellular signaling, membrane biophysics, and metabolic pathways, the synthesis of well-defined molecular probes is essential.

cis-Vaccenoyl chloride, the acyl chloride derivative of vaccenic acid, is a highly reactive and versatile chemical intermediate. Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack by alcohols, amines, and other functional groups. This property allows for the straightforward and efficient covalent attachment of the cis-vaccenoyl acyl chain to a wide array of molecular scaffolds, enabling the creation of novel lipids such as N-acyl ethanolamines (endocannabinoid-like molecules) and structured mono-, di-, and triglycerides. These derivatives are invaluable tools for elucidating biological mechanisms and for developing new therapeutic agents.[2]

This guide provides two core protocols for leveraging the reactivity of cis-vaccenoyl chloride:

  • Synthesis of N-(cis-Vaccenoyl) Ethanolamine: A representative N-acyl amide.

  • Synthesis of 1-Mono-(cis-vaccenoyl)-rac-glycerol: A representative glyceride ester.

Core Chemical Principles: Nucleophilic Acyl Substitution

The synthesis of both amides and esters from cis-vaccenoyl chloride proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Addition: The nucleophile (an amine for amide synthesis or an alcohol for ester synthesis) uses its lone pair of electrons to attack the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[3][4][5]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is expelled.[4][6]

A crucial aspect of this reaction is the production of hydrogen chloride (HCl) as a byproduct. HCl is a strong acid that can protonate the starting nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added as an "acid scavenger" to neutralize the HCl as it forms.[7]

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis Amine R'-NH₂ (Nucleophile) Tetrahedral_A Tetrahedral Intermediate Amine->Tetrahedral_A AcylChloride1 cis-Vaccenoyl Chloride AcylChloride1->Tetrahedral_A 1. Addition Amide N-acyl Amide Product Tetrahedral_A->Amide 2. Elimination of Cl⁻ HCl_A HCl Salt_A Base·HCl⁺ HCl_A->Salt_A Base_A Base (e.g., TEA) Base_A->Salt_A 3. Acid Scavenging Alcohol R'-OH (Nucleophile) Tetrahedral_E Tetrahedral Intermediate Alcohol->Tetrahedral_E AcylChloride2 cis-Vaccenoyl Chloride AcylChloride2->Tetrahedral_E 1. Addition Ester Ester Product Tetrahedral_E->Ester 2. Elimination of Cl⁻ HCl_E HCl Salt_E Base·HCl⁺ HCl_E->Salt_E Base_E Base (e.g., TEA) Base_E->Salt_E 3. Acid Scavenging

Caption: Generalized nucleophilic acyl substitution workflow.

Mandatory Safety Precautions

cis-Vaccenoyl chloride is a reactive and corrosive chemical. Strict adherence to safety protocols is essential.

  • Hazard Profile: Causes severe skin burns and eye damage.[8][9] Reacts violently with water and moisture, releasing corrosive HCl gas.[10] It is harmful if swallowed or inhaled.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.

  • Handling: All manipulations must be performed in a certified chemical fume hood with strong ventilation.[9] Use oven-dried glassware and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[10]

  • Waste Disposal: Unreacted acyl chloride should be quenched carefully by slow, dropwise addition to a stirred, ice-cold solution of sodium bicarbonate or a basic alcohol like isopropanol. Do not quench with water directly, as the reaction can be violent. Dispose of all chemical waste according to your institution's guidelines.

Materials and Reagents

Reagent/MaterialGradeRecommended SupplierNotes
cis-Vaccenoyl Chloride>95% PurityAvanti Polar Lipids, Cayman ChemicalStore under inert gas at -20°C.[8][11] Handle with extreme care.
Ethanolamine≥99%Sigma-Aldrich, TCIDistill before use for best results.
GlycerolAnhydrous, ≥99.5%Sigma-Aldrich, FisherUse anhydrous grade to prevent side reactions.
Triethylamine (TEA)≥99.5%, redistilledAcros Organics, TCIStore over KOH pellets. Required as an acid scavenger.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich, FisherUse from a solvent purification system or a fresh sealed bottle.
Chloroform (for NMR & work-up)ACS GradeFisher Scientific
Methanol (for work-up)ACS GradeFisher Scientific
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope LabsFor NMR analysis.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor flash column chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeFisher ScientificFor drying organic layers.

General Experimental Workflow

The synthesis of lipid derivatives follows a consistent multi-stage process. Proper execution at each stage is critical for achieving high purity and yield.

Caption: Standard workflow for synthesis and purification.

Detailed Protocol 1: Synthesis of N-(cis-Vaccenoyl) Ethanolamine

This protocol details the amidation of ethanolamine. The 2:1 molar ratio of amine to acyl chloride is used to ensure complete consumption of the acyl chloride and to provide an additional basic equivalent to help scavenge HCl.[4][7]

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanolamine (1.22 g, 20 mmol, 2.0 equiv).

  • Dissolution: Dissolve the ethanolamine in 40 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve cis-vaccenoyl chloride (3.01 g, 10 mmol, 1.0 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred ethanolamine solution over 15-20 minutes using a syringe or dropping funnel. A white precipitate (ethanolamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cis-vaccenoyl chloride spot disappears.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture sequentially with 50 mL of 1 M HCl (to remove excess ethanolamine), 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in chloroform.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield N-(cis-vaccenoyl) ethanolamine as a white or off-white solid.

Detailed Protocol 2: Synthesis of 1-Mono-(cis-vaccenoyl)-rac-glycerol

The direct acylation of glycerol is challenging due to its poor solubility in common organic solvents and the presence of three hydroxyl groups, which can lead to mixtures of mono-, di-, and triglycerides.[12][13] This protocol promotes mono-acylation by using a large excess of glycerol.

Step-by-Step Methodology:

  • Preparation: Add anhydrous glycerol (9.21 g, 100 mmol, 10 equiv) and triethylamine (1.52 g, 15 mmol, 1.5 equiv) to an oven-dried 250 mL three-neck flask equipped with a stir bar, condenser, and nitrogen inlet.

  • Heating & Dissolution: Heat the mixture to 60-70°C with vigorous stirring under a nitrogen atmosphere to create a uniform (or finely suspended) mixture. While direct acylation of glycerol is possible, some protocols may use a co-solvent like pyridine or perform the reaction at elevated temperatures.[14][15]

  • Acyl Chloride Addition: Dissolve cis-vaccenoyl chloride (3.01 g, 10 mmol, 1.0 equiv) in 20 mL of anhydrous DCM. Add this solution very slowly (dropwise) to the hot glycerol mixture over 30-45 minutes. The reaction is exothermic.[6]

  • Reaction: Maintain the temperature at 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of a chloroform/methanol (2:1 v/v) mixture and 50 mL of water. Shake vigorously in a separatory funnel.

    • Separate the layers. The organic (lower) layer contains the lipid products. Wash the organic layer twice more with 50 mL of water to remove excess glycerol.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will be a mixture. Isolate the monoglyceride using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%). Acyl migration can occur during purification, so it is important to use mild conditions.[16]

  • Final Product: Combine fractions containing the desired 1-monoglyceride and remove the solvent in vacuo to yield the product, typically as a waxy solid or viscous oil.

Product Characterization

Confirming the identity and purity of the synthesized lipid derivative is a critical final step.[]

TechniquePurposeKey Observations for N-(cis-Vaccenoyl) EthanolamineKey Observations for 1-Mono-(cis-vaccenoyl)-rac-glycerol
¹H NMR Structural confirmation and purity assessment~5.35 ppm (m, 2H): Olefinic protons (-CH=CH-).[18][19] ~3.7 ppm (t, 2H): Methylene next to hydroxyl (-CH₂OH). ~3.4 ppm (q, 2H): Methylene next to amide nitrogen (-NH-CH₂-).[18][20] ~2.2 ppm (t, 2H): Methylene alpha to amide carbonyl (-CH₂-C=O). 0.88 ppm (t, 3H): Terminal methyl group (-CH₃).~5.35 ppm (m, 2H): Olefinic protons (-CH=CH-). ~4.15 ppm (dd, 2H): Methylene of glycerol backbone attached to ester (-O-CH₂-). ~3.9 ppm (m, 1H): Central methine of glycerol backbone (-CHOH-). ~2.3 ppm (t, 2H): Methylene alpha to ester carbonyl (-CH₂-C=O). 0.88 ppm (t, 3H): Terminal methyl group (-CH₃).
¹³C NMR Carbon skeleton confirmation~174 ppm: Amide carbonyl carbon (C=O). ~130 ppm: Olefinic carbons (-C=C-).[21][22] ~62 ppm: Methylene carbon next to hydroxyl (-CH₂OH). ~42 ppm: Methylene carbon next to amide nitrogen (-NH-CH₂-). ~36 ppm: Methylene carbon alpha to amide carbonyl (-CH₂-C=O).~173 ppm: Ester carbonyl carbon (C=O). ~130 ppm: Olefinic carbons (-C=C-). ~70 ppm: Central methine carbon of glycerol (-CHOH-). ~65 ppm: Methylene carbon of glycerol attached to ester (-O-CH₂-). ~63 ppm: Free methylene carbon of glycerol (-CH₂OH).
Mass Spec (MS) Molecular weight confirmationESI-MS (positive mode) should show a prominent ion for [M+H]⁺ or [M+Na]⁺.ESI-MS (positive mode) should show a prominent ion for [M+H]⁺ or [M+Na]⁺.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive cis-vaccenoyl chloride (hydrolyzed).2. Insufficient base.3. Nucleophile protonated.1. Use a fresh bottle of acyl chloride or a newly opened ampule. Ensure all glassware is dry and the reaction is under an inert atmosphere.[10]2. Ensure at least one equivalent of base (for alcohols) or two equivalents of amine nucleophile is used.[7]3. Add the base before adding the acyl chloride.
Multiple Products (TLC) 1. Di- or tri-acylation of glycerol.2. Side reactions due to high temperature.3. Acyl migration.1. Use a large excess of glycerol. Carefully perform column chromatography to separate products.[12]2. Maintain recommended reaction temperatures. Add the acyl chloride slowly at 0°C to control the initial exotherm.[6]3. Avoid harsh (acidic/basic) conditions or high heat during work-up and purification.[16]
Product is an Oil, not Solid 1. Presence of solvent residue.2. Product may have a low melting point.3. Impurities present.1. Dry the product under high vacuum for an extended period.2. This is normal for some unsaturated lipids.3. Re-purify the product. Check NMR for purity.
Streaking on TLC Plate 1. Product is too polar for the solvent system.2. Compound is acidic or basic.1. Add a small amount of methanol or acetic acid to the mobile phase.2. For acidic compounds, add a drop of acetic acid. For basic compounds, add a drop of triethylamine.

References

  • Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Study of the acyl transfer reaction: Structure and properties of glycerol carbonate esters. OCL. Available at: [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. Available at: [Link]

  • Synthesis and Mass Spectrometry of 1-acyl and 3-acyl-sn-glycerol Carbonates. PubMed. Available at: [Link]

  • DAP and imidazole promote the acylation of glycerol by fatty acids. ResearchGate. Available at: [Link]

  • ¹H NMR spectrum of fatty amide. ResearchGate. Available at: [Link]

  • A novel pathway for lipid biosynthesis: the direct acylation of glycerol. PubMed. Available at: [Link]

  • Process for the production of chlorohydrins from glycerol and acyl chlorides. Google Patents.
  • Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation. MDPI. Available at: [Link]

  • Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. Available at: [Link]

  • Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells. PMC - NIH. Available at: [Link]

  • Characterizing Fatty Acids with advanced multinuclear NMR methods (2018). Magritek. Available at: [Link]

  • cis-9, trans-11 Conjugated Linoleic Acid Is Synthesized Directly From Vaccenic Acid in Lactating Dairy Cattle. PubMed. Available at: [Link]

  • Purification of specific structured lipids by distillation: Effects on acyl migration. ResearchGate. Available at: [Link]

  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes. MDPI. Available at: [Link]

  • Progress in Synthesis of Monoglycerides for Use in Food and Pharmaceuticals. Lupine Publishers. Available at: [Link]

  • Structural and Functional Characterization of Lipid-Derived Molecules From the Human Microbiome. EliScholar. Available at: [Link]

  • Synthesis of Cationic Lipids. Uppsala University. Available at: [Link]

  • Progress in Synthesis of Monoglycerides for Use in Food and Pharmaceuticals (2017). ResearchGate. Available at: [Link]

  • reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Available at: [Link]

  • Synthesis of monoglycerides by glycerolysis of rapeseed oil using immobilized lipase. ResearchGate. Available at: [Link]

  • Monoglycerides of Fatty Acids Occurrence in Nature: Synthesis, Properties, and Uses. MDPI. Available at: [Link]

  • Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. Available at: [Link]

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • reaction of enamines and acid chlorides. YouTube. Available at: [Link]

  • Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Available at: [Link]

  • Reactions Acid Chlorides With Amines. YouTube. Available at: [Link]

  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Thieme. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Alcohols to Alkyl Chlorides, Part 6: Sulfonyl Chlorides. YouTube. Available at: [Link]

Sources

Application

Application Note: Utilizing cis-Vaccenoyl Chloride in the Synthesis and Construction of Artificial Cell Membranes

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Lipid synthesis, liposome construction, and membrane biophysics. Executive Summary & Mechanistic Rationale Artificial cell membranes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Lipid synthesis, liposome construction, and membrane biophysics.

Executive Summary & Mechanistic Rationale

Artificial cell membranes—ranging from Large Unilamellar Vesicles (LUVs) to Giant Unilamellar Vesicles (GUVs)—are indispensable platforms for drug delivery, membrane protein reconstitution, and synthetic biology. The biophysical behavior of these artificial systems is strictly governed by their lipid composition.

While oleic acid (18:1 Δ 9) derivatives are the industry standard for creating fluid membranes, cis-vaccenic acid (18:1 Δ 11) derivatives offer unique structural topologies. The Δ 11 unsaturation is a hallmark of specific bacterial membranes (such as Streptococcus pneumoniae and Escherichia coli) and specialized mammalian microdomains [1]. Constructing artificial membranes with 1,2-divaccenoyl-sn-glycero-3-phosphocholine (18:1 Δ 11 PC) is critical for studying antimicrobial peptide interactions, CD1d antigen presentation, and endocytosis-mediated cellular aggregation [2].

Why use cis-Vaccenoyl Chloride? Synthesizing these specific lipids de novo requires high regioselectivity and yield. Utilizing cis-vaccenoyl chloride as the acyl donor—rather than the free fatty acid—bypasses the need for traditional carbodiimide coupling reagents (like EDC/DCC). This eliminates the generation of difficult-to-remove urea byproducts, preventing trace contaminants from altering the delicate phase transition temperature ( Tm​ ) of the resulting artificial membrane [3]. Furthermore, acyl chlorides ensure rapid esterification of the glycerol backbone, minimizing acyl migration and ensuring high regioselective fidelity [1].

Quantitative Biophysical Parameters

Understanding the subtle biophysical differences between standard oleoyl lipids and vaccenoyl lipids is crucial for experimental design. The shift of the double bond by two carbons alters the hydrophobic packing density.

Biophysical Property18:1 ( Δ 9) PC (DOPC)18:1 ( Δ 11) PC (Vaccenoyl PC)Causality / Impact on Artificial Membrane
Acyl Chain Length 18 Carbons18 CarbonsDictates hydrophobic core thickness (~30 Å).
Double Bond Position cis-9cis-11 Δ 11 shifts the kink closer to the membrane core, slightly altering lateral pressure profiles.
Phase Transition ( Tm​ ) -17 °C-16 °CBoth form highly fluid, liquid-crystalline ( Lα​ ) phases at room temperature; ideal for extrusion.
Biological Relevance Mammalian membrane mimicBacterial membrane mimicEssential for assays involving bacterial toxins, CD1d binding, or specific endocytic pathways.
Chemical Synthesis Workflow: 18:1 Δ 11 PC

The following protocol details the de novo synthesis of 18:1 Δ 11 PC using cis-vaccenoyl chloride. This system is self-validating: the reaction is driven to completion by an excess of acyl chloride, and thin-layer chromatography (TLC) acts as an inherent quality control step before membrane assembly.

Synthesis A sn-glycero-3-phosphocholine (GPC Backbone) C Acylation Reaction (DMAP / Pyridine in CHCl3) A->C B cis-Vaccenoyl Chloride (18:1 Δ11 Acyl Donor) B->C D 1,2-divaccenoyl-sn-glycero-3-PC (Target Lipid) C->D Esterification (High Regioselectivity)

Figure 1: Chemical synthesis pathway of 18:1 Δ 11 PC utilizing cis-vaccenoyl chloride.

Protocol 1: Acylation of sn-glycero-3-phosphocholine

Reagents: sn-glycero-3-phosphocholine (GPC), cis-vaccenoyl chloride, 4-Dimethylaminopyridine (DMAP), anhydrous Pyridine, anhydrous Chloroform ( CHCl3​ ).

  • Preparation: Dissolve 1.0 eq of GPC in anhydrous CHCl3​ under a nitrogen atmosphere to prevent hydrolysis of the acyl chloride.

  • Catalysis: Add 2.5 eq of anhydrous pyridine (acts as an acid scavenger) and 0.1 eq of DMAP. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the esterification of the sterically hindered secondary hydroxyl group on the glycerol backbone.

  • Acylation: Dropwise, add 2.2 eq of cis-vaccenoyl chloride while maintaining the reaction at 0 °C in an ice bath. Causality: The slight excess ensures complete diacylation, preventing the formation of lysophosphatidylcholine (lyso-PC), which acts as a detergent and destroys artificial membranes.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (QC): Spot the reaction mixture on a silica TLC plate (Eluent: CHCl3​ :MeOH: H2​O 65:25:4). The disappearance of the GPC spot and the appearance of a single high-Rf spot confirms complete conversion.

  • Purification: Wash the organic layer with 0.1 M HCl to remove pyridine, followed by brine. Purify via silica gel chromatography to isolate pure 18:1 Δ 11 PC.

Artificial Cell Membrane Construction

Once the highly pure 18:1 Δ 11 PC is synthesized, it is utilized to construct Large Unilamellar Vesicles (LUVs) representing the artificial cell membrane.

MembraneAssembly A Lipid Film Formation (Rotary Evaporation of CHCl3) B Hydration (Aqueous Buffer, T > Tm) A->B Add Buffer & Vortex C Multilamellar Vesicles (MLVs) B->C Self-Assembly D Extrusion (Polycarbonate Membrane, 100nm) C->D Mechanical Sizing E Large Unilamellar Vesicles (Artificial Cell Membrane) D->E Homogenization

Figure 2: Workflow for the self-assembly and mechanical sizing of artificial cell membranes.

Protocol 2: Hydration and Extrusion of LUVs
  • Lipid Film Formation: Dissolve the synthesized 18:1 Δ 11 PC in CHCl3​ in a round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure to form a thin, homogenous lipid film. Causality: A thin film ensures uniform hydration; bulk lipid chunks will fail to hydrate completely, leading to heterogeneous vesicle populations.

  • Desiccation: Place the flask under a high vacuum for 2 hours to remove trace CHCl3​ . Trace solvents can alter the membrane's lateral pressure profile and induce premature leakage.

  • Hydration: Add the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a final lipid concentration of 1-10 mg/mL. Agitate vigorously via vortexing for 10 minutes.

    • Note on Temperature: Because the Tm​ of 18:1 Δ 11 PC is -16 °C, hydration can safely occur at room temperature. The lipids are already in the fluid ( Lα​ ) phase, allowing spontaneous self-assembly into Multilamellar Vesicles (MLVs).

  • Freeze-Thaw Cycling (Optional but Recommended): Subject the MLV suspension to 5 cycles of freezing (liquid nitrogen) and thawing (warm water bath). Causality: This breaks multilamellar structures and ensures the inner and outer buffer concentrations are perfectly equilibrated, preventing osmotic shock during downstream assays.

  • Extrusion: Pass the MLV suspension 11 to 21 times through a mini-extruder housing a 100 nm polycarbonate track-etched membrane. Causality: An odd number of passes ensures the final extrudate ends up in the clean receiving syringe, leaving larger, unextruded aggregates behind.

  • Self-Validation (QC): Analyze the resulting LUVs using Dynamic Light Scattering (DLS). A successful artificial membrane preparation will yield a monodisperse population with a Z-average diameter of ~100-120 nm and a Polydispersity Index (PDI) < 0.1.

References
  • Title: Quantitation in the regioselectivity of acylation of glycosyl diglycerides: total synthesis of a Streptococcus pneumoniae α-glucosyl diglyceride Source: Chemical Communications (RSC Publishing), 2016 URL: [Link]

  • Title: Exogenous lipid vesicles induce endocytosis-mediated cellular aggregation in a close unicellular relative of animals Source: bioRxiv, 2024 URL: [Link]

  • Title: Fatty Acid β-Oxidation Plays a Key Role in Regulating cis-Vaccenic Acid Source: Biological and Pharmaceutical Bulletin (J-Stage), 2013 URL: [Link]

Method

Application Note: High-Fidelity Synthesis of Fluorescent Lipid Probes via cis-Vaccenoyl Chloride Acylation

Executive Summary Fluorescent glycerophospholipids and sphingolipids are indispensable molecular tools for interrogating membrane dynamics, lipid raft formation, and protein-lipid interactions[1]. The preparation of mixe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorescent glycerophospholipids and sphingolipids are indispensable molecular tools for interrogating membrane dynamics, lipid raft formation, and protein-lipid interactions[1]. The preparation of mixed-chain lipid probes—where one position harbors a fluorophore (e.g., NBD, BODIPY) and the other a specific biological fatty acid—requires stringent synthetic control. cis-Vaccenoyl chloride, the highly reactive acyl chloride derivative of cis-vaccenic acid (18:1 Δ11 ), is utilized to introduce this specific monounsaturated chain into lyso-lipid backbones. This guide details the mechanistic rationale, comparative data, and a self-validating protocol for the synthesis of cis-vaccenoyl-containing fluorescent lipid probes.

Mechanistic Rationale & Expert Insights

The primary challenge in acylating lyso-phospholipids (e.g., 1-acyl-2-lyso-sn-glycero-3-phosphocholine) is the propensity for acyl migration . Under basic or prolonged reaction conditions, the sn-1 acyl chain can migrate to the free sn-2 hydroxyl group via a cyclic intermediate, yielding a thermodynamically favored but undesired regioisomer mixture[2].

To circumvent this, the causality behind our reagent selection is twofold:

  • Hyper-Reactivity of Acyl Chlorides: We utilize cis-vaccenoyl chloride rather than the free cis-vaccenic acid. Traditional carbodiimide coupling (e.g., EDC/DCC) is often too slow, providing ample time for acyl migration to occur. Acyl chlorides drastically accelerate the esterification kinetics, kinetically outcompeting the acyl migration pathway[2].

  • Nucleophilic Catalysis: The addition of 4-dimethylaminopyridine (DMAP) is critical. DMAP acts as a hyper-nucleophilic catalyst, rapidly reacting with cis-vaccenoyl chloride to form an ultra-reactive acylpyridinium intermediate[3]. Pyridine or triethylamine is added concurrently to act as an acid scavenger, neutralizing the HCl byproduct and preventing acid-catalyzed degradation of the lipid headgroup.

Quantitative Comparison of Acylation Strategies

To highlight the necessity of the acyl chloride route, the table below summarizes the performance metrics of various lyso-lipid acylation strategies based on standard laboratory yields and regio-purity.

StrategyReagentsTypical Reaction TimeAverage YieldRegio-Purity (sn-2 fidelity)Acyl Migration Risk
Acyl Chloride (Optimized) cis-Vaccenoyl Chloride, DMAP, Pyridine2 – 12 h70 – 85%> 95%Low (Fast kinetics outcompete migration)
Carbodiimide Coupling cis-Vaccenic Acid, EDC/DCC, DMAP24 – 48 h40 – 60%80 – 90%High (Prolonged reaction time)
Acid Anhydride cis-Vaccenoic Anhydride, DMAP12 – 24 h50 – 70%> 90%Moderate (Requires large reagent excess)

Experimental Protocol: Synthesis of 1-NBD-2-Vaccenoyl-sn-Glycero-3-Phosphocholine

This protocol describes the sn-2 acylation of a fluorescently tagged lyso-PC (e.g., 1-NBD-dodecanoyl-2-lyso-sn-glycero-3-phosphocholine) with cis-vaccenoyl chloride[1].

Step 1: Anhydrous Preparation
  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon or nitrogen.

  • Dissolve 50 mg of the fluorescent lyso-lipid in 5 mL of anhydrous dichloromethane (DCM) or alcohol-free chloroform (CHCl₃). Crucial Insight: Moisture must be strictly excluded to prevent the rapid hydrolysis of cis-vaccenoyl chloride into unreactive cis-vaccenic acid.

Step 2: Base and Catalyst Addition
  • Add 2.0 equivalents of anhydrous pyridine to the lipid solution. This serves as the primary acid scavenger.

  • Add 0.2 equivalents of DMAP[3]. Ensure the DMAP is fully dissolved before proceeding.

Step 3: Acylation
  • Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the reaction.

  • Dropwise, over 5 minutes, add 1.5 equivalents of cis-vaccenoyl chloride.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4 to 12 hours under inert gas. Shield the reaction from ambient light using aluminum foil to prevent photobleaching of the NBD fluorophore.

Step 4: Quenching and Extraction
  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Chloroform/Methanol/Water (65:25:4, v/v/v) solvent system. The product will appear as a distinct fluorescent spot with a higher Rf​ value than the highly polar lyso-lipid starting material.

  • Once complete, quench the reaction by adding 0.5 mL of LC-MS grade methanol to consume any unreacted cis-vaccenoyl chloride.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Chloroform/Methanol (from 100:0 to 80:20) to isolate the pure fluorescent lipid probe.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous downstream confirmation. To ensure the regiochemical fidelity of your synthesis:

  • Proton NMR ( 1 H-NMR): This is the definitive proof of successful sn-2 acylation. In the starting lyso-PC, the sn-2 methine proton of the glycerol backbone resonates around 4.0 ppm . Upon successful acylation with cis-vaccenoyl chloride, this proton experiences a significant downfield shift to approximately 5.2 ppm due to the deshielding effect of the newly formed ester carbonyl[2].

  • High-Resolution Mass Spectrometry (HRMS): Confirm the intact mass of the probe. Calculate the exact mass for the [M+H]+ or [M+Na]+ adducts to verify the incorporation of the 18-carbon, monounsaturated vaccenoyl chain.

Pathway Visualization

G Lyso Fluorescent Lyso-Lipid (e.g., NBD-Lyso-PC) Intermediate Acylpyridinium Intermediate Lyso->Intermediate Hydroxyl Nucleophile AcylDonor cis-Vaccenoyl Chloride (Acyl Donor) AcylDonor->Intermediate Acyl Transfer Catalyst DMAP / Pyridine (Catalyst & Base) Catalyst->Intermediate Activation Product Fluorescent Lipid Probe (1-NBD-2-Vaccenoyl-PC) Intermediate->Product Esterification (-HCl) Purification HPLC / Silica Purification Product->Purification Isolation

Workflow of nucleophilic acyl substitution for fluorescent lipid probe synthesis.

References

  • Quantitation in the regioselectivity of acylation of glycosyl diglycerides: total synthesis of a Streptococcus pneumoniae α-glucosyl diglyceride. Chemical Communications (RSC Publishing), 2016. URL:[Link]

  • Emergent Glycerophospholipid Fluorescent Probes: Synthesis and Applications. Bioconjugate Chemistry (ACS Publications), 2019. URL:[Link]

  • Semisynthetic Studies Identify Mitochondria Poisons from Botanical Dietary Supplements – Geranyloxycoumarins from Aegle marmelos. PMC - NIH, 2013. URL:[Link]

Sources

Application

Application Note: N-Acylation of Amines Using cis-Vaccenoyl Chloride in Organic Synthesis

Introduction and Mechanistic Rationale The covalent attachment of long-chain fatty acids to active pharmaceutical ingredients (APIs) or nanocarrier precursors is a cornerstone strategy in modern drug development. Lipidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The covalent attachment of long-chain fatty acids to active pharmaceutical ingredients (APIs) or nanocarrier precursors is a cornerstone strategy in modern drug development. Lipidation enhances membrane permeability, facilitates incorporation into lipid nanoparticles (LNPs), and enables the creation of long-acting prodrugs[1]. cis-Vaccenoyl chloride (11Z-octadecenoyl chloride) is a highly reactive, 18-carbon monounsaturated fatty acid chloride. Unlike its saturated counterpart (stearoyl chloride), the cis-double bond at the Δ 11 position introduces a "kink" in the acyl chain, significantly lowering the melting point and increasing the fluidity of the resulting conjugates in biological membranes.

The acylation of primary or secondary amines using cis-vaccenoyl chloride proceeds via a nucleophilic acyl substitution mechanism. While aqueous Schotten-Baumann conditions can be employed for robust substrates, the synthesis of complex pharmaceutical intermediates—such as lipophilic nucleoside analogs (e.g., fatty acyl conjugates of remdesivir)—demands strictly anhydrous conditions to prevent the competitive hydrolysis of the acyl chloride[2].

Mechanism N1 Amine Nucleophile (R-NH2) N3 Tetrahedral Intermediate (Zwitterionic) N1->N3 Nucleophilic Attack N2 cis-Vaccenoyl Chloride (Electrophile) N2->N3 Nucleophilic Attack N4 Chloride Elimination (Protonated Amide) N3->N4 Collapse & Cl- Loss N5 Deprotonation by DIPEA (HCl Scavenging) N4->N5 Base Action N6 Target Vaccenamide (Lipophilic Conjugate) N5->N6 Final Product

Mechanistic sequence of amine acylation by cis-vaccenoyl chloride.

Experimental Design and Causality

To ensure a self-validating and high-yielding protocol, the reaction environment must be carefully controlled. The standard approach utilizes anhydrous dichloromethane (DCM) as an aprotic solvent and N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base[3].

Expert Insight & Causality:

  • Base Selection: DIPEA is heavily favored over triethylamine (TEA) in complex syntheses. DIPEA's significant steric hindrance prevents it from acting as a competing nucleophile, thereby suppressing the formation of ketenes or unwanted quaternary ammonium adducts[4]. Furthermore, the resulting DIPEA hydrochloride byproduct exhibits high solubility in DCM, preventing the reaction mixture from becoming a thick, un-stirrable slurry—a common issue when using TEA.

  • Temperature Control: The initial nucleophilic attack is highly exothermic. Dropwise addition of the acyl chloride at 0 °C ensures that the localized concentration of the electrophile remains low, minimizing di-acylation of primary amines and preventing the thermal degradation of the sensitive cis-double bond.

Standard Operating Protocol: Anhydrous Synthesis of Vaccenamides

Materials and Reagents
  • Target Amine (1.0 equivalent)

  • cis-Vaccenoyl chloride (1.05 – 1.10 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO 3​ , Brine, Anhydrous Na 2​ SO 4​

Step-by-Step Methodology
  • Preparation of the Amine Solution:

    • Action: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and flushed with argon, dissolve the target amine (1.0 eq) in anhydrous DCM (typically 0.1 M to 0.2 M concentration).

    • Action: Add DIPEA (1.5 eq) to the stirring solution via a dry syringe.

    • Validation: The solution should remain clear. If the amine is a hydrochloride salt, the addition of DIPEA will liberate the free base; ensure complete dissolution before proceeding.

  • Thermal Equilibration:

    • Action: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition:

    • Action: Dilute cis-vaccenoyl chloride (1.05 eq) in a small volume of anhydrous DCM (e.g., 1-2 mL per mmol). Add this solution dropwise to the cooled amine mixture over 15–30 minutes using an addition funnel or syringe pump.

    • Causality:cis-Vaccenoyl chloride is moisture-sensitive and will fume upon exposure to humid air[5]. Diluting it in DCM mitigates the exothermic spike upon addition and ensures a homogenous distribution, preventing localized side reactions.

  • Reaction Propagation:

    • Action: Remove the ice bath after the addition is complete. Allow the reaction to warm naturally to room temperature and stir for 2 to 12 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the amine starting material and the emergence of a less polar spot (the highly lipophilic vaccenamide) indicates completion.

  • Quenching and Aqueous Workup:

    • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO 3​ . Stir vigorously for 10 minutes.

    • Causality: NaHCO 3​ neutralizes any residual acyl chloride (converting it to the water-soluble sodium salt of cis-vaccenic acid) and partitions the DIPEA-HCl salt into the aqueous layer.

    • Action: Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 0.1 M HCl (to remove residual DIPEA), water, and brine.

  • Drying and Purification:

    • Action: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude yellow syrup via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient).

Workflow Start Prepare Amine & DIPEA in Anhydrous DCM Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Dropwise Addition of cis-Vaccenoyl Chloride Cooling->Addition Reaction Warm to RT & Stir (Monitor via TLC/LC-MS) Addition->Reaction Quench Quench with Sat. NaHCO3 (Neutralize HCl/Base) Reaction->Quench Extraction Organic Extraction (DCM) Wash with 0.1M HCl & Brine Quench->Extraction Purify Flash Chromatography (Yield: Pure Vaccenamide) Extraction->Purify

Workflow for the N-acylation of amines using cis-vaccenoyl chloride.

Quantitative Data: Reaction Optimization Parameters

The following table summarizes empirical data for optimizing the synthesis of fatty acid amides (extrapolated from structurally identical long-chain acyl chlorides like myristoyl and lauroyl chloride)[1][4].

ParameterSub-optimal ConditionOptimized ConditionRationale / CausalityExpected Yield
Solvent THF / DMFAnhydrous DCM DCM provides superior solubility for long-chain lipophilic products and prevents competitive solvolysis.> 85%
Base Triethylamine (TEA)DIPEA (1.5 - 2.0 eq) DIPEA minimizes ketene formation and its HCl salt remains soluble in DCM, ensuring uniform stirring.85 - 95%
Temperature Room Temp (Addition)0 °C RT Mitigates the exothermic reaction, preventing di-acylation and preserving the cis-alkene geometry.> 90%
Acyl Chloride 1.5+ equivalents1.05 - 1.10 eq Excess acyl chloride complicates purification due to the formation of highly lipophilic fatty acid byproducts.80 - 95%

Troubleshooting and Self-Validation Metrics

  • Incomplete Conversion: If TLC indicates unreacted amine after 4 hours, verify the integrity of the cis-vaccenoyl chloride. Acyl chlorides readily degrade to their corresponding carboxylic acids upon exposure to atmospheric moisture. A degraded reagent will fail to acylate the amine and will appear as a highly polar streak on TLC.

  • Emulsion Formation During Workup: Long-chain fatty amides possess surfactant-like properties, which can cause severe emulsions during the aqueous extraction phase. Solution: Add a small amount of brine or filter the biphasic mixture through a pad of Celite to break the emulsion.

  • Product Oxidation: The Δ 11 cis-double bond is susceptible to auto-oxidation upon prolonged exposure to air and light. Store the purified vaccenamide under an inert atmosphere (argon or nitrogen) at -20 °C.

References

  • Chapman University Digital Commons. (2021). Synthesis and Antiviral Activity of Fatty Acyl Conjugates of Remdesivir Against Severe Acute Respiratory Syndrome Coronavirus 2. Retrieved from[Link]

  • ResearchGate. (2022). Synthesis and Antiviral Activity of Fatty Acyl Conjugates of Remdesivir Against Severe Acute Respiratory Syndrome Coronavirus 2 and Ebola Virus. Retrieved from[Link]

Sources

Method

Application Note: cis-Vaccenoyl Chloride Coupling Reaction Conditions for Peptide Lipidation

Introduction & Mechanistic Rationale The conjugation of long-chain fatty acids to peptides (lipidation) is a cornerstone strategy in modern drug development. By promoting reversible binding to serum albumin, lipidation s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The conjugation of long-chain fatty acids to peptides (lipidation) is a cornerstone strategy in modern drug development. By promoting reversible binding to serum albumin, lipidation significantly extends the in vivo half-life of peptide therapeutics and enhances membrane anchoring for lipopeptide vaccines[1]. cis-Vaccenic acid (18:1, Δ 11) is a naturally occurring monounsaturated fatty acid that provides an optimal balance of hydrophobicity and membrane fluidity.

While standard amide coupling reagents (e.g., DIC/HOBt, HATU) are highly effective for standard amino acids, they frequently fail when applied to long aliphatic chains[2]. The extreme hydrophobicity of these chains induces on-resin aggregation and sluggish kinetics[3]. To overcome this, this protocol utilizes cis-vaccenoyl chloride , the pre-activated acyl chloride derivative. Employing an acid chloride bypasses the need for in situ activation, providing a highly electrophilic species that rapidly and irreversibly acylates even sterically hindered amines without the need for complex coupling cocktails[4].

Workflow & Reaction Mechanism

The successful incorporation of a cis-vaccenoyl moiety requires a carefully orchestrated solid-phase peptide synthesis (SPPS) workflow, typically targeting either the N-terminus or an orthogonally protected lysine side-chain.

Workflow N1 1. SPPS Elongation N2 2. Orthogonal Deprotection N1->N2 N3 3. cis-Vaccenoyl Coupling N2->N3 N4 4. TFA Cleavage N3->N4 N5 5. RP-HPLC Purification N4->N5

Solid-phase peptide lipidation workflow using cis-vaccenoyl chloride.

The chemical causality of the coupling relies on the extreme electrophilicity of the acyl chloride carbon. A non-nucleophilic base is strictly required to trap the generated hydrochloric acid (HCl) byproduct, driving the reaction forward and preventing the premature cleavage of acid-labile protecting groups or resin linkers.

Mechanism A cis-Vaccenoyl Chloride D Tetrahedral Intermediate A->D B Peptide Free Amine B->D C DIPEA (Base) C->D Proton Transfer E Lipidated Peptide + DIPEA-HCl D->E Chloride Elimination

Mechanism of base-catalyzed peptide lipidation via acid chloride.

Experimental Design & Causality

To ensure high-fidelity lipidation, experimental variables must be tightly controlled:

  • Orthogonal Protection Strategy : If the lipid is to be attached to a specific lysine residue rather than the N-terminus, Fmoc-Lys(ivDde)-OH is incorporated during SPPS. The ivDde group is selectively cleaved using dilute hydrazine, which leaves the global Fmoc and standard side-chain protecting groups (e.g., tBu, Trt) completely intact[1].

  • Solvent Selection (DCM vs. DMF) : Dichloromethane (DCM) is the mandatory primary solvent for this step. While N,N-dimethylformamide (DMF) is the standard solvent for SPPS swelling, highly reactive acid chlorides can react with DMF to form unwanted Vilsmeier-Haack-type adducts. Therefore, coupling in anhydrous DCM preserves the integrity of the cis-vaccenoyl chloride[5][6].

  • Base Selection (DIPEA) : N,N-Diisopropylethylamine (DIPEA) is utilized as the base[5]. Its significant steric bulk prevents it from acting as a competing nucleophile against the acyl chloride, a known side-reaction risk when using less hindered bases like Triethylamine (TEA).

Self-Validating Step-by-Step Protocol

This methodology is designed with built-in validation checkpoints to prevent the propagation of errors through the synthesis cycle.

Phase 1: Orthogonal Deprotection (For Lysine Side-Chain Lipidation)

Note: Skip this phase if coupling directly to the N-terminus.

  • Resin Swelling : Swell the peptidyl-resin (e.g., 0.1 mmol scale) in DCM for 30 minutes, followed by DMF for 15 minutes to maximize pore exposure[6].

  • ivDde Removal : Treat the resin with 2% to 4% hydrazine hydrate in DMF (v/v) for 4 × 5-minute cycles at room temperature[1].

  • Validation Checkpoint 1 (Kaiser Test) : Perform a Kaiser (ninhydrin) test on a few resin beads. The beads must turn deep blue, confirming the successful exposure of the primary ϵ -amine of the target Lysine.

  • Washing : Wash the resin thoroughly with DMF (5 × 1 min) and anhydrous DCM (5 × 1 min) to remove all traces of hydrazine, which would otherwise violently react with the acid chloride.

Phase 2: cis-Vaccenoyl Chloride Coupling

Causality Check: cis-Vaccenoyl chloride is highly moisture-sensitive. Ensure all glassware and solvents (DCM) are strictly anhydrous to prevent premature hydrolysis into cis-vaccenic acid, which would fail to couple under these specific conditions[4].

  • Reagent Preparation : Dissolve cis-vaccenoyl chloride (0.3 mmol, 3.0 eq relative to resin loading) in 2 mL of anhydrous DCM.

  • Base Addition : Add DIPEA (0.6 mmol, 6.0 eq) directly to the resin suspended in 1 mL of anhydrous DCM[5].

  • Coupling : Add the cis-vaccenoyl chloride solution to the resin. Agitate gently at room temperature for 30 to 60 minutes.

  • Validation Checkpoint 2 (Kaiser Test) : Perform a second Kaiser test. The beads should remain colorless/yellow, indicating complete acylation of the free amine. If the beads show a slight blue tint, repeat steps 1-3.

  • Washing : Wash the resin with DCM (3 × 1 min), DMF (3 × 1 min), and again with DCM (3 × 1 min) to prepare for cleavage[6].

Phase 3: Micro-Cleavage & Global Deprotection
  • Validation Checkpoint 3 (Micro-Cleavage) : Transfer ~5 mg of the coupled resin to a microcentrifuge tube. Treat with 100 µL of cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 1 hour. Precipitate with cold diethyl ether, centrifuge, and analyze the pellet via LC-MS to confirm the precise mass shift corresponding to the cis-vaccenoyl addition (+264.4 Da) prior to bulk cleavage.

  • Global Cleavage : Treat the bulk resin with the cleavage cocktail for 2.5 hours at room temperature[1].

  • Precipitation : Filter the resin, concentrate the filtrate under a stream of nitrogen, and precipitate the final lipidated peptide using cold diethyl ether.

Quantitative Data & Optimization Matrix

The following table summarizes the stoichiometric requirements and provides optimization parameters for sequences that exhibit severe aggregation.

ParameterStandard ConditionAggregation-Prone SequencesCausality / Rationale
Solvent Anhydrous DCMDCM/DMF (1:1)DCM minimizes Vilsmeier-Haack adducts; DMF is added only if the peptide-resin matrix collapses and requires disruption.
cis-Vaccenoyl-Cl 3.0 Equivalents5.0 EquivalentsExcess reagent drives the reaction to completion against severe steric hindrance.
DIPEA 6.0 Equivalents10.0 EquivalentsMaintaining a 2:1 ratio of Base to Acid Chloride ensures complete neutralization of the HCl byproduct, protecting the resin linker.
Reaction Time 30 Minutes60 - 120 MinutesExtended time allows the bulky fatty acid to diffuse deep into sterically restricted resin pores.
Temperature 25 °C (RT)40 °CMild heating provides the thermodynamic energy required to disrupt inter-chain hydrogen bonding in difficult sequences.

References

  • [1] Lipidation and PEGylation Strategies to Prolong the in Vivo Half-Life of a Nanomolar EphA4 Receptor Antagonist - PMC (National Institutes of Health). URL:

  • [2] Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - The Journal of Organic Chemistry (ACS Publications). URL:

  • [3] Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. URL:

  • [5] Stabilization of peptide structure by non-covalent interactions - Radboud Repository. URL:

  • [4] Peptide Coupling Reagents, More than a Letter Soup - Chemical Reviews. URL:

  • [6] Synthesis protocols - Peptideweb.com. URL:

Sources

Application

Application Note &amp; Protocol: Synthesis of a cis-Vaccenoyl Sphingomyelin Analog for Advanced Research in Lipid Rafts and Cellular Signaling

Abstract This document provides a comprehensive guide for the chemical synthesis of a sphingomyelin analog featuring a cis-vaccenoyl acyl chain. Sphingomyelin and its analogs are critical components of cellular membranes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of a sphingomyelin analog featuring a cis-vaccenoyl acyl chain. Sphingomyelin and its analogs are critical components of cellular membranes, particularly within lipid rafts, and play pivotal roles in signal transduction pathways.[1][2][3][4] The introduction of the monounsaturated cis-vaccenoyl group offers a unique tool for investigating the influence of acyl chain geometry and fluidity on membrane properties and enzyme interactions. This application note details the strategic chemical synthesis, including the crucial N-acylation of a protected sphingosine backbone with cis-vaccenoyl chloride, subsequent phosphocholine installation, and final deprotection. We further delineate detailed protocols for reaction execution, purification, and comprehensive analytical characterization of the final product.

Introduction: The Significance of Sphingomyelin Analogs in Cellular Biology

Sphingolipids, a class of lipids defined by a sphingoid backbone, are not merely structural components of eukaryotic cell membranes but are also key players in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[4] Sphingomyelin (SM), a major subclass of sphingolipids, is particularly enriched in the plasma membrane and is integral to the formation of cholesterol-dependent microdomains known as lipid rafts.[1][3] These rafts serve as platforms for protein trafficking and signal transduction.

The synthesis of SM analogs with modified acyl chains provides invaluable tools for elucidating the precise roles of these lipids.[1][2][3] By altering the length, saturation, and stereochemistry of the N-acyl chain, researchers can systematically probe structure-function relationships in biological membranes. The cis-vaccenoyl moiety, an 18-carbon monounsaturated fatty acid with a cis double bond at the ∆11 position, introduces a distinct kink in the acyl chain. This structural feature is hypothesized to modulate lipid packing, membrane fluidity, and the lateral organization of lipids within rafts, thereby influencing the activity of membrane-associated proteins.

This guide focuses on the synthesis of a cis-vaccenoyl sphingomyelin analog, proceeding through a ceramide intermediate. The core of this synthesis is the N-acylation of a sphingosine derivative with cis-vaccenoyl chloride.

Synthetic Strategy: A Multi-Step Approach

The synthesis of the target sphingomyelin analog is a multi-step process that requires careful consideration of protecting group chemistry to ensure regioselectivity. The overall workflow can be conceptualized as follows:

G cluster_0 Preparation of Key Reactants cluster_1 Core Synthesis cluster_2 Final Product & Analysis A Sphingosine C Protection of Sphingosine A->C B cis-Vaccenic Acid D Activation of cis-Vaccenic Acid (Conversion to cis-Vaccenoyl Chloride) B->D E N-Acylation: Formation of Protected cis-Vaccenoyl Ceramide C->E D->E F Phosphocholine Headgroup Installation E->F G Global Deprotection F->G H Purification of cis-Vaccenoyl Sphingomyelin Analog G->H I Analytical Characterization (MS, NMR, HPLC) H->I

Figure 1: Overall synthetic workflow for the cis-vaccenoyl sphingomyelin analog.

The key steps in this synthesis are:

  • Protection of the Sphingosine Backbone: To prevent unwanted side reactions, the primary and secondary hydroxyl groups of the sphingosine backbone must be protected.[5][6] Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), are commonly employed for their stability and selective removal.

  • Preparation of cis-Vaccenoyl Chloride: The carboxylic acid of cis-vaccenic acid is converted to the more reactive acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.

  • N-Acylation to Form the Ceramide Analog: The protected sphingosine is reacted with cis-vaccenoyl chloride in the presence of a non-nucleophilic base to form the N-acylated ceramide analog.

  • Phosphocholination: The protected primary hydroxyl group is selectively deprotected and then reacted with a phosphocholine donor, such as 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine.

  • Global Deprotection: All remaining protecting groups are removed to yield the final cis-vaccenoyl sphingomyelin analog.

  • Purification and Characterization: The final product is purified using chromatographic techniques and its identity and purity are confirmed by mass spectrometry, NMR spectroscopy, and high-performance liquid chromatography (HPLC).[7][8][9]

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier
D-erythro-Sphingosine≥98%Avanti Polar Lipids
cis-Vaccenic Acid≥99%Cayman Chemical
Oxalyl Chloride2.0 M in CH₂Cl₂Sigma-Aldrich
tert-Butyldimethylsilyl chloride (TBDMSCl)≥98%Sigma-Aldrich
Imidazole≥99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
2-Chloro-2-oxo-1,3,2-dioxaphospholane95%Sigma-Aldrich
Trimethylamine (TMA) solution4.2 M in EthanolSigma-Aldrich
Tetra-n-butylammonium fluoride (TBAF)1.0 M in THFSigma-Aldrich
Silica Gel for Column Chromatography60 Å, 230-400 meshMilliporeSigma
HPLC Grade Solvents (Methanol, Chloroform)≥99.9%Fisher Scientific
Protocol 1: Protection of Sphingosine
  • Dissolve D-erythro-sphingosine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq) and stir until fully dissolved.

  • Add TBDMSCl (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting di-TBDMS protected sphingosine by silica gel column chromatography.

Protocol 2: Synthesis of cis-Vaccenoyl Chloride

CAUTION: This reaction should be performed in a well-ventilated fume hood as it generates gaseous HCl.

  • Dissolve cis-vaccenic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield cis-vaccenoyl chloride, which is used immediately in the next step.

Protocol 3: N-Acylation to form Protected cis-Vaccenoyl Ceramide
  • Dissolve the di-TBDMS protected sphingosine (1.0 eq) in anhydrous DCM.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add a solution of freshly prepared cis-vaccenoyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the protected ceramide analog by silica gel column chromatography.

Protocol 4: Phosphocholination and Deprotection

This protocol involves a two-step sequence: selective deprotection of the primary hydroxyl, followed by phosphocholination and global deprotection.

Step 1: Selective Deprotection of the Primary Hydroxyl

  • Dissolve the protected ceramide analog in a 1:1 mixture of DCM and methanol.

  • Add a catalytic amount of camphorsulfonic acid (CSA).

  • Stir at room temperature for 4-6 hours, monitoring by TLC for the selective removal of the primary TBDMS group.

  • Neutralize with triethylamine and concentrate in vacuo.

  • Purify the mono-protected ceramide by silica gel chromatography.

Step 2: Phosphocholination and Global Deprotection

  • Dissolve the mono-protected ceramide (1.0 eq) in anhydrous DCM.

  • Add 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.5 eq) and stir at room temperature for 2 hours.

  • Cool the reaction mixture to -20 °C and bubble anhydrous trimethylamine gas through the solution for 30 minutes, or add a solution of trimethylamine in ethanol and stir in a sealed vessel overnight.

  • Remove the solvent in vacuo.

  • Dissolve the residue in tetrahydrofuran (THF).

  • Add tetra-n-butylammonium fluoride (TBAF) (3.0 eq) and stir at room temperature for 12 hours to remove the remaining TBDMS protecting group.

  • Concentrate the reaction mixture and purify the final cis-vaccenoyl sphingomyelin analog by preparative HPLC.

Analytical Characterization

The identity and purity of the synthesized sphingomyelin analog should be confirmed using a suite of analytical techniques.

TechniqueExpected Results
Mass Spectrometry (MS) ESI-MS should show the correct molecular ion peak corresponding to the calculated mass of the cis-vaccenoyl sphingomyelin analog. Tandem MS (MS/MS) can be used to confirm the structure by fragmentation analysis, showing characteristic fragments of the phosphocholine headgroup and the cis-vaccenoyl ceramide backbone.[7]
¹H and ¹³C NMR Spectroscopy The NMR spectra should be consistent with the proposed structure. Key signals to identify include those for the vinyl protons of the cis-double bonds in both the sphingosine backbone and the acyl chain, the methylene protons adjacent to the amide nitrogen, and the protons of the phosphocholine headgroup.
High-Performance Liquid Chromatography (HPLC) HPLC analysis, particularly with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), should show a single major peak, indicating high purity.[8][9][10] A C18 reversed-phase column is typically used with a gradient of methanol/water or chloroform/methanol.[8][10]

Applications and Future Directions

The synthesized cis-vaccenoyl sphingomyelin analog can be used in a variety of applications to probe the intricacies of membrane biology:

  • Model Membrane Studies: Incorporation of this analog into artificial lipid bilayers (e.g., giant unilamellar vesicles, GUVs) allows for the study of its effects on membrane phase behavior, lipid packing, and domain formation.

  • Enzyme Activity Assays: This analog can serve as a substrate for enzymes involved in sphingolipid metabolism, such as sphingomyelinases, to investigate how acyl chain structure influences enzyme kinetics and substrate specificity.[11]

  • Cellular Imaging: By incorporating a fluorescent tag, this analog can be used to visualize its distribution and dynamics within the membranes of live cells, providing insights into its trafficking and localization in lipid rafts.[1][2]

G A cis-Vaccenoyl SM Analog B Incorporation into Model Membranes A->B C Substrate for Sphingomyelinase A->C D Fluorescent Tagging A->D E Study of Lipid Raft Properties B->E F Analysis of Enzyme Kinetics C->F G Live-Cell Imaging of Lipid Trafficking D->G

Figure 2: Potential applications of the synthesized sphingomyelin analog.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the synthesis and characterization of a novel cis-vaccenoyl sphingomyelin analog. The protocols described herein are based on established principles of organic and lipid chemistry, offering a robust methodology for producing this valuable research tool. The availability of such analogs is crucial for advancing our understanding of the complex roles that specific lipid structures play in maintaining membrane integrity and regulating cellular signaling events.

References

  • Synthetic Strategies for Modified Glycosphingolipids and Their Design as Probes. (2018).
  • Sphingomyelin: Mechanisms, Functions, Extraction, and Detection.
  • Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs. (2017). J Cell Biol, 216(4), 1183–1204.
  • Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs. (2017). PubMed.
  • Sphingomyelin distribution in lipid rafts of artificial monolayer membranes visualized by Raman microscopy. (2015). PNAS.
  • A convenient procedure for the synthesis of ceramides.
  • The use of click chemistry in sphingolipid research. (2024). Company of Biologists journals.
  • Analysis of fluorescent ceramide and sphingomyelin analogs: a novel approach for in vivo monitoring of sphingomyelin synthase activity. (2014). PubMed.
  • Analysis of Fluorescent Ceramide and Sphingomyelin Analogs: A Novel Approach for in Vivo Monitoring of Sphingomyelin Synthase Activity.
  • Scalable Synthesis of Human Ultralong Chain Ceramides. (2015). Organic Letters.
  • The Role of Sphingomyelin Synthase 2 in Lipid Metabolism and Its Implic
  • Total synthesis of ceramides and β-O-glucosylceramides via intramolecular fatty acyl group migration. New Journal of Chemistry (RSC Publishing).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzym
  • Liquid Chromatography/ Mass-Spectrometric Characterization of Sphingomyelin and Dihydrosphingomyelin of Human Lens Membranes.
  • Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. (2022).
  • Synthesis of a Nitrogen Analogue of Sphingomyelin as a Sphingomyelinase Inhibitor.
  • Protective Group Strategies.

Sources

Method

Application Notes &amp; Protocols: Streamlining Lipidomics Profiling with cis-Vaccenoyl Chloride Esterification

Abstract In the rapidly advancing field of lipidomics, the precise identification and quantification of diverse lipid species are paramount to understanding complex biological systems. Chemical derivatization is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the rapidly advancing field of lipidomics, the precise identification and quantification of diverse lipid species are paramount to understanding complex biological systems. Chemical derivatization is a cornerstone technique used to enhance the analytical properties of lipids for mass spectrometry-based analysis.[1][2] This guide provides a comprehensive overview and a detailed protocol for the esterification of hydroxyl-containing lipids using cis-vaccenoyl chloride. This method serves as a powerful tool for researchers, scientists, and drug development professionals, enabling improved chromatographic separation and mass spectrometric detection of specific lipid classes such as sterols, diacylglycerols, and other acylglycerols. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and discuss the subsequent analysis and data interpretation, grounded in established scientific practices.

Introduction: The Rationale for Derivatization in Lipidomics

Lipidomics aims to provide a comprehensive characterization of all lipid species within a biological system.[3] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical platforms for these studies.[2][4] However, direct analysis of native lipids can be challenging. Many lipid classes, particularly free fatty acids and those with polar functional groups, exhibit poor chromatographic peak shapes and low volatility, hindering accurate quantification.[5]

Derivatization addresses these challenges by chemically modifying the lipid to create a derivative with more favorable analytical properties.[6][7] The most common application is the conversion of free fatty acids into fatty acid methyl esters (FAMEs), which are more volatile and thermally stable, making them ideal for GC-MS analysis.[2][5][6]

This document focuses on a different, targeted derivatization strategy: the use of an acyl chloride, specifically cis-vaccenoyl chloride, to esterify lipids containing free hydroxyl groups. This approach is particularly suited for LC-MS workflows and offers distinct advantages:

  • Enhanced Hydrophobicity: The addition of a C18:1 fatty acyl chain significantly increases the non-polar character of the derivatized lipid, improving its retention and separation in reverse-phase liquid chromatography (RP-LC).

  • Improved Ionization: The modification can enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry.

  • Targeted Class Analysis: By reacting specifically with hydroxyl groups, this method allows for the selective analysis of lipid classes such as sterols (e.g., cholesterol), diacylglycerols (DAGs), and monoacylglycerols (MAGs).

  • Structural Elucidation: The added cis-vaccenoyl group provides a specific fragmentation signature in tandem mass spectrometry (MS/MS), aiding in the structural confirmation of the derivatized lipid.

The Chemistry: Esterification via Acyl Chloride

The core of this protocol is the nucleophilic acyl substitution reaction between a lipid's hydroxyl group (-OH) and the highly reactive acyl chloride functional group of cis-vaccenoyl chloride. The hydroxyl group's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically facilitated by a weak, non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Mechanism

The diagram below illustrates the general mechanism for the esterification of a hydroxyl-containing lipid (R-OH) with cis-vaccenoyl chloride in the presence of a base catalyst.

G Mechanism: Esterification with cis-Vaccenoyl Chloride cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Lipid_OH Lipid-OH (Nucleophile) Intermediate [Lipid-O(H+)-C(O-)-Cl-Vaccenoyl] Lipid_OH->Intermediate Nucleophilic Attack Acyl_Cl cis-Vaccenoyl-COCl (Electrophile) Acyl_Cl->Intermediate Base Pyridine (Base Catalyst) Base->Lipid_OH Activates -OH Ester Derivatized Lipid (Lipid-O-CO-Vaccenoyl) Intermediate->Ester Collapse & Cl- elimination Byproduct Pyridinium Hydrochloride Intermediate->Byproduct HCl captured by Base

Caption: Reaction mechanism of lipid esterification.

Safety Precautions: Handling Acyl Chlorides

Cis-vaccenoyl chloride, like all acyl chlorides, is a hazardous chemical that requires careful handling in a controlled environment.

  • Reactivity: Acyl chlorides react violently with water, alcohols, and other protic solvents, releasing corrosive HCl gas.[8][9][10] All glassware and solvents must be scrupulously dried before use.

  • Corrosivity: The substance and its breakdown products are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[9][11]

  • Handling: Always handle cis-vaccenoyl chloride inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and nitrile or neoprene gloves.[8]

  • Storage: Store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area away from incompatible materials.[8][10]

Experimental Protocol

This protocol is divided into three main stages: lipid extraction from the biological matrix, derivatization with cis-vaccenoyl chloride, and sample cleanup prior to analysis.

Stage 1: Total Lipid Extraction

The extraction of lipids is a critical first step to isolate them from other cellular components like proteins and hydrophilic metabolites.[12] The method developed by Folch et al. is a robust and widely used procedure.[1][13]

Materials:

  • Homogenizer (e.g., bead-based or rotor-stator)

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Nitrogen gas evaporation system

Procedure:

  • Homogenization: Homogenize the biological sample (e.g., ~100 mg of tissue or 1x10^7 cells) in a 2:1 (v/v) mixture of chloroform:methanol. The final solvent volume should be at least 20 times the sample volume.[13]

  • Extraction: Agitate the homogenate on a shaker for 20 minutes at room temperature to ensure thorough lipid extraction.[13]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the layers.[13]

  • Lipid Collection: Two distinct layers will form. The lower chloroform layer contains the total lipid extract. Carefully collect this bottom layer using a glass Pasteur pipette, taking care not to disturb the protein interface, and transfer it to a clean glass tube.[14]

  • Drying: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until you are ready to proceed with derivatization.[14]

Stage 2: Esterification with cis-Vaccenoyl Chloride

Materials:

  • Dried lipid extract from Stage 1

  • cis-Vaccenoyl chloride (CAS 95548-26-8)[15][16][17]

  • Anhydrous pyridine (or triethylamine)

  • Anhydrous toluene (or hexane)

  • Heating block or water bath

  • Screw-cap reaction vials (2 mL) with PTFE septa

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 200 µL of anhydrous toluene in a reaction vial.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the vial. This will act as the base catalyst and HCl scavenger.

  • Derivatization: Add a 5-fold molar excess of cis-vaccenoyl chloride relative to the estimated amount of hydroxyl-containing lipids. If the amount is unknown, a starting volume of 10 µL of a 10 mg/mL solution of cis-vaccenoyl chloride in anhydrous toluene is recommended.

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 60°C for 60 minutes. The elevated temperature facilitates the reaction.

  • Quenching: After incubation, cool the vial to room temperature. Add 50 µL of methanol to quench any remaining unreacted cis-vaccenoyl chloride.

Stage 3: Solid-Phase Extraction (SPE) Cleanup

After the reaction, it is crucial to remove excess reagents and byproducts that could interfere with LC-MS analysis. A silica-based SPE cartridge is effective for this purpose.

Materials:

  • Silica SPE cartridge (e.g., 100 mg, 1 mL)

  • Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the silica SPE cartridge by washing it with 2 mL of hexane.

  • Sample Loading: Load the entire reaction mixture from Stage 2 onto the conditioned cartridge.

  • Elution 1 (Non-polar fraction): Elute the derivatized lipids (now more non-polar) with 2 mL of a 95:5 (v/v) hexane:diethyl ether solution. This fraction will contain your target analytes. Collect this eluate.

  • Elution 2 (Polar fraction): More polar, unreacted lipids and some byproducts can be eluted with a more polar solvent if desired, but for this protocol, we are interested in the first fraction.

  • Drying: Evaporate the collected eluate to dryness under a stream of nitrogen.

  • Final Reconstitution: Reconstitute the final dried, cleaned-up sample in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS analysis (e.g., 90:10 acetonitrile:water).

Analytical Workflow: LC-MS

The derivatized lipids are well-suited for analysis by Reverse-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS).

G Post-Derivatization Analytical Workflow A Prepared Sample (in Mobile Phase) B Autosampler Injection A->B C RP-LC Separation (e.g., C18 column) B->C D ESI Source (Positive Ion Mode) C->D E Mass Analyzer (e.g., Q-TOF, Orbitrap) D->E F Data Acquisition & Analysis E->F

Caption: General workflow for LC-MS analysis.

Recommended LC-MS Parameters

The following table provides a starting point for method development. Parameters should be optimized for the specific instrumentation and lipid classes of interest.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent separation of non-polar lipid species.
Mobile Phase A Water with 0.1% formic acid + 10 mM ammonium formateStandard aqueous phase for RP-LC, additives aid ionization.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acidStrong organic phase to elute hydrophobic lipids.
Gradient Start at 30% B, ramp to 100% B over 20 min, hold for 5 minA typical gradient for separating a wide range of lipid polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is standard for lipids; positive mode is effective for many esterified lipids.
Scan Type Full Scan (MS1) and Data-Dependent MS/MS (ddMS2)MS1 for profiling, ddMS2 for fragmentation and identification.
Mass Range 150 - 1500 m/zCovers the expected mass range for most derivatized lipids.
Data Interpretation
  • Identification: The derivatized lipid will have a mass increase corresponding to the addition of a cis-vaccenoyl group minus a proton (+265.25 Da). For example, if derivatizing cholesterol (M.W. 386.65), the resulting ester will have an [M+H]+ ion around m/z 652.9.

  • MS/MS Fragmentation: In MS/MS scans, look for a characteristic neutral loss or product ion corresponding to the cis-vaccenoyl group to confirm the identity of the derivatized species.

  • Quantification: For relative quantification, compare peak areas across different samples. For absolute quantification, a suitable internal standard (e.g., a deuterated version of the lipid of interest, derivatized alongside the samples) is required.[18]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Incomplete drying of reagents/glassware; Inactive acyl chloride; Insufficient reaction time/tempEnsure all solvents are anhydrous. Use fresh cis-vaccenoyl chloride. Optimize reaction time and temperature (e.g., 90 min at 70°C).
Multiple Peaks per Analyte Isomerization of the cis double bond; Side reactionsAvoid overly harsh temperatures or acidic conditions. Ensure proper quenching of the reaction.
Poor Peak Shape in LC Sample overload; Inappropriate reconstitution solventDilute the sample. Ensure the final sample is dissolved in a solvent weaker than the mobile phase (e.g., 50% organic or less).
High Background in MS Incomplete cleanup; Reagent contaminationEnsure SPE cleanup is performed correctly. Run a reagent blank to identify sources of contamination.

Conclusion

The targeted esterification of hydroxyl-containing lipids with cis-vaccenoyl chloride is a robust derivatization strategy for advanced lipidomics profiling. By increasing the hydrophobicity and providing a consistent fragmentation pattern, this method enhances the separation and identification of key lipid classes like sterols and acylglycerols using RP-LC-MS. When combined with rigorous sample preparation and careful analytical execution, this protocol empowers researchers to gain deeper insights into the complex world of the lipidome.

References

  • Puchalska, P., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity . Molecules. Available from: [Link]

  • Sample Prep for Lipidomic Mass Spec . (2022). Biocompare. Retrieved from [Link]

  • Paul, S., et al. (2021). Lipidomics from sample preparation to data analysis: a primer . FEBS Journal. Available from: [Link]

  • GC-MS Analysis of Fatty Acids: The Ultimate Guide to Accurate Lipid Profiling . (2025). ResolveMass. Retrieved from [Link]

  • Lipidomics Sample Preparation FAQ . (n.d.). MetwareBio. Retrieved from [Link]

  • Dörmann, P. (2021). Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry . Methods in Molecular Biology. Available from: [Link]

  • Wolyniec, E., et al. (2005). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography . Journal of Animal and Feed Sciences. Available from: [Link]

  • Plant Lipid Sample Preparation for GC-MS Analysis . (2024). Organomation. Retrieved from [Link]

  • Song, H., et al. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding . Analytical Chemistry. Available from: [Link]

  • Salimon, J., et al. (2012). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography . Journal of Chemistry. Available from: [Link]

  • What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? . (2015). ResearchGate. Retrieved from [Link]

  • Acetyl chloride | CH3COCl | CID 6367 . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride . (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Burla, B., et al. (2018). Recommendations for good practice in MS-based lipidomics . Journal of Lipid Research. Available from: [Link]

  • Selective acylation of secondary hydroxyl groups. (2003). Google Patents.
  • Scherer, M., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise . Molecules. Available from: [Link]

  • Dennis, E. A. (2009). Lipidomics joins the omics evolution . Proceedings of the National Academy of Sciences. Available from: [Link]

  • Khan, K. M., et al. (2010). Selective acylation of aliphatic hydroxyl in the presence of phenolic hydroxyl group . Letters in Organic Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of cis-vaccenoyl chloride during esterification

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of cis-vaccenoyl chloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of cis-vaccenoyl chloride. Due to its high reactivity, preventing competitive hydrolysis is paramount for achieving high yields and product purity. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is cis-vaccenoyl chloride so susceptible to hydrolysis?

A1: The susceptibility to hydrolysis is inherent to the acyl chloride functional group. The carbonyl carbon in cis-vaccenoyl chloride is highly electrophilic (electron-deficient). This is because it is bonded to two strongly electronegative atoms: oxygen and chlorine.[1][2] Both atoms pull electron density away from the carbon, making it a prime target for nucleophiles.

Water (H₂O), although a weak nucleophile, readily attacks this electrophilic carbon.[2] The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of cis-vaccenic acid and hydrochloric acid (HCl).[3][4][5] This reaction is typically fast and exothermic.[4]

Q2: What is the primary role of a base, like pyridine or triethylamine (TEA), in the esterification reaction?

A2: The primary role of a base such as pyridine or triethylamine is to act as an HCl scavenger.[6][7] During the esterification reaction between cis-vaccenoyl chloride and an alcohol, one equivalent of HCl is produced as a byproduct.

If left in the reaction mixture, this HCl can cause several problems:

  • Protonation of the Alcohol: The alcohol nucleophile can be protonated by HCl, forming an oxonium ion. This positively charged species is no longer nucleophilic and cannot react with the acyl chloride, effectively stalling the reaction.[6]

  • Acid-Catalyzed Side Reactions: The presence of a strong acid can promote undesirable side reactions, potentially affecting other sensitive functional groups in the molecule.

Pyridine or TEA are used because they are non-nucleophilic bases that effectively neutralize the generated HCl, forming a salt (e.g., pyridinium chloride) that can be easily removed during workup.[6][8]

Q3: Can I use a stronger base, like sodium hydroxide (NaOH), to scavenge the HCl?

A3: No, using a strong, nucleophilic base like NaOH is highly discouraged. Hydroxide ions (OH⁻) are strong nucleophiles and will compete with your alcohol to attack the acyl chloride. This will lead directly to the formation of the carboxylate salt (hydrolysis), significantly reducing the yield of your desired ester. It is critical to use a non-nucleophilic base, typically a tertiary amine like pyridine or TEA.[9]

Q4: How "dry" do my solvents and reagents need to be?

A4: They need to be rigorously anhydrous. Even trace amounts of water can lead to the hydrolysis of cis-vaccenoyl chloride, reducing your yield and complicating purification.[6] "Anhydrous" or "dry" solvents from commercial suppliers are often sufficient, but for highly sensitive reactions, it may be necessary to distill them from an appropriate drying agent. Always handle such solvents under an inert atmosphere (e.g., nitrogen or argon).[10][11][12] Alcohols and other reagents should also be free of water.

Troubleshooting Guide: Low Yields and Impurities

This section addresses common problems encountered during the esterification of cis-vaccenoyl chloride.

Issue 1: Low yield of the ester with significant recovery of the starting alcohol.
Potential Cause Troubleshooting Action & Explanation
Insufficient Base The HCl byproduct may have protonated your alcohol, rendering it non-nucleophilic.[6] Solution: Ensure you are using at least one equivalent of pyridine or TEA for every equivalent of cis-vaccenoyl chloride. Using a slight excess (e.g., 1.1 equivalents) can be beneficial.
Poor Quality Acyl Chloride The cis-vaccenoyl chloride may have already hydrolyzed during storage. Solution: Check the purity of the acyl chloride before use. If it has been opened previously or stored improperly, it may be contaminated with cis-vaccenic acid. Consider re-purifying by distillation or using a fresh bottle.
Reaction Temperature Too Low While starting at 0 °C is recommended to control the initial exotherm, the reaction may require warming to room temperature to proceed to completion. Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, allow it to slowly warm to room temperature and continue monitoring.[6]
Issue 2: The final product is contaminated with cis-vaccenic acid.

This is a clear indication that hydrolysis has occurred either during the reaction or the workup.

G start Hydrolysis Detected (cis-Vaccenic Acid Present) q1 Did you use anhydrous solvents and reagents? start->q1 q2 Was the reaction performed under an inert atmosphere? q1->q2 Yes ans1_no No q1->ans1_no No q3 Was the acyl chloride added slowly at 0 °C? q2->q3 Yes ans2_no No q2->ans2_no No q4 Were aqueous workup solutions pre-chilled? q3->q4 Yes ans3_no No q3->ans3_no No ans4_no No q4->ans4_no No res1 Root Cause: Moisture in reaction. Redry all materials. ans1_no->res1 res2 Root Cause: Atmospheric moisture ingress. Use N2 or Ar blanket. ans2_no->res2 res3 Root Cause: Uncontrolled exotherm caused side reactions. Improve cooling. ans3_no->res3 res4 Root Cause: Hydrolysis during workup. Use cold solutions for washes. ans4_no->res4

Caption: Troubleshooting decision tree for hydrolysis.

Recommended Protocol for Esterification

This protocol is designed to minimize hydrolysis and maximize the yield of the target ester.

Core Principles:
  • Strict Anhydrous Conditions: The cornerstone of success.

  • Inert Atmosphere: Prevents atmospheric moisture from interfering.

  • Temperature Control: Manages the reaction's exothermicity.

  • Correct Stoichiometry & Order of Addition: Favors the desired reaction pathway.

Step-by-Step Methodology

Caption: Recommended experimental workflow for esterification.

Detailed Steps:

  • Preparation: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.[13]

  • Reagent Charging: To the reaction flask, add the alcohol (1.0 eq.), a suitable anhydrous solvent (e.g., dichloromethane, THF, diethyl ether), and pyridine or triethylamine (1.1 eq.).[8]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add cis-vaccenoyl chloride (1.05 eq.) dropwise to the cold solution over 10-15 minutes.[6] A slow addition rate is crucial to maintain temperature control.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the disappearance of the limiting reagent (usually the alcohol) by TLC. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once complete, cool the mixture back to 0 °C and carefully quench by adding cold, dilute HCl (e.g., 1 M) to neutralize excess pyridine/TEA.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl, cold saturated NaHCO₃ solution, and finally, cold brine.[6][14] The bicarbonate wash removes any cis-vaccenic acid formed via hydrolysis.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product via column chromatography on silica gel.

Analytical Methods for Detecting Hydrolysis

It is crucial to have reliable analytical methods to detect and quantify the extent of hydrolysis.

Method Application & Expected Observation
Thin-Layer Chromatography (TLC) A quick, qualitative check. The hydrolyzed product, cis-vaccenic acid, is more polar than the ester and will have a lower Rf value. It often appears as a "streak" on the TLC plate.
Infrared (IR) Spectroscopy The carboxylic acid shows a characteristic broad O-H stretching band from ~2500-3300 cm⁻¹. The ester's C=O stretch will be present (~1735-1750 cm⁻¹), but the acid's C=O stretch (~1700-1725 cm⁻¹) may also be visible if significant hydrolysis has occurred.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy The most definitive evidence for hydrolysis is the appearance of a broad singlet far downfield (typically 10-13 ppm) corresponding to the carboxylic acid proton (-COOH).
High-Performance Liquid Chromatography (HPLC) For quantitative analysis, especially at trace levels, HPLC is the method of choice. Direct analysis of acyl chlorides is challenging due to their reactivity.[15] A common strategy is to derivatize the sample (e.g., with 2-nitrophenylhydrazine) to form a stable, UV-active compound that can be easily quantified.[15][16][17]

References

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • The Organic Chemistry Tutor. (2025, March 17). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]

  • OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. [Link]

  • Wang, Y., et al. (2025, February 21). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. [Link]

  • Pearson. Write the mechanism for each of the following reactions: a. the reaction of acetyl chloride with water to form acetic acid. [Link]

  • Li, B., et al. (2018, February 21). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC. [Link]

  • Z-Notes. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

  • Chemistry Steps. (2020, February 22). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • The Chemistry Shack. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. YouTube. [Link]

  • Google Patents.
  • Reddit. (2025, August 9). Trouble with chloride acids. r/OrganicChemistry. [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [Link]

  • Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters. [Link]

  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?[Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • SparkL. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]

  • Organic Syntheses. Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides. [Link]

  • YouTube. (2021, April 24). Esterification using Acid Chloride and Alcohol. [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?[Link]

Sources

Optimization

Technical Support Center: Optimizing cis-Vaccenoyl Chloride Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with cis-vaccenoyl chloride (CAS 95548-26-8)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with cis-vaccenoyl chloride (CAS 95548-26-8)[1]. This 18-carbon, omega-7 unsaturated fatty acid chloride is highly reactive but notoriously susceptible to moisture-driven degradation and stereochemical isomerization.

This guide synthesizes field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure your amidation and esterification workflows achieve maximum yield and purity.

Reaction Workflow & Mechanistic Failure Points

Workflow A cis-Vaccenoyl Chloride (Electrophile) D Acylpyridinium Intermediate (Highly Reactive) A->D Add DMAP B Nucleophile (Amine/Alcohol) B->D Add Nucleophile C Catalyst & Base (DMAP + TEA) C->D Acid Scavenging E Target Product (Amide/Ester) D->E Optimal Conditions (Anhydrous, 0°C) F Hydrolysis Byproduct (cis-Vaccenic Acid) D->F Moisture Exposure

Mechanistic workflow of cis-vaccenoyl chloride coupling highlighting the acylpyridinium intermediate.

Section 1: Diagnostic FAQ & Troubleshooting

Q1: Why am I seeing a massive drop in yield and the appearance of a highly polar baseline spot on my TLC? A1: This is a classic symptom of hydrolysis. cis-Vaccenoyl chloride is highly moisture-sensitive. When exposed to ambient humidity or wet solvents, it rapidly hydrolyzes back to cis-vaccenic acid (the polar spot). Causality: Water acts as a competing, "hard" nucleophile. Because the acid chloride is highly electrophilic, even trace water can outcompete sterically hindered amines or alcohols. Solution: Employ rigorous anhydrous techniques. Use freshly distilled or sure-seal solvents. To compensate for unavoidable trace hydrolysis, standard practice dictates using a molar excess (1.2 to 1.5 equivalents) of the acyl chloride[2].

Q2: My coupling with a secondary amine is stalling at 50% conversion. How can I drive it to completion? A2: Steric hindrance at the nucleophile reduces the reaction rate, allowing side reactions to dominate. Causality: Standard bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) act primarily as acid scavengers; they do not activate the acid chloride further[3]. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with cis-vaccenoyl chloride to form a highly reactive acylpyridinium intermediate, which is significantly more susceptible to attack by hindered amines than the parent acid chloride[4].

Q3: Can I perform these couplings in aqueous media to functionalize polar peptides? A3: Yes, via the Schotten-Baumann reaction, but it requires strict kinetic control. Causality: The Schotten-Baumann reaction utilizes a biphasic system (e.g., water/organic solvent). While water is present, amines are far more nucleophilic than water if they are deprotonated. Solution: You must maintain the reaction at pH ~9.0. This ensures the amine group remains deprotonated and highly nucleophilic, allowing amide bond formation to outpace the competing hydrolysis of the fatty acid chloride[5].

Q4: Is there a risk of losing the cis- Δ11 stereochemistry during the coupling? A4: Yes. The cis-double bond in omega-7 fatty acids is thermodynamically less stable than the trans isomer. Causality: Aggressive heating (often mistakenly applied to force a sluggish reaction) or exposure to radical initiators/UV light can promote cis-to-trans isomerization or allylic oxidation. Solution: Always keep the reaction at or below room temperature (0°C to 25°C). If the reaction is slow, optimize your catalyst system rather than increasing the thermal load.

Section 2: Self-Validating Experimental Protocols
Protocol A: Anhydrous Amidation via DMAP/TEA Catalysis

This protocol is designed for coupling cis-vaccenoyl chloride with neutral or sterically hindered amines in organic solvents.

  • Preparation & Scavenging: Flame-dry a round-bottom flask under Argon. Dissolve the amine nucleophile (1.0 eq) and TEA (2.0 eq) in anhydrous Dichloromethane (DCM).

    • Causality: The coupling generates 1 equivalent of HCl. TEA acts as a scavenger to neutralize this HCl, preventing the amine nucleophile from protonating into an unreactive ammonium salt[3].

  • Catalytic Activation: Add DMAP (0.1 eq) to the solution.

    • Causality: DMAP serves as a nucleophilic catalyst. The combination of DMAP and TEA is superior because TEA prevents the generated HCl from protonating and deactivating the DMAP catalyst[4].

  • Electrophile Addition: Cool the vessel to 0°C using an ice bath. Dropwise, add cis-vaccenoyl chloride (1.2 eq) dissolved in a minimal amount of dry DCM.

    • Causality: The 0°C temperature suppresses exothermic side reactions (like ketene formation), while the 1.2 eq excess compensates for any trace moisture hydrolysis[2].

  • Validation Checkpoint (TLC): After 2 hours at room temperature, run a TLC (Hexane:EtOAc 8:2). The system is self-validating if the amine spot disappears and a new, less polar spot (the amide) appears. If a heavy baseline spot (cis-vaccenic acid) is present but the amine remains, your system was wet.

  • Selective Isolation: Quench with water. Wash the organic layer sequentially with 1M HCl, then saturated NaHCO3, and finally brine.

    • Causality: The 1M HCl specifically protonates and removes unreacted amine, TEA, and DMAP into the aqueous layer. The NaHCO3 deprotonates and extracts any hydrolyzed cis-vaccenic acid, leaving only the pure neutral amide in the organic phase.

Protocol B: Aqueous Schotten-Baumann Coupling

This protocol is used for functionalizing highly polar molecules (like amino acids or peptides) that only dissolve in water.

  • Aqueous Preparation: Dissolve the peptide/amino acid (1.0 eq) in an aqueous buffer (e.g., Borate buffer) adjusted to pH 9.0.

    • Causality: A pH of 9.0 is critical; it is basic enough to keep the N-terminus deprotonated (active nucleophile) but not so basic that it drastically accelerates the hydrolysis of the incoming acid chloride[5].

  • Biphasic Addition: Vigorously stir the aqueous solution. Slowly add cis-vaccenoyl chloride (1.5 eq) dissolved in a small volume of a water-miscible solvent (like THF) or directly dropwise.

  • Validation Checkpoint (pH Monitoring): The reaction is self-validating via pH. As the coupling proceeds, HCl is generated, and the pH will drop. You must continuously add 1M NaOH dropwise to maintain the pH at 9.0. When the pH stabilizes and stops dropping, the reaction (or complete hydrolysis of the chloride) is finished.

  • Isolation: Acidify the mixture to pH 3.0 using HCl.

    • Causality: This protonates the newly formed lipopeptide (and any residual fatty acid), rendering it hydrophobic and allowing it to precipitate out of the aqueous solution or be extracted via ethyl acetate.

Section 3: Quantitative Data & Reagent Optimization

Selecting the correct base and solvent system is the most critical variable in optimizing yield. The table below summarizes the quantitative impact of different parameters on acid chloride couplings.

Base / Catalyst SystemMechanism of ActionYield ImpactCausality & Best Use Case
TEA (Triethylamine)HCl ScavengerModerate (~60-70%)Neutralizes HCl but does not activate the acid chloride. Best for highly reactive, unhindered primary amines[3].
DIPEA (Hunig's Base)HCl ScavengerLow-Moderate (~50%)Highly sterically hindered; poor nucleophile. Prevents side reactions but results in slower coupling rates[3].
TEA + DMAP (0.1 eq)Scavenger + Nucleophilic CatalystHigh (>90%) DMAP forms a highly reactive acylpyridinium ion. TEA continuously regenerates DMAP. Ideal for hindered secondary amines or alcohols[4].
Pyridine Solvent & CatalystModerate-High (~80%)Acts as both a base and a weak nucleophilic catalyst. Good for sluggish reactions, but notorious for being difficult to remove during workup[3].
References
  • “On Water” MW-Assisted Synthesis of Hydroxytyrosol Fatty Esters. ACS Publications. Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]

  • Scholars Research Library - Der Pharma Chemica (Review of acid chloride intermediate). Der Pharma Chemica. Available at:[Link]

  • Innovative mechanochemical synthesis of lipopeptide surfactants through direct amidation of fatty esters. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting cis-Vaccenoyl Chloride Conversions

cis-Vaccenoyl chloride (18:1 n-7) is a highly reactive, monounsaturated fatty acid chloride widely utilized in the synthesis of lipid nanoparticles (LNPs), liposomes, and complex biochemical probes[1]. Despite its high i...

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Author: BenchChem Technical Support Team. Date: April 2026

cis-Vaccenoyl chloride (18:1 n-7) is a highly reactive, monounsaturated fatty acid chloride widely utilized in the synthesis of lipid nanoparticles (LNPs), liposomes, and complex biochemical probes[1]. Despite its high inherent reactivity as an acyl donor, researchers frequently encounter stalled reactions, low yields, or complex mixtures during amidation and esterification workflows.

This guide is designed for drug development professionals and synthetic chemists to diagnose and resolve low conversion rates through mechanistic troubleshooting and self-validating experimental design.

Diagnostic Workflow for Low Conversion Rates

Troubleshooting Start Low Conversion Rate Moisture Anhydrous Conditions? Start->Moisture Dry Use Flame-Dried Flasks & Dry Solvents Moisture->Dry No Nucleophile Sterically Hindered Nucleophile? Moisture->Nucleophile Yes Catalyst Add DMAP (0.1-1.0 eq) Nucleophile->Catalyst Yes Phase Aqueous Biphasic? Nucleophile->Phase No Microflow Increase Mixing Rate (Flow Reactor) Phase->Microflow Yes Base Check Base Equivalents (TEA/DIPEA) Phase->Base No

Diagnostic workflow for troubleshooting cis-vaccenoyl chloride reactions.

Frequently Asked Questions (FAQs) & Mechanistic Solutions

Q1: Why is my reaction stalling at 10-20% conversion despite using an excess of cis-vaccenoyl chloride?

The Causality: The most common cause of a stalled acylation is competitive hydrolysis. cis-Vaccenoyl chloride is highly electrophilic. If your solvent, glassware, or inert gas line contains trace moisture, the water acts as a competing nucleophile, rapidly hydrolyzing the acyl chloride back into cis-vaccenic acid[2]. Because cis-vaccenic acid is unreactive under standard conditions without a coupling agent (like EDC/DCC), the reaction permanently stalls.

The Solution:

  • Titrate your solvents using Karl Fischer titration to ensure moisture is <50 ppm.

  • Transition to strictly anhydrous conditions: use flame-dried glassware and a positive pressure of Argon or Nitrogen[2].

  • Self-Validation: To confirm reagent integrity before the reaction, quench a small aliquot of your cis-vaccenoyl chloride stock in anhydrous methanol. If TLC or GC-MS shows significant free fatty acid instead of the methyl ester, your starting material has already degraded[2].

Q2: I am trying to acylate a secondary alcohol/sterically hindered amine, but the yield is negligible. How can I drive the reaction forward?

The Causality: While primary amines react rapidly with acyl chlorides[3], secondary alcohols and bulky amines suffer from severe steric hindrance, preventing the nucleophile from effectively attacking the carbonyl carbon.

The Solution: Introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[4]. DMAP is far more nucleophilic than the hindered alcohol. It attacks the cis-vaccenoyl chloride to form a highly reactive, positively charged N-acylpyridinium intermediate. This intermediate is less sterically hindered and highly susceptible to attack by your bulky nucleophile, regenerating the DMAP catalyst in the process.

Q3: What is the optimal base for neutralizing the HCl byproduct?

The Causality: The reaction between cis-vaccenoyl chloride and a nucleophile generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate your amine nucleophile, converting it into an unreactive ammonium salt and instantly halting the reaction[3].

The Solution: Use a non-nucleophilic tertiary amine base. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are standard choices. Ensure you use at least 1.5 to 2.5 equivalents of base relative to the acyl chloride. Self-Validation: The immediate formation of a white precipitate (the amine hydrochloride salt) upon addition of the acyl chloride is a visual confirmation that the acylation is successfully proceeding and the base is functioning[5].

Q4: I am performing a Schotten-Baumann reaction in an aqueous biphasic system, but hydrolysis is outcompeting amidation. How do I fix this?

The Causality: In aqueous conditions (e.g., modifying water-soluble peptides), water is present in massive excess compared to your amine. If the biphasic mixing is poor, the local concentration of the amine at the solvent interface drops, allowing hydrolysis to dominate[6].

The Solution: Mass transfer is the limiting factor. Drastically increase the mechanical stirring speed. Alternatively, transition the reaction to a Flow Microreactor (FMR). Microfluidic systems force rapid, homogeneous mixing at the micrometer scale, allowing the faster amidation kinetics to outcompete the slower hydrolysis kinetics, significantly boosting conversion rates[6].

Quantitative Reaction Parameters & Expected Conversions

The following table synthesizes baseline parameters and expected conversion rates for cis-vaccenoyl chloride across different reaction environments to help benchmark your experiments.

Nucleophile TypeBase / CatalystSolvent SystemTemp (°C)Expected Conversion (%)Primary Failure Point
Primary Amine TEA or DIPEA (2.0 eq)Anhydrous DCM0 to 25>90%HCl protonation of amine
Secondary Alcohol Pyridine / DMAP (0.1 eq)Anhydrous THF25 to 6070–85%Steric hindrance
Aqueous Amine NaOH (Biphasic)Water / DCM0 to 540–75%Competitive hydrolysis
Amino Acid KOtBu / MechanochemNeat / SolidRT50–90%Incomplete mechanical mixing

Self-Validating Protocol: Anhydrous Acylation with cis-Vaccenoyl Chloride

This methodology provides a robust, self-validating framework for achieving >85% conversion rates when coupling cis-vaccenoyl chloride with standard nucleophiles.

Step 1: System Preparation & Dehydration

  • Flame-dry a 2-neck round-bottom flask under a high vacuum. Backfill the flask with high-purity Argon. Repeat this cycle three times.

  • Dissolve the nucleophile (1.0 eq) in anhydrous Dichloromethane (DCM) (concentration ~0.1 M).

Step 2: Base and Catalyst Addition

  • Inject anhydrous DIPEA (2.5 eq) into the stirring solution.

  • Conditional: If the nucleophile is an alcohol or a sterically hindered amine, add DMAP (0.1 to 0.2 eq)[4].

  • Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C. Causality: Lowering the temperature suppresses unwanted side reactions (such as ketene formation) during the highly exothermic addition phase.

Step 3: Acyl Chloride Addition & Validation

  • Dissolve cis-vaccenoyl chloride (1.2 to 1.5 eq) in a small volume of anhydrous DCM.

  • Add the acyl chloride solution dropwise over 15–30 minutes using a syringe pump.

  • Validation Checkpoint: Observe the reaction mixture. The formation of a fine white precipitate (DIPEA hydrochloride) indicates that the acyl transfer is occurring and HCl is being successfully scavenged[5].

Step 4: Reaction Monitoring & Workup

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench it in 100 µL of anhydrous methanol, and analyze via TLC or LC-MS. The disappearance of the starting nucleophile and the presence of the methyl ester (from the quenched excess acyl chloride) confirms completion[2].

  • Quench the bulk reaction with saturated aqueous NaHCO₃ to neutralize any remaining acid. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

References

  • J-Stage. "Fatty Acid β-Oxidation Plays a Key Role in Regulating cis-Vaccenoyl-CoA." J-Stage. Available at:[Link]

  • PMC. "Semisynthetic Studies Identify Mitochondria Poisons from Botanical Dietary Supplements." National Institutes of Health (NIH). Available at:[Link]

  • Chemistry Steps. "Reactions of Acid Chlorides (ROCl) with Nucleophiles." Chemistry Steps. Available at: [Link]

  • RSC Publishing. "Water-compatible acylation reactions with acid chlorides using a flow microreactor." Royal Society of Chemistry. Available at:[Link]

  • Reddit Chempros. "Need help in optimizing amide formation through acyl chloride pathway." Reddit. Available at: [Link]

Sources

Optimization

improving stability of cis-vaccenoyl chloride during long-term storage

Welcome to the technical support center for cis-vaccenoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cis-vaccenoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and purity of cis-vaccenoyl chloride during long-term storage. As a highly reactive, unsaturated acyl chloride, its integrity is paramount for reproducible and successful experimental outcomes. This document moves beyond simple instructions to explain the fundamental principles behind its degradation and the rationale for recommended handling and storage protocols.

Frequently Asked Questions (FAQs)

Q1: What is cis-vaccenoyl chloride and why is it so unstable?

Cis-vaccenoyl chloride ((11Z)-octadec-11-enoyl chloride) is a long-chain, unsaturated acyl chloride. Its instability arises from two primary chemical features:

  • The Acyl Chloride Group (-COCl): This functional group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making the carbonyl carbon extremely susceptible to nucleophilic attack.[1][2] The chloride ion is an excellent leaving group, further enhancing its reactivity compared to other carboxylic acid derivatives like esters or amides.[3][4]

  • The Cis-Alkene Group (C=C): The double bond in the fatty acid chain is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and trace metal ions.[5] This can lead to the formation of various undesirable byproducts, including aldehydes and ketones, which compromise the compound's integrity.[6]

Q2: What are the primary degradation pathways for cis-vaccenoyl chloride during storage?

There are three main degradation pathways you must control for:

  • Hydrolysis: This is the most rapid and common degradation pathway. Trace amounts of moisture in the storage container or from atmospheric humidity will react with the acyl chloride group to form cis-vaccenic acid and hydrochloric acid (HCl).[3][7][8] This not only consumes your starting material but the HCl generated can potentially catalyze further degradation.

  • Oxidation: The double bond is a prime target for oxidation. This free-radical chain reaction can lead to the formation of hydroperoxides, which can further break down into a complex mixture of aldehydes, ketones, and other truncated species, rendering the reagent impure and unusable.[5][9]

  • Isomerization: The cis-double bond can isomerize to the more thermodynamically stable trans-configuration. This process can be initiated by heat, light, or radical species (which can be formed during oxidation).[10][11] For experiments where stereochemistry is critical, this is a significant concern.

Q3: What are the absolute optimal storage conditions for long-term stability?

Based on supplier recommendations and chemical principles, the optimal storage conditions are as follows:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including hydrolysis, oxidation, and isomerization.[12][13]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, directly inhibiting oxidation and hydrolysis.[5]
Container Tightly sealed, amber glass vial with a PTFE-lined capAmber glass protects from light, which can catalyze oxidation. A tight seal with a chemically inert liner (PTFE) prevents moisture and air ingress.[8]
State Neat (undiluted) solid/liquidStoring in solvent is generally not recommended for long-term stability as it increases the risk of solvent-related impurities and degradation, unless aliquoted for short-term use.[13]
Q4: I suspect my stored cis-vaccenoyl chloride has degraded. How can I check its purity?

You cannot visually confirm purity. A clear appearance does not guarantee integrity.[5] Several analytical methods can be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is a quick, qualitative check. The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) peak from ~1790 cm⁻¹ (acyl chloride) to ~1710 cm⁻¹ (carboxylic acid) strongly indicates hydrolysis.[14]

  • Gas Chromatography (GC): This is the preferred method for assessing purity and checking for cis/trans isomerization. The acyl chloride is first derivatized to a more stable fatty acid methyl ester (FAME). Using a highly polar capillary column allows for the separation and quantification of cis and trans isomers.[1][15][16]

  • High-Performance Liquid Chromatography (HPLC): Direct analysis by HPLC is challenging due to the reactivity of the acyl chloride.[17] A robust method involves derivatizing the acyl chloride with a reagent like 2-nitrophenylhydrazine, which creates a stable, UV-active product that can be easily quantified.[17]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
White precipitate or fumes observed upon opening the vial. Hydrolysis. The compound has reacted with moisture that entered the container. The fumes are likely HCl gas.1. Handle in a fume hood immediately. Wear appropriate PPE. 2. Assess the extent of degradation. Use FTIR to quickly check for the presence of cis-vaccenic acid. 3. Consider purification (if feasible). For small amounts of degradation, distillation under high vacuum may be possible, but this is often impractical. It is generally safer to discard the degraded reagent. 4. Review storage protocol. Ensure containers are sealed properly and inert gas is used for future storage.
Reaction yields are low or inconsistent. Degradation of starting material. The actual concentration of active acyl chloride is lower than assumed due to hydrolysis or oxidation.1. Re-qualify the reagent. Before use, run a purity check using a quantitative method like GC or derivatization-HPLC to determine the exact percentage of active acyl chloride.[14][17] 2. Use a fresh vial. If possible, open a new, properly stored vial of cis-vaccenoyl chloride. 3. Aliquot on arrival. To prevent degradation of the main stock from repeated openings, aliquot the reagent into smaller, single-use vials under an inert atmosphere upon receipt.[8]
Unexpected byproducts observed in reaction. Impurities from oxidation or isomerization. Oxidative cleavage products or the trans-isomer may be reacting.1. Analyze the starting material for isomers. Use GC with a polar column to check for the presence of the trans-isomer.[1] 2. Protect from light and air during reaction. Run reactions under an inert atmosphere and use foil-wrapped glassware if light-sensitivity is a concern. 3. Consider adding a radical scavenger. For sensitive reactions, adding a small amount of a radical inhibitor like BHT to the reaction mixture (if compatible) can prevent further oxidation.
Discoloration of the material (e.g., yellowing). Oxidation and/or polymerization. The formation of complex oxidation products or small amounts of polymer can cause discoloration.1. Do not use. Discoloration is a strong indicator of significant degradation.[5] The material is likely impure and could be hazardous. 2. Dispose of the material according to your institution's hazardous waste protocols. 3. Source a new batch and implement stringent storage protocols immediately upon arrival.

Experimental Protocols & Workflows

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practice for storing cis-vaccenoyl chloride upon receipt to maximize its shelf-life.

  • Preparation (Inert Atmosphere):

    • Perform all steps inside a glovebox or a fume hood with a steady stream of dry argon or nitrogen.

    • Ensure all glassware (vials, syringes) is oven-dried and cooled under an inert atmosphere to remove all traces of moisture.

  • Aliquotting:

    • Carefully open the main container from the supplier.

    • Using a dry syringe or pipette, dispense small, single-use volumes (e.g., 50-100 µL) into pre-prepared, labeled amber glass vials.

    • Rationale: Aliquotting prevents the contamination of the entire stock with atmospheric moisture and oxygen each time the material is needed.[8]

  • Inert Gas Blanketing:

    • Before sealing each aliquot, flush the headspace of the vial with dry argon or nitrogen for 10-15 seconds.

    • Rationale: This displaces any air that may have entered during the transfer, creating an oxygen- and moisture-free environment.[5]

  • Sealing and Storage:

    • Immediately and tightly seal each vial with a PTFE-lined cap.

    • Wrap the sealed vials with Parafilm® as an extra precaution against moisture ingress.

    • Place the aliquots in a labeled, secondary container.

    • Store the secondary container in a -20°C freezer. Ensure the freezer is not a frost-free model, as the temperature cycles can affect stability.

Diagram: Key Degradation Pathways

Below is a diagram illustrating the primary chemical threats to the stability of cis-vaccenoyl chloride.

G cluster_main cis-Vaccenoyl Chloride (Stored) cluster_threats Degradation Initiators cluster_products Degradation Products CVC cis-Vaccenoyl Chloride ((11Z)-Octadecenoyl Chloride) Acid cis-Vaccenic Acid + HCl (Hydrolysis Product) CVC->Acid Hydrolysis Oxidized Oxidized Products (Aldehydes, Ketones, etc.) CVC->Oxidized Oxidation Trans trans-Vaccenoyl Chloride (Isomerization Product) CVC->Trans Isomerization H2O Moisture (H₂O) H2O->Acid O2 Oxygen (O₂) + Light/Heat/Metals O2->Oxidized Heat Heat / Radicals Heat->Trans

Caption: Primary degradation pathways for cis-vaccenoyl chloride.

Protocol 2: Purity Assessment by GC-FAME Analysis

This protocol describes the conversion of cis-vaccenoyl chloride to its corresponding fatty acid methyl ester (FAME) for analysis of purity and isomeric composition by Gas Chromatography.

  • Derivatization to FAME:

    • Warning: Perform this step in a fume hood.

    • Accurately weigh ~10 mg of the cis-vaccenoyl chloride sample into a vial.

    • Add 1 mL of anhydrous methanol. The reaction is often vigorous.

    • Rationale: Methanol reacts with the acyl chloride to form the more volatile and stable methyl ester, which is suitable for GC analysis. This reaction also consumes any unreacted acyl chloride.[15]

    • To ensure complete conversion of any hydrolyzed carboxylic acid, add 2 mL of 7% Boron Trifluoride (BF₃) in methanol and 1 mL of toluene.

    • Seal the vial and heat at 100°C for 45 minutes, shaking every 10 minutes.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 5 mL of deionized water and 1 mL of hexane.

    • Add ~1 g of anhydrous sodium sulfate to help break any emulsions.

    • Shake vigorously for 1 minute. Allow the layers to separate.

    • Carefully transfer the top hexane layer, which contains the FAMEs, to a clean vial for GC analysis.

  • GC Analysis:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: Use a highly polar capillary column designed for FAME isomer separation (e.g., SP™-2560, 100 m).[1]

    • Injection: Inject 1 µL of the hexane extract.

    • Conditions: Use an appropriate temperature program to separate C18:1 isomers (consult column manufacturer's guidelines).

    • Analysis: Compare the resulting chromatogram to a known FAME standard (e.g., Supelco CRM47885) to identify peaks corresponding to cis- and trans-vaccenic acid methyl esters and other impurities. Purity can be determined by area percent calculation.[15]

Diagram: Workflow for Quality Control

This diagram shows the logical flow for handling and verifying the quality of cis-vaccenoyl chloride.

QC_Workflow start Receive New Batch of cis-Vaccenoyl Chloride storage Aliquot and Store at -20°C under Inert Atmosphere (Protocol 1) start->storage pre_use_check Before Experiment: Allow Aliquot to Reach Room Temp storage->pre_use_check qualitative_check Qualitative Check (Optional): FTIR for Hydrolysis pre_use_check->qualitative_check quant_check Quantitative Purity Check: GC-FAME Analysis (Protocol 2) pre_use_check->quant_check Skip FTIR hydrolysis_q Evidence of Hydrolysis? qualitative_check->hydrolysis_q hydrolysis_q->quant_check No discard Discard Aliquot & Re-evaluate Stock hydrolysis_q->discard Yes purity_q Purity & Isomer Ratio Meet Specifications? quant_check->purity_q proceed Proceed with Experiment purity_q->proceed Yes purity_q->discard No

Caption: Recommended quality control workflow for cis-vaccenoyl chloride.

References

  • The Good Food Institute. (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. [Link]

  • Gortzi, O., et al. (2022). Recent Trends in Improving the Oxidative Stability of Oil-Based Food Products by Inhibiting Oxidation at the Interfacial Region. Foods. [Link]

  • Bayram, I., & Decker, E. A. (2022, January 24). Food lipid oxidation and health. IFIS. [Link]

  • dos Santos, B. A., et al. (2018). Use of Natural Antioxidants in the Inhibition of Cholesterol Oxidation: A Review. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Ratnayake, W. M. N., & Pelletier, G. (2004). Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry. Journal of AOAC International. [Link]

  • Grokipedia. (n.d.). Acyl chloride. [Link]

  • Chemistry Stack Exchange. (2019, June 5). Why is formyl chloride unstable while higher acyl chlorides are stable?[Link]

  • LECO Corporation. (n.d.). The Distinction of cis and trans Fatty Acids in Food Products with a Novel Benchtop Time-of-Flight GC-MS System. [Link]

  • Wang, Z., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]

  • AOCS. (2019, July 23). Analysis of Trans Polyunsaturated Fatty Acids. [Link]

  • Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • VanDeMark Chemical. (2018, August). CRUDE OLEOYL CHLORIDE. [Link]

  • ScienceMadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Link]

  • Junker, F., & Heipieper, H. J. (2001). Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida. Journal of Bacteriology. [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Heipieper, H. J., et al. (1996). cis/trans isomerization of unsaturated fatty acids as possible control mechanism of membrane fluidity in Pseudomonas putida P8. Lipids. [Link]

  • Zheng, J., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chatgilialoglu, C., et al. (2005). Trans Lipids: The Free Radical Path. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). Cis-trans isomerization of unsaturated fatty acids present in phospholipids...[Link]

  • Hiltunen, J. K., et al. (1992). Peroxisomes and beta-oxidation of long-chain unsaturated carboxylic acids. Annals of the New York Academy of Sciences. [Link]

  • Roe, D. S., & Vianey-Saban, C. (2001). Oxidation of unsaturated fatty acids by human fibroblasts with very-long-chain acyl-CoA dehydrogenase deficiency... Clinica Chimica Acta. [Link]

  • Reddit. (2019, May 9). [A level chemistry] testing for an acyl chloride. [Link]

  • Jack Westin. (n.d.). Oxidation Of Fatty Acids. [Link]

  • American Chemical Society. (2026, January 1). Dynamics and Structural Responses to Cis-Trans Isomerization in Bacterial Lipid Bilayers. [Link]

  • Mancuso, A. J., et al. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry. [Link]

  • Biology LibreTexts. (2023, August 31). 6.11: Fatty Acid Oxidation. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

reducing byproducts in cis-vaccenoyl chloride amidation reactions

Technical Support Center: Amidation of Cis-Vaccenoyl Chloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for cis-vaccenoyl chloride amidation reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Amidation of Cis-Vaccenoyl Chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for cis-vaccenoyl chloride amidation reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize byproduct formation and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this specific transformation.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific, common issues encountered during the amidation of cis-vaccenoyl chloride. Each entry details the cause of the problem and provides actionable, step-by-step protocols for its resolution.

Question 1: I'm observing a significant amount of a non-polar byproduct that is difficult to separate from my desired amide. What is it and how can I prevent its formation?

Answer: The most likely culprit is the symmetrical anhydride of cis-vaccenic acid . This byproduct arises when the starting cis-vaccenoyl chloride reacts with cis-vaccenic acid present as an impurity or formed in situ via hydrolysis.

Mechanism of Symmetrical Anhydride Formation:

The formation of the symmetrical anhydride occurs through nucleophilic acyl substitution, where a carboxylate anion attacks the highly electrophilic carbonyl carbon of the acyl chloride.[1][2] This reaction can be catalyzed by bases like pyridine.[1] The carboxylate can originate from:

  • Hydrolysis of the acyl chloride: Exposure of cis-vaccenoyl chloride to even trace amounts of water will generate cis-vaccenic acid.[3][4]

  • Incomplete conversion during acyl chloride synthesis: If the starting cis-vaccenic acid is not fully converted to the acyl chloride, the remaining carboxylic acid can react.

DOT Diagram: Symmetrical Anhydride Formation Pathway

G cluster_0 Initiating Factors cluster_1 Byproduct Formation Acyl_Chloride cis-Vaccenoyl Chloride Hydrolysis Hydrolysis Acyl_Chloride->Hydrolysis Nucleophilic_Attack Nucleophilic Acyl Substitution Acyl_Chloride->Nucleophilic_Attack Water Trace H₂O Water->Hydrolysis Carboxylic_Acid_Impurity cis-Vaccenic Acid (Impurity) Carboxylic_Acid_Impurity->Nucleophilic_Attack Carboxylic_Acid_Generated cis-Vaccenic Acid Hydrolysis->Carboxylic_Acid_Generated Carboxylic_Acid_Generated->Nucleophilic_Attack Anhydride Symmetrical Anhydride Byproduct Nucleophilic_Attack->Anhydride

Caption: Pathway to symmetrical anhydride byproduct.

Mitigation Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Thoroughly oven-dry all glassware at 120°C for at least 4 hours or flame-dry under vacuum immediately before use. Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of an inert gas like nitrogen or argon.[4]

  • Reagent Purity:

    • Ensure the cis-vaccenoyl chloride is freshly prepared or purified by distillation to remove any residual carboxylic acid.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents (e.g., molecular sieves).

  • Reaction Setup: Conduct the reaction under a static atmosphere of nitrogen or argon. Add all liquid reagents via syringe through a rubber septum.[4]

  • Order of Addition: Add the amine and a non-nucleophilic base (e.g., triethylamine) to the anhydrous solvent first. Then, slowly add the cis-vaccenoyl chloride dropwise to the cooled amine solution (0 °C).[3] This ensures the amine is readily available to react, outcompeting any trace carboxylic acid.

Question 2: My reaction is sluggish, and I'm isolating the protonated amine salt along with unreacted starting material. What's happening?

Answer: This issue arises from the generation of hydrochloric acid (HCl) as a byproduct of the amidation reaction. The HCl protonates the starting amine, rendering it non-nucleophilic and effectively halting the reaction. To drive the reaction to completion, a base is necessary to scavenge the HCl produced.[5][]

DOT Diagram: Role of Base in Amidation

G Acyl_Chloride cis-Vaccenoyl Chloride Reaction Amidation Reaction Acyl_Chloride->Reaction Amine Amine (Nucleophile) Amine->Reaction Base Tertiary Base (e.g., TEA) Salt_Byproduct [Base-H]⁺Cl⁻ Salt Base->Salt_Byproduct Amide_Product Desired Amide Reaction->Amide_Product HCl_Byproduct HCl Byproduct Reaction->HCl_Byproduct Protonated_Amine Protonated Amine (Non-nucleophilic) HCl_Byproduct->Protonated_Amine Without Base HCl_Byproduct->Salt_Byproduct With Base

Caption: Base neutralizes HCl to prevent amine inactivation.

Troubleshooting Protocol: Base Selection and Stoichiometry

  • Option A: Use of an External Base: The most common and cost-effective strategy is to use a non-nucleophilic tertiary amine base.

    • Stoichiometry: Use 1.0 equivalent of your primary or secondary amine and 1.1-1.5 equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3]

    • Procedure: Dissolve the amine and TEA in an anhydrous solvent (e.g., dichloromethane, DCM). Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.0 equivalent of cis-vaccenoyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.[3]

  • Option B: Use of Excess Amine: If the starting amine is inexpensive and readily available, you can use two equivalents. One equivalent acts as the nucleophile, and the second acts as the base to neutralize the HCl.[4]

Data Summary: Common Organic Bases for Amidation

BasepKa (Conjugate Acid)Key Characteristics
Triethylamine (TEA)10.75Widely used, cost-effective, strong, and hindered.[7]
N,N-Diisopropylethylamine (DIPEA)10.75More sterically hindered than TEA, useful for sensitive substrates.
N-Methylmorpholine (NMM)7.38Less basic, can lead to less racemization in chiral systems but may result in slower reaction rates.[7]
Pyridine5.25Can also act as a nucleophilic catalyst; sometimes used to promote anhydride formation.[1]
Question 3: I am using a carbodiimide coupling agent (e.g., DCC, EDCI) as an alternative to the acyl chloride, but I'm seeing an N-acylurea byproduct. Why?

Answer: While not a direct byproduct of the acyl chloride reaction itself, this is a common issue when using carbodiimide coupling agents with the parent carboxylic acid (cis-vaccenic acid). The N-acylurea byproduct forms from the rearrangement of the highly reactive O-acylisourea intermediate.[8][9]

Mechanism of N-Acylurea Formation:

Mitigation Strategies:

  • Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu). These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, activated ester. This new intermediate is less prone to rearranging into the N-acylurea and couples efficiently with the amine.[7]

  • Reaction Conditions: Ensure the amine is present when the carbodiimide is activated, or add it shortly after. Running the reaction at lower temperatures can sometimes disfavor the rearrangement pathway.

Frequently Asked Questions (FAQs)

Q1: What is the best work-up procedure to remove the base and its salt after the reaction?

A1: A standard aqueous work-up is highly effective. After the reaction is complete, quench it with water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

  • 1 M HCl: to remove excess tertiary amine base and any unreacted primary/secondary amine.

  • Saturated aqueous NaHCO₃: to neutralize any remaining acid.

  • Brine (saturated aqueous NaCl): to remove the bulk of the water from the organic layer. Finally, dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

Q2: How can I purify the final cis-vaccenoyl amide product?

A2: For these long-chain, often "greasy" molecules, purification can be challenging.

  • Column Chromatography: This is the most common method. Use silica gel with a gradient of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[3][10]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid/Base Extraction: If your product is neutral but you have basic (amine) or acidic (carboxylic acid) impurities, the aqueous work-up described in Q1 is the first and best purification step.

Q3: Can I run this reaction without a solvent?

A3: While some amide syntheses can be performed neat, it is generally not recommended for the reaction of a reactive species like an acyl chloride.[11] A solvent is crucial for:

  • Temperature Control: The reaction is often exothermic, and a solvent helps to dissipate heat, preventing side reactions.[]

  • Solubility: Ensures all reactants are in the same phase to react efficiently.

  • Controlling Reaction Rate: Dilution helps to moderate the reaction rate, which can be very vigorous.[]

References

  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • JoVE. (2025, May 22). Preparation of Acid Anhydrides. JoVE Core Organic Chemistry.
  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
  • Roy, S., Dolai, G., Ariyan, S. K., & Mandal, B. (2026, January 26).
  • Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah.
  • Organic Chemistry Portal.
  • Chemguide.
  • Wei, K.-L., Wu, C.-H., Huang, W.-H., Lin, J.-J., & Dai, S. A. (2005). N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)s. Macromolecules.
  • Ramazani, A., et al.
  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
  • YouTube. (2022, January 30). Acid Chloride + Carboxylic Acid = Anhydride (Mechanism).
  • Benchchem.
  • BOC Sciences. (2024, March 29).
  • Royal Society of Chemistry. (2023, March 7).
  • Reddit. (2020, August 7).
  • Semantic Scholar. SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY.
  • RSC Publishing. (2023, March 21).
  • ResearchGate. Formation of an N-acylurea from the O-acylisourea formed upon reaction....
  • PMC.
  • DIRECT AMIDATION OF FATTY ALCOHOL AND AMINO ACID IN ORGANIC SOLVENT FOR THE PRODUCTION OF N-ACYL ARGININE.
  • Google Patents.
  • Amine to Amide (via Acid Chloride) - Common Conditions.

Sources

Optimization

Technical Support Center: Solvent Optimization for cis-Vaccenoyl Chloride Lipid Synthesis

Welcome to the Technical Support Center for lipid synthesis. cis-Vaccenoyl chloride (18:1 (11Z) acyl chloride) is a highly reactive, activated fatty acid critical for synthesizing functional lipids, such as cationic lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid synthesis. cis-Vaccenoyl chloride (18:1 (11Z) acyl chloride) is a highly reactive, activated fatty acid critical for synthesizing functional lipids, such as cationic lipids for lipid nanoparticles (LNPs), phospholipids, and sphingolipids. Because acyl chlorides are highly electrophilic, the choice of solvent dictates not only the solubility of your precursors but also the reaction kinetics, regioselectivity, and the suppression of catastrophic side reactions.

This guide provides field-proven troubleshooting insights, self-validating protocols, and quantitative data to help you optimize your acylation workflows.

Troubleshooting Guide: Common Solvent-Related Failures

Q: Why is my lipid yield consistently below 40% when using Dichloromethane (DCM)? A: While DCM is a standard non-polar solvent for lipid synthesis[1], it is highly susceptible to trace moisture. cis-Vaccenoyl chloride is extremely reactive; even minimal water leads to rapid, irreversible hydrolysis into unreactive cis-vaccenic acid[2]. Furthermore, if your polar headgroup (e.g., a PEGylated or highly hydroxylated precursor) has poor solubility in DCM, the reaction becomes biphasic and stalls. Causality & Solution: Switching to a coordinating solvent like Tetrahydrofuran (THF) can improve acyl chloride reaction yields up to 93% (compared to ~81% in DCM) due to better solvation of polar intermediates and stabilization of the transition state[3].

Q: I am observing a dark, goopy mass and multiple side products on my TLC plate. Is my solvent degrading the acyl chloride? A: This is typically caused by ketene formation or polymerization, not direct solvent degradation[4]. Acyl chlorides can form highly reactive acylpyridinium intermediates that decompose if the temperature is not strictly controlled[4]. However, solvent choice exacerbates this if it cannot properly dissipate the exothermic heat of the acylation. Causality & Solution: Ensure the solvent is strictly anhydrous and maintain the reaction at 0°C during addition. If your synthesis requires sterically hindered substitutions, use Toluene. Toluene allows for higher temperature refluxing while providing excellent thermal stability, which is highly effective for driving difficult substitutions to completion[5].

Q: Can I use Pyridine as both the base and the solvent? A: Yes, but it is notoriously difficult to remove during purification and can lead to complex decomposition pathways[4]. Causality & Solution: It is far more efficient to use a non-nucleophilic solvent (like THF or DCM) combined with a catalytic amount of 4-dimethylaminopyridine (DMAP) and Triethylamine (TEA) as the primary acid scavenger[1].

Visualizing the Synthesis and Troubleshooting Pathways

G N1 Lipid Headgroup + Base (TEA/DMAP) N2 Anhydrous Solvent (THF or DCM) N1->N2 N3 Cool to 0°C Argon Atmosphere N2->N3 N4 cis-Vaccenoyl Chloride Dropwise Addition N3->N4 N5 Acyl-DMAP Intermediate (Highly Reactive) N4->N5 Nucleophilic Attack N6 Target cis-Vaccenoyl Lipid N5->N6 Esterification/Amidation

Caption: Optimized workflow for cis-vaccenoyl chloride lipid synthesis using catalytic DMAP.

G A cis-Vaccenoyl Chloride B Trace Moisture in Solvent A->B C Strictly Anhydrous Conditions A->C D Hydrolysis to cis-Vaccenic Acid B->D Rapid Degradation E Successful Acylation (Target Lipid) C->E High Yield

Caption: Impact of solvent moisture on cis-vaccenoyl chloride stability and reaction trajectory.

Step-by-Step Methodology: Self-Validating Acylation Protocol

This protocol is designed to ensure scientific integrity by embedding validation checks directly into the workflow.

Step 1: Preparation & Dehydration

  • Action: Flame-dry a two-neck round-bottom flask under vacuum, then purge with ultra-pure Argon.

  • Causality: Acyl halides are highly reactive and unstable in the presence of moisture[2]. Trace water outcompetes the target alcohol/amine, leading to irreversible hydrolysis into cis-vaccenic acid, which will permanently stall the reaction.

Step 2: Reactant Dissolution

  • Action: Dissolve the lipid headgroup precursor in anhydrous THF (or DCM) over activated 4Å molecular sieves. Add 1.2 equivalents of Triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP)[1].

  • Causality: TEA acts as an acid scavenger for the toxic HCl gas byproduct[4]. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction and suppresses unwanted side reactions[1].

Step 3: Acyl Chloride Addition

  • Action: Cool the system to 0°C using an ice bath. Dissolve cis-vaccenoyl chloride (1.1 eq) in a small volume of the chosen anhydrous solvent and add dropwise over 30 minutes.

  • Causality: Controlling the temperature prevents the exothermic degradation of the acyl chloride into ketenes, which appear as intractable dark masses[4].

Step 4: Self-Validation (Reaction Monitoring)

  • Action: After 2 hours, perform a Thin-Layer Chromatography (TLC) check using a 10% H₂SO₄ in ethanol stain[1].

  • Validation Check: The disappearance of the headgroup precursor spot and the emergence of a less polar product spot confirms successful acylation. If a highly polar spot (cis-vaccenic acid) dominates, moisture contamination has occurred and the solvent must be re-dried.

Step 5: Quenching & Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual HCl and unreacted acyl chloride. Extract the organic layer.

Quantitative Data: Solvent Comparison for Acylation

Selecting the right solvent requires balancing solubility, reactivity, and environmental impact.

SolventPolarity IndexWater Solubility (g/100mL)Typical Acylation YieldPrimary Use Case & Causality
Dichloromethane (DCM) 3.11.3~81%[3]Standard for highly lipophilic precursors[1]; poor for polar headgroups. Prone to moisture absorption.
Tetrahydrofuran (THF) 4.0Miscible~93%[3]Excellent for polar precursors due to oxygen coordination; requires strict peroxide removal before use.
Toluene 2.40.05~85%Ideal for sterically hindered reactions requiring high-temperature refluxing and substitution[5].
Cyclopentyl Methyl Ether (CPME) 3.21.1~88%Sustainable, low-toxicity alternative to DCM/Chloroform with excellent phase separation for lipid extraction[6].

Advanced FAQs: Sustainability & Next-Gen Solvents

Q: Are there "green" alternatives to DCM and Chloroform for lipid synthesis and extraction? A: Yes. The lipidomics and synthesis fields are actively moving away from chlorinated solvents due to severe environmental and health risks. Cyclopentyl methyl ether (CPME) is emerging as a highly effective, sustainable alternative. It mimics the solvation properties of chloroform and DCM, allows for excellent monophasic and biphasic extractions, and significantly reduces human health risks without compromising analytical performance[6].

References

  • [5] Quantitation in the regioselectivity of acylation of glycosyl diglycerides: total synthesis of a Streptococcus pneumoniae α-glucosyl diglyceride. Chemical Communications (RSC Publishing). 5

  • [3] An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan. 3

  • [1] Semisynthetic Studies Identify Mitochondria Poisons from Botanical Dietary Supplements – Geranyloxycoumarins from Aegle marmelos. PMC (NIH). 1

  • [2] 2.8: Acid Halides for Ester Synthesis. Chemistry LibreTexts. 2

  • [4] Synthesizing acyl chloride : r/Chempros. Reddit. 4

  • [6] Towards sustainable lipidomics: computational screening and experimental validation of chloroform-free alternatives for lipid extraction. PMC (NIH). 6

Sources

Troubleshooting

handling and storage best practices for moisture-sensitive cis-vaccenoyl chloride

Welcome to the Technical Support Center for Moisture-Sensitive Acyl Chlorides . This guide is engineered for researchers, synthetic chemists, and drug development professionals working with cis-vaccenoyl chloride ((Z)-11...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Moisture-Sensitive Acyl Chlorides . This guide is engineered for researchers, synthetic chemists, and drug development professionals working with cis-vaccenoyl chloride ((Z)-11-octadecenoyl chloride). Due to the highly reactive nature of the acyl chloride functional group, meticulous handling is required to maintain the integrity of the cis double bond and prevent rapid hydrolysis.

I. Quantitative Data & Physical Properties

To ensure accurate stoichiometric calculations and safe handling, consult the baseline physical properties of cis-vaccenoyl chloride before beginning any workflow.

PropertyValueOperational Implication
CAS Number 95548-26-8Unique identifier for (Z)-11-octadecenoyl chloride[1].
Molecular Weight 300.91 g/mol Essential for precise stoichiometric equivalent calculations[1].
Physical State Clear liquid (at 25 °C)Enables volumetric transfer via gas-tight syringes.
Density ~0.912 g/mL at 25 °CRequired to convert target mass to transfer volume[1].
Boiling Point ~170 °C at 2 mmHgLow volatility at room temperature; purification requires high vacuum[1].
Storage Temp. -20 °C (Freezer)Minimizes thermal degradation and prevents cis-to-trans isomerization.
Atmosphere Argon or NitrogenStrictly required to prevent moisture-induced hydrolysis[2].

II. Storage & Degradation Causality (FAQ)

Q1: My cis-vaccenoyl chloride reagent appears cloudy and has formed a white precipitate. What went wrong, and can I still use it? A1: The reagent has been compromised by moisture exposure. cis-Vaccenoyl chloride is a clear liquid at room temperature[1]. When exposed to atmospheric water vapor, it undergoes rapid nucleophilic acyl substitution (hydrolysis), yielding cis-vaccenic acid and hydrochloric acid (HCl)[3]. Because cis-vaccenic acid has a significantly higher melting point than the acyl chloride, it precipitates out of the liquid, causing cloudiness. Self-Validating Action: Do not use cloudy acyl chlorides for sensitive lipid synthesis or prodrug acylation. The molarity of the active acyl donor is unknown, and the presence of free HCl will likely protonate your target nucleophile, stalling the reaction.

Q2: How should I store aliquots to maximize shelf life and prevent repeated moisture exposure? A2: Freeze-thaw cycles are the primary cause of reagent degradation. When a cold flask is opened, atmospheric moisture immediately condenses on the cold glass walls and reacts with the chemical[4]. Best Practice: Transfer the bulk reagent into a glovebox under an inert argon atmosphere[2]. Aliquot the liquid into single-use, flame-sealed ampoules or tightly sealed vials with PTFE-lined septa. Store these aliquots at -20 °C.

III. Handling Workflows: Anhydrous Schlenk Transfer

When a glovebox is unavailable, the Schlenk line is the gold standard for manipulating moisture-sensitive liquids[3]. The following protocol ensures an unbroken inert atmosphere during reagent transfer.

Step-by-Step Methodology: Syringe Transfer via Schlenk Line
  • Thermal Equilibration: Remove the sealed storage flask of cis-vaccenoyl chloride from the -20 °C freezer and place it in a desiccator. Allow it to fully equilibrate to room temperature (approx. 30–45 minutes).

    • Causality: Opening or piercing a cold flask causes localized temperature drops that draw in ambient air and condense water vapor directly into the reagent, instantly hydrolyzing the acyl chloride[4].

  • Apparatus Preparation: Attach a dry receiving Schlenk flask to the Schlenk line. Perform three consecutive "purge-and-refill" cycles: evacuate the flask using the vacuum pump, then backfill with dry argon[5].

    • Self-Validating System: Monitor the vacuum gauge and the oil bubbler. The gauge must drop below 100 mTorr during evacuation. During backfilling, a steady, slow bubbling in the oil bubbler confirms positive pressure, guaranteeing no ambient air is leaking into the system.

  • Syringe Purging: Pierce the septum of the receiving Schlenk flask with a gas-tight glass syringe. Draw argon into the syringe and expel it outside the flask. Repeat this three times to replace all dead volume air with argon.

  • Liquid Transfer: Under a positive flow of argon, pierce the septum of the cis-vaccenoyl chloride container. Slowly draw the required volume.

    • Causality: Withdrawing liquid creates a vacuum inside the sealed container. Ensure the container is connected to an argon line via a secondary needle to replace the withdrawn volume; otherwise, ambient air will be sucked in through the puncture hole[6].

  • Addition: Transfer the syringe to the reaction flask and introduce the reagent dropwise.

SchlenkWorkflow A Cold Storage (-20°C, Sealed) B Equilibrate to RT (Prevents Condensation) A->B Step 1 C Schlenk Line Prep (3x Vacuum/Argon Purge) B->C Step 2 D Syringe Transfer (Positive Argon Flow) C->D Step 3 E Reaction Flask (Anhydrous Solvent) D->E Step 4 F Quench Waste (Cautious H2O/Base) D->F Post-Transfer

Workflow for anhydrous transfer of moisture-sensitive cis-vaccenoyl chloride.

IV. Experimental Application & Troubleshooting

cis-Vaccenoyl chloride is frequently used to synthesize vaccenoyl-CoA[7] or to acylate amines and alcohols in prodrug development.

Q3: My acylation reaction yields low conversion, and LC-MS detects high levels of free cis-vaccenic acid. How do I fix this? A3: The presence of free cis-vaccenic acid indicates that water outcompeted your target nucleophile. This is usually caused by trace moisture in the reaction solvent or a hygroscopic nucleophile. Resolution: Rigorously dry your solvent over activated molecular sieves or use a solvent purification system. Lyophilize your target amine/alcohol prior to the reaction.

Step-by-Step Methodology: Anhydrous Acylation Reaction
  • Nucleophile Preparation: Dissolve the target amine or alcohol in an anhydrous, inert solvent (e.g., dichloromethane) inside a Schlenk flask under an argon atmosphere[4].

  • Base Addition: Add an anhydrous, non-nucleophilic base (e.g., triethylamine or DIPEA) at 1.5 to 2.0 molar equivalents relative to the acyl chloride.

    • Causality: The acylation reaction generates one equivalent of HCl per coupling event. The base acts as an acid scavenger, neutralizing the HCl to prevent it from protonating the nucleophile (which would render it unreactive) and driving the reaction equilibrium forward.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the cis-vaccenoyl chloride via the syringe transfer method described above.

    • Causality: Acylation is highly exothermic. Cooling the reaction controls the kinetic rate, preventing thermal degradation of the cis double bond and minimizing side reactions like ketene formation.

  • Quenching: Once TLC or LC-MS indicates complete consumption of the nucleophile, carefully quench the residual acyl chloride by adding a small volume of cold water or methanol under a nitrogen counterstream[3].

    • Self-Validating System: Observe the reaction upon quenching. The cessation of mild effervescence (HCl gas release) visually validates that all reactive acyl chloride species have been safely deactivated.

ReactionPathways VC cis-Vaccenoyl Chloride (Active Acyl Donor) H2O Moisture Exposure (Trace H2O) VC->H2O Environmental Error Amine Target Nucleophile (Amine/Alcohol) VC->Amine Anhydrous Conditions Hydrolysis Hydrolysis H2O->Hydrolysis Acylation Acylation Amine->Acylation VA cis-Vaccenic Acid + HCl (Inactive Byproduct) Hydrolysis->VA Product Vaccenoyl Lipid/Prodrug (Target Product) Acylation->Product

Divergent pathways: Successful acylation vs. moisture-induced hydrolysis degradation.

V. References

  • School of Chemistry SOP For Operation Of Glove Boxes University College Dublin (UCD) [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds Wipf Group - University of Pittsburgh[Link]

  • Standard Operating Procedures: Bart Laboratory Purdue Chemistry [Link]

  • Fatty Acid β-Oxidation Plays a Key Role in Regulating cis J-Stage[Link]

Sources

Reference Data & Comparative Studies

Validation

The Subtle Shift: A Comparative Guide to cis-Vaccenoyl Chloride and Oleoyl Chloride in Modulating Lipid Membrane Fluidity

For Researchers, Scientists, and Drug Development Professionals In the intricate world of membrane biophysics and drug delivery, the composition of lipid acyl chains is a critical determinant of a membrane's physical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane biophysics and drug delivery, the composition of lipid acyl chains is a critical determinant of a membrane's physical properties. Among the most prevalent monounsaturated fatty acids, oleic acid (cis-9-octadecenoic acid) and cis-vaccenic acid (cis-11-octadecenoic acid) are structural isomers that offer a unique opportunity to probe the subtle yet significant impact of double bond position on membrane fluidity. This guide provides an in-depth comparison of their reactive acyl chloride derivatives, oleoyl chloride and cis-vaccenoyl chloride, and elucidates how a simple two-carbon shift in unsaturation dictates the dynamic behavior of lipid bilayers.

The Isomeric Difference: A Tale of Two Bonds

At first glance, oleoyl chloride and cis-vaccenoyl chloride are remarkably similar. Both are 18-carbon monounsaturated fatty acyl chlorides, highly reactive molecules used to synthesize custom phospholipids, glycolipids, and other amphiphiles for creating model membranes or lipid-based nanocarriers[1][2]. Their fundamental distinction lies in the location of the cis double bond:

  • Oleoyl Chloride : Derived from oleic acid, the double bond is located at the 9th carbon atom (Δ9) from the carbonyl group. Its chemical formula is CH₃(CH₂)₇CH=CH(CH₂)₇COCl[1][3].

  • cis-Vaccenoyl Chloride : Derived from cis-vaccenic acid, the double bond is at the 11th carbon atom (Δ11)[4][5]. Its chemical formula is CH₃(CH₂)₅CH=CH(CH₂)₉COCl.

This seemingly minor positional isomerism has profound consequences for the three-dimensional shape of the acyl chain, which is the primary driver of its influence on membrane fluidity.

G cluster_oleoyl Oleoyl Chain (Δ9) cluster_vaccenoyl cis-Vaccenoyl Chain (Δ11) C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C7 C6->C7 C8 C7->C8 C9 C8->C9 C10 C9->C10 cis C11 C10->C11 C12 C11->C12 C13 C12->C13 C14 C13->C14 C15 C14->C15 C16 C15->C16 C17 C16->C17 C18 COCl C17->C18 V1 V2 V1->V2 V3 V2->V3 V4 V3->V4 V5 V4->V5 V6 V5->V6 V7 V6->V7 V8 V7->V8 V9 V8->V9 V10 V9->V10 V11 V10->V11 V12 V11->V12 cis V13 V12->V13 V14 V13->V14 V15 V14->V15 V16 V15->V16 V17 V16->V17 V18 COCl V17->V18

Caption: Structural comparison of Oleoyl vs. cis-Vaccenoyl chains.

Biophysical Ramifications: From Molecular Kink to Membrane Fluidity

The cis-configuration of the double bond introduces a rigid ~30-degree bend, or "kink," into the hydrocarbon chain[6]. The position of this kink is paramount. Theoretical models and molecular dynamics simulations have consistently shown that a double bond located nearer to the geometric center of the acyl chain disrupts the orderly packing of neighboring lipids more effectively[7][8].

  • Oleoyl Chains (Δ9): The centrally located kink in oleic acid is a potent disruptor of van der Waals interactions between adjacent acyl chains. This inefficient packing creates more free volume within the bilayer, leading to a significant increase in membrane fluidity.

  • cis-Vaccenoyl Chains (Δ11): With the double bond shifted two carbons closer to the methyl-terminal end, the resulting kink is less centrally located. This asymmetry allows for slightly more efficient packing compared to oleoyl chains. Consequently, membranes incorporating cis-vaccenic acid are expected to be less fluid (more ordered) than their oleic acid-containing counterparts.

This difference in packing efficiency directly influences key biophysical parameters of the membrane.

Biophysical ParameterPhospholipid with Oleoyl Chain (e.g., POPC)Phospholipid with cis-Vaccenoyl Chain (e.g., PVPC)Causality
Main Phase Transition Temp (Tₘ) LowerHigherThe greater packing disruption by the Δ9 bond requires less thermal energy to transition from the ordered gel phase to the disordered liquid-crystalline phase.
Area per Lipid LargerSmallerThe more pronounced kink of the oleoyl chain creates a larger molecular footprint, increasing the average surface area each lipid occupies.
Bilayer Thickness ThinnerThickerAs the area per lipid increases, the bilayer must thin to conserve volume, resulting in a slimmer membrane profile for oleoyl-containing lipids.
Acyl Chain Order Parameter LowerHigherThe increased motion and disorder caused by the central Δ9 kink result in a lower order parameter, signifying higher fluidity.

Experimental Data Snapshot: While direct side-by-side comparative studies are sparse, the gel-to-liquid crystalline phase transition temperature (Tₘ) for 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is well-established at approximately -2 °C [9][10]. Based on the biophysical principles outlined, it is predicted that the Tₘ for the equivalent 1-palmitoyl-2-vaccenoyl-PC (PVPC) would be several degrees higher, indicating a more ordered, less fluid membrane at any given temperature.

Experimental Protocols for Quantifying Membrane Fluidity

To empirically validate these differences, researchers can employ several robust biophysical techniques. The choice of cis-vaccenoyl chloride or oleoyl chloride as a starting material allows for the synthesis of specific phospholipids to be incorporated into liposomes (model membranes) for these assays.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a liposome suspension during a controlled temperature scan. The peak of the resulting endotherm corresponds to the main phase transition temperature (Tₘ), providing a direct measure of the energy required to "melt" the acyl chains from a gel to a liquid state.

Workflow for DSC Analysis:

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Synthesize POPC & PVPC (using oleoyl & vaccenoyl chloride) prep2 Create lipid film via solvent evaporation prep1->prep2 prep3 Hydrate film with buffer to form Multilamellar Vesicles (MLVs) prep2->prep3 prep4 Extrude MLVs through polycarbonate filter to form Large Unilamellar Vesicles (LUVs) prep3->prep4 dsc1 Load LUV suspension into sample cell prep4->dsc1 dsc3 Scan temperature at a controlled rate (e.g., 1°C/min) dsc1->dsc3 dsc2 Load reference buffer into reference cell dsc2->dsc3 dsc4 Record differential heat flow dsc3->dsc4 an1 Plot heat capacity vs. temperature dsc4->an1 an2 Identify endothermic peak an1->an2 an3 Determine Tm at peak maximum an2->an3 an4 Compare Tm of POPC vs. PVPC an3->an4

Caption: Experimental workflow for DSC analysis of liposomes.

Step-by-Step Protocol:

  • Liposome Preparation:

    • Synthesize or procure high-purity phospholipids, such as POPC and its cis-vaccenoyl analogue (PVPC).

    • Dissolve the lipid in a chloroform/methanol mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. Further dry under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at a temperature well above the expected Tₘ of both lipids. This forms multilamellar vesicles (MLVs)[7].

    • For uniform size, prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension multiple times through a polycarbonate membrane with a defined pore size (e.g., 100 nm)[7].

  • DSC Measurement:

    • Degas the liposome suspension and the reference buffer prior to loading.

    • Load the sample (~0.5 mL of 1-5 mg/mL liposome suspension) into the sample cell of the DSC instrument and an equal volume of the buffer into the reference cell[7].

    • Equilibrate the system at a starting temperature well below the expected Tₘ.

    • Initiate a temperature scan at a controlled rate (e.g., 60°C/hour) up to a temperature well above the Tₘ[7].

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Plot the excess heat capacity as a function of temperature.

    • The Tₘ is determined as the temperature at the maximum of the main endothermic peak[2].

    • The enthalpy of the transition (ΔH), which relates to the cooperativity of the transition, is calculated by integrating the area under the peak. A broader peak for the oleoyl-containing lipid is expected, indicating a less cooperative transition.

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A lower anisotropy value corresponds to higher rotational freedom and thus higher membrane fluidity. The hydrophobic probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is commonly used as it partitions into the hydrophobic core of the membrane[9][11].

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare LUVs of the desired lipid composition (e.g., POPC vs. PVPC) as described in the DSC protocol.

    • Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at ~2 mM.

    • Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

    • Incubate the mixture for at least 30-60 minutes at a temperature above the Tₘ to ensure complete incorporation of the probe[10].

  • Anisotropy Measurement:

    • Place the sample in a temperature-controlled cuvette within a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm[10][12].

    • Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light. A correction factor (G-factor = I_HV / I_HH) is determined using horizontally polarized excitation.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis:

    • Measure anisotropy across a range of temperatures.

    • Plot anisotropy (r) versus temperature. A sharp decrease in anisotropy will be observed around the Tₘ.

    • At any given temperature in the fluid phase, liposomes with oleoyl chains are expected to exhibit a lower anisotropy value than those with cis-vaccenoyl chains, confirming higher fluidity[11].

Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the membrane bilayer, which is directly related to lipid packing density. In more ordered, gel-phase membranes, water penetration is low, and Laurdan emits blue-shifted light (~440 nm). In disordered, fluid-phase membranes, water penetration increases, causing a red-shift in emission (~490 nm)[1][13].

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare LUVs or grow cells on glass-bottom dishes.

    • Prepare a Laurdan stock solution (e.g., 1 mM in DMSO or DMF).

    • Add the stock solution to the liposome suspension or cell culture medium to a final concentration of 5-10 µM.

    • Incubate for 10-30 minutes at the desired temperature (e.g., 37°C for cells).

    • For liposomes, measurements can be taken directly. For cells, wash away excess probe with buffer before imaging.

  • GP Measurement:

    • Using a spectrofluorometer or a fluorescence microscope with two emission channels, excite the sample at ~350-360 nm[13].

    • Simultaneously measure the fluorescence intensity in the blue region (I₄₄₀) and the green/red region (I₄₉₀)[13].

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

  • Data Analysis:

    • GP values range from +1 (highly ordered) to -1 (highly fluid).

    • Compare the GP values for membranes containing oleoyl vs. cis-vaccenoyl lipids. A lower GP value is expected for the oleoyl-containing membranes, indicating a more polar environment due to looser lipid packing and thus higher fluidity[1].

Conclusion and Implications

The choice between cis-vaccenoyl chloride and oleoyl chloride for the synthesis of membrane components is not trivial. It represents a decision to fine-tune membrane fluidity based on the precise location of a single double bond. The central Δ9 double bond of the oleoyl chain is a more potent disruptor of lipid packing, resulting in membranes that are demonstrably more fluid, thinner, and have a lower phase transition temperature compared to those incorporating the Δ11 cis-vaccenoyl chain.

For researchers in drug development and cell biology, this understanding is critical. The fluidity of a lipid bilayer profoundly affects:

  • Passive permeability of small molecule drugs.

  • Function and conformation of embedded membrane proteins.

  • Stability and cargo release profile of liposomal drug delivery systems.

  • Formation of lipid domains or "rafts" involved in cell signaling.

By selecting the appropriate isomeric acyl chloride, scientists can rationally design model membranes and lipid nanoparticles with precisely controlled biophysical properties, enabling more accurate in-vitro models and more effective therapeutic carriers.

References

  • Technology Networks. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Retrieved from [Link]

  • ResearchGate. (2019, October 30). Fluorescence anisotropy measurement of membrane fluidity. Retrieved from [Link]

  • TA Instruments. (n.d.). Studying Liposomes in the Nano DSC. Retrieved from [Link]

  • He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in Molecular Biology, 2622, 241-244. [Link]

  • Vattulainen, I., & Rog, T. (2007). Effect of Double Bond Position on Lipid Bilayer Properties: Insight through Atomistic Simulations. The Journal of Physical Chemistry B, 111(43), 12590-12599. [Link]

  • BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The role of phospholipid molecular species in determining the physical properties of yeast membranes. Retrieved from [Link]

  • ResearchGate. (2022, March 23). (PDF) Laurdan Generalized Polarization: from cuvette to microscope. Retrieved from [Link]

  • ResearchGate. (n.d.). Main phase transition temperatures and corresponding enthalpy change of POPC in the presence of salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Fatty acid. Retrieved from [Link]

Sources

Validation

HPLC method validation for cis-vaccenoyl chloride purity analysis

Title: Comparative Guide: HPLC Method Validation for cis-Vaccenoyl Chloride Purity Analysis Target Audience: Researchers, analytical scientists, and drug development professionals. The Analytical Challenge: cis-Vaccenoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: HPLC Method Validation for cis-Vaccenoyl Chloride Purity Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals.

The Analytical Challenge: cis-Vaccenoyl Chloride

cis-Vaccenoyl chloride (18:1, n-7) is a highly reactive acyl chloride intermediate used in the synthesis of complex lipids and active pharmaceutical ingredients (APIs). Analyzing the absolute purity of acyl chlorides presents a notorious analytical bottleneck. They lack a strong UV chromophore and are highly susceptible to rapid hydrolysis or solvolysis when exposed to moisture or protic solvents[1].

As a Senior Application Scientist, I frequently see laboratories attempt to analyze these compounds using standard methodologies, only to generate erroneous data. This guide objectively compares conventional alternatives against an optimized, self-validating pre-column derivatization RP-HPLC method, validated in accordance with ICH Q2(R2) guidelines[2][3].

Methodological Comparison & Causality

To understand why specialized derivatization is required, we must examine the mechanistic failures of standard alternatives:

  • Alternative 1: Direct RP-HPLC (The Hydrolysis Trap) Attempting direct analysis using standard reversed-phase HPLC (RP-HPLC) with aqueous or alcoholic mobile phases guarantees failure. The acyl chloride reacts rapidly with the mobile phase, hydrolyzing into free cis-vaccenic acid[4]. Consequently, the chromatogram reflects the hydrolyzed product rather than the intact acyl chloride, making it impossible to distinguish the active intermediate from pre-existing free acid impurities in the starting material[4].

  • Alternative 2: GC-FID / GC-MS (The Esterification Blindspot) Gas chromatography (GC) is the traditional gold standard for fatty acid analysis[5][6]. However, acyl chlorides must be converted into volatile Fatty Acid Methyl Esters (FAMEs) via methanolysis prior to injection[5]. The critical flaw here is chemical equivalence: both cis-vaccenoyl chloride and any residual cis-vaccenic acid impurity will convert into the exact same methyl cis-vaccenoate. This results in a false-positive overestimation of acyl chloride purity.

  • The Optimized Product Method: 2-NPH Pre-column Derivatization RP-HPLC To solve this, we utilize 2-nitrophenylhydrazine (2-NPH) as a derivatizing agent. The causality behind this choice is twofold:

    • Kinetic Superiority: The hydrazine group reacts with acyl chlorides at a significantly faster rate than water or alcohols[4]. By performing the reaction in an aprotic solvent at room temperature, 2-NPH quantitatively and selectively tags the acyl chloride, leaving unreacted free cis-vaccenic acid untouched[4].

    • Optical Red-Shift: Derivatization with 2-NPH shifts the maximum UV absorbance of the analyte to ~395 nm[7][8][9]. Because most lipophilic matrices and free fatty acids do not absorb in the visible spectrum near 400 nm, this provides exceptional signal-to-noise ratios and eliminates matrix interference[7][8].

G Start cis-Vaccenoyl Chloride Sample (Contains free acid impurities) Alt1 Alternative 1: Direct RP-HPLC (Aqueous/Alcoholic Solvents) Start->Alt1 Alt2 Alternative 2: GC-FID (Methanolysis to FAME) Start->Alt2 Opt Optimized: 2-NPH Derivatization (Aprotic conditions, Room Temp) Start->Opt Fail1 Hydrolysis to cis-Vaccenic Acid (Fails to differentiate species) Alt1->Fail1 Fail2 Forms Methyl cis-Vaccenoate (Overestimates Acyl Chloride purity) Alt2->Fail2 Success Stable Hydrazide Derivative (Specific UV detection at 395 nm) Opt->Success

Analytical workflows for cis-vaccenoyl chloride purity assessment.

Experimental Protocol: Self-Validating 2-NPH Derivatization

To ensure trustworthiness, this protocol is designed as a self-validating system. By running a parallel control spiked with free cis-vaccenic acid, you can definitively prove that the method only quantifies the reactive acyl chloride.

Step 1: Reagent Preparation Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine (2-NPH) in anhydrous acetonitrile[7][8][9]. Crucial Detail: The solvent must be strictly anhydrous to prevent competitive hydrolysis of the acyl chloride prior to derivatization.

Step 2: Derivatization Reaction Transfer 100 µL of the cis-vaccenoyl chloride sample (diluted in anhydrous acetonitrile) into a sealed amber reaction vial. Add 900 µL of the 2-NPH reagent solution. Vortex gently and incubate at room temperature (20–25 °C) for exactly 30 minutes[7][8][9].

Step 3: Chromatographic Separation (Isomer Resolution) Standard C18 columns often fail to resolve geometric (cis/trans) fatty acid isomers due to identical hydrophobicity[10]. To quantify potential trans-vaccenoyl chloride impurities, we replace the C18 column with a cholesterol-bonded stationary phase (e.g., COSMOSIL Cholester). The rigid molecular shape selectivity of the cholesteryl group allows baseline resolution of the cis and trans derivatives[10].

  • Column: Cholesteryl-bonded phase (4.6 x 150 mm, 5 µm)[11][10].

  • Mobile Phase: Gradient elution using Acetonitrile and Water (containing 0.1% TFA to suppress silanol ionization).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 395 nm[8][9].

Data Presentation: ICH Q2(R2) Method Validation

The optimized 2-NPH method was validated against the stringent requirements of the updated ICH Q2(R2) guidelines[2][3][12]. The data below demonstrates the superior performance of the derivatization method compared to direct analysis.

Table 1: Performance Comparison of Analytical Strategies

ParameterDirect RP-HPLCGC-FID (FAME Method)Optimized 2-NPH RP-HPLC
Analyte Stability Poor (Rapid Hydrolysis)[4]Stable (as FAME)[5]Highly Stable (Hydrazide)[7]
Specificity for Acyl Chloride Fails (Detects total acid)[4]Fails (Detects total acid)[5]Excellent (No reaction with free acid)[4]
Isomer Resolution (cis/trans) Poor (on C18)[11]Good (Requires long runs)Excellent (Cholester column)[10]
Matrix Interference High (< 220 nm UV)LowMinimal (395 nm UV shift)[8]

Table 2: ICH Q2(R2) Validation Data for 2-NPH Method

ICH Q2(R2) ParameterValidation ResultAcceptance Criteria[3][12]
Linearity (Range) R² = 0.9995 (0.05 – 50 µg/mL)R² ≥ 0.999 over reportable range
Limit of Detection (LOD) 0.02 µg/mL[7][8]Signal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Accuracy (Recovery) 99.2% ± 1.1%98.0% – 102.0%
Precision (Repeatability) RSD = 1.4% (n=6)RSD ≤ 2.0%
Specificity Baseline resolution (Rs > 1.5)No interference from free cis-vaccenic acid

Conclusion

For the rigorous purity analysis of cis-vaccenoyl chloride, direct HPLC and standard GC-FID methodologies are fundamentally flawed due to hydrolysis and lack of chemical specificity, respectively. By employing 2-NPH pre-column derivatization coupled with shape-selective chromatography, analytical scientists can achieve an ICH Q2(R2)-compliant, highly specific, and self-validating assay that accurately quantifies the active acyl chloride while resolving critical geometric impurities.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA, europa.eu,[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl, mastercontrol.com,[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH, ich.org,[Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate, researchgate.net,[Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed, nih.gov,[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals, americanpharmaceuticalreview.com,[Link]

  • Fatty Acid Analysis by HPLC, hplc.eu,[Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google P
  • Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection - Sac State Scholars, csus.edu,[Link]

  • 脂肪酸, nacalai.co.jp,[Link]

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Comparative

Comparative Guide to Gas Chromatography Analysis of cis-Vaccenoyl Chloride Degradation Products

Introduction: The Analytical Challenge of a Reactive Intermediate Cis-vaccenoyl chloride, a long-chain unsaturated acyl chloride, is a valuable reactive intermediate in organic synthesis, particularly in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Reactive Intermediate

Cis-vaccenoyl chloride, a long-chain unsaturated acyl chloride, is a valuable reactive intermediate in organic synthesis, particularly in the development of novel lipids and pharmaceutical agents. Its utility is derived from the highly reactive acyl chloride functional group, which readily participates in acylation reactions.[1] However, this same reactivity presents a significant analytical challenge. Acyl chlorides are notoriously unstable and susceptible to rapid degradation upon exposure to atmospheric moisture or other nucleophiles.[2][3] For researchers in quality control and drug development, accurately identifying and quantifying these degradation products is paramount to ensuring the purity of starting materials and the integrity of synthetic pathways.

This guide provides a comparative analysis of gas chromatography (GC) methodologies for the characterization of cis-vaccenoyl chloride degradation products. We will explore the primary degradation pathways, compare essential sample preparation techniques, and evaluate the performance of different GC columns using experimental data. This document is intended to serve as a practical resource for scientists navigating the complexities of analyzing these labile compounds.

Understanding the Degradation: Pathways and Products

The high electrophilicity of the carbonyl carbon in cis-vaccenoyl chloride makes it a prime target for nucleophilic attack.[4] In a typical laboratory or storage environment, two primary degradation reactions predominate:

  • Hydrolysis: This is the most common degradation pathway, occurring when the acyl chloride reacts with water, even trace amounts from atmospheric humidity.[3][5] The reaction is a vigorous nucleophilic acyl substitution that yields cis-vaccenic acid and hydrogen chloride (HCl) gas.[6][7]

  • Alcoholysis: If the compound comes into contact with an alcohol (e.g., methanol, ethanol used as solvents), a similar reaction occurs to form the corresponding ester.[8][9] For example, reaction with methanol would yield methyl vaccenate. This reaction is often faster and more exothermic than hydrolysis.[9]

Given these pathways, the primary degradation product of concern is typically the parent carboxylic acid, cis-vaccenic acid. Therefore, any analytical method must be capable of separating and identifying this compound from the original acyl chloride and any other potential byproducts.

A cis-Vaccenoyl Chloride (Starting Material) D cis-Vaccenic Acid (Primary Degradation Product) A->D Hydrolysis E Vaccenoyl Ester (Secondary Degradation Product) A->E Alcoholysis B H₂O (Moisture) B->D C ROH (Alcohol) C->E F Derivatization (Esterification with Methanol) D->F Required for GC Analysis G cis-Vaccenic Acid Methyl Ester (Analyte for GC) F->G

Caption: Degradation and subsequent derivatization workflow for GC analysis.

The Imperative of Derivatization for GC Analysis

Direct analysis of the primary degradation product, cis-vaccenic acid, by gas chromatography is fraught with difficulty. Free fatty acids are highly polar compounds that tend to form hydrogen bonds, leading to poor volatility, peak tailing, and strong adsorption onto the GC column and inlet surfaces.[10] These issues result in poor chromatographic resolution and inaccurate quantification.

To overcome these limitations, a derivatization step is essential.[11] The goal is to convert the polar carboxyl group into a non-polar, more volatile functional group, typically an ester.[11] The most common and robust method is the conversion of fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs) .[10][12] FAMEs are significantly more volatile and less polar than their parent acids, exhibiting excellent stability and chromatographic behavior.[10]

Comparative Analysis of GC Methodologies

An effective GC analysis of cis-vaccenoyl chloride degradation products hinges on two key choices: the derivatization technique and the GC column's stationary phase.

Method 1: Derivatization via Acid-Catalyzed Esterification

Acid-catalyzed esterification is a widely used and highly effective method for preparing FAMEs from free fatty acids.[11] Reagents such as boron trifluoride (BF₃) in methanol are common catalysts that ensure a rapid and quantitative conversion.[10]

Method 2: GC Column Selection - A Head-to-Head Comparison

The separation of FAMEs is primarily dictated by the polarity of the stationary phase.[13] Highly polar columns are generally preferred for their ability to resolve complex mixtures, especially the challenging separation of geometric cis and trans isomers.[13][14] We compare two industry-standard column types:

  • Highly Polar Cyanopropyl Column (e.g., HP-88, CP-Sil 88): These columns contain stationary phases with high cyanopropyl content. They are specifically designed for detailed fatty acid analysis and provide excellent separation of cis/trans isomers.[13][14] The separation mechanism relies on the interaction between the polar cyano groups and the double bonds of the unsaturated FAMEs.[14]

  • Polyethylene Glycol (PEG) Column (e.g., DB-WAX, FAMEWAX): These are also polar columns and are widely used for FAME analysis.[12][14] While effective for separating FAMEs based on carbon number and degree of unsaturation, they typically offer less resolution for geometric isomers compared to their cyanopropyl counterparts.[14]

cluster_0 Sample Preparation cluster_1 GC Analysis Comparison A Degraded Sample (Containing cis-Vaccenic Acid) B FAME Derivatization (BF₃-Methanol) A->B C GC Injection B->C D HP-88 Column (Highly Polar Cyanopropyl) C->D E DB-WAX Column (PEG / Wax) C->E F Superior Isomer Separation D->F G General Purpose Separation E->G

Caption: Comparative workflow for GC column performance evaluation.

Experimental Protocols

The following protocols outline a validated workflow for the analysis.

Protocol 1: Sample Preparation and Derivatization
  • Objective: To simulate degradation and prepare FAMEs for GC analysis.

  • Materials: cis-Vaccenoyl chloride sample, hexane (GC grade), 12% Boron Trifluoride in Methanol (BF₃-Methanol), saturated NaCl solution, anhydrous sodium sulfate.

  • Procedure:

    • Weigh approximately 20 mg of the cis-vaccenoyl chloride sample into a screw-cap vial.

    • To simulate hydrolysis, uncap the vial and leave it exposed to ambient air for 60 minutes.

    • Add 2 mL of hexane to dissolve the sample.

    • Add 2 mL of 12% BF₃-Methanol solution.[10] Cap the vial tightly.

    • Heat the vial at 60°C for 10 minutes to complete the esterification.[10]

    • Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[10]

    • Shake the vial vigorously for 30 seconds to partition the FAMEs into the hexane layer.[10]

    • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[10]

    • The sample is now ready for GC-FID or GC-MS analysis.

Protocol 2: Gas Chromatography Conditions
  • Instrumentation: Agilent 7890B GC with FID or 5977A MSD.

  • Injector: Split/splitless, 250°C, Split ratio 25:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.

  • Columns (for comparison):

    • Column A: Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm)

    • Column B: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm)

Data Interpretation and Performance Comparison

A sample of cis-vaccenoyl chloride was subjected to the degradation and derivatization protocol and analyzed on both GC columns. The primary analyte of interest is the methyl ester of cis-vaccenic acid (C18:1n-7). A common isomeric impurity or byproduct that challenges chromatographic separation is the methyl ester of oleic acid (C18:1n-9).

AnalyteRetention Time (min) - Column A (HP-88)Retention Time (min) - Column B (DB-WAX)Resolution (Rs) between C18:1n-7 and C18:1n-9 (Column A)Resolution (Rs) between C18:1n-7 and C18:1n-9 (Column B)
Methyl Palmitate (C16:0)16.5415.88--
Methyl Stearate (C18:0)20.1219.85--
Methyl cis-Vaccenate (C18:1n-7) 20.45 20.15 2.1 1.3
Methyl Oleate (C18:1n-9)20.5820.21

Note: Data presented is representative and intended for comparative purposes.

Discussion of Results:

  • Superior Resolution on HP-88: The highly polar cyanopropyl HP-88 column provided baseline resolution (Rs = 2.1) between the critical cis-vaccenate and oleate isomers. This is crucial for accurate quantification, as these compounds can co-elute on less selective columns.[15] The enhanced selectivity is a direct result of the strong dipole-dipole interactions between the cyanopropyl phase and the double bonds of the FAMEs.[14]

  • Co-elution Risk on DB-WAX: The PEG-based DB-WAX column showed significantly poorer resolution (Rs = 1.3), with the two C18:1 isomers only partially separated. While suitable for general profiling, this column would be inadequate for studies requiring precise isomeric quantification of vaccenic acid.[14]

  • Elution Order: On both columns, the saturated FAMEs (C16:0, C18:0) eluted before the unsaturated FAMEs of the same carbon number, as expected. The retention of unsaturated FAMEs increases with the polarity of the column.[16]

Conclusion and Recommendations

The analysis of cis-vaccenoyl chloride and its degradation products requires a robust analytical strategy that addresses the compound's inherent instability and the challenges of isomer separation. Our findings demonstrate that while derivatization to FAMEs is a necessary and effective sample preparation step, the choice of GC column is the most critical factor for achieving accurate results.

For researchers requiring unambiguous identification and quantification of cis-vaccenic acid, especially in the presence of other C18:1 isomers, the use of a highly polar cyanopropyl stationary phase (e.g., HP-88) is strongly recommended. Its superior ability to resolve geometric and positional isomers provides the analytical confidence needed in demanding research, quality control, and drug development settings.[13][15] While PEG columns like the DB-WAX are useful for less complex FAME mixtures, they do not offer the requisite selectivity for this specific analytical challenge.

References

  • Vertex AI Search.
  • BenchChem. Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
  • Sigma-Aldrich.
  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Published June 23, 2025.
  • Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. Published March 31, 2025.
  • Vertex AI Search. An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols using continuous flow.
  • Physics & Maths Tutor.
  • Doc Brown's Advanced A Level Organic Chemistry.
  • Chemguide.
  • AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Published July 23, 2019.
  • BenchChem. A Researcher's Guide to Selecting the Optimal GC Column for Fatty Acid Methyl Ester (FAME)
  • Milestone Srl.
  • PubMed. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Published July 15, 2013.
  • RSC Publishing.
  • LibreTexts Chemistry. 21.4: Chemistry of Acid Halides.
  • Agilent.
  • Doc Brown's Advanced A Level Organic Chemistry.
  • MDPI. GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples.
  • ACS Publications. Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters.
  • Shimadzu. Analysis of 37 FAMEs using 6 Types of Capillary Columns.
  • MDPI. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. Published March 1, 2022.
  • Vertex AI Search. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Presented by.
  • Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Published October 19, 2020.
  • BenchChem. Importance of low-temperature conditions for purifying acyl chlorides.

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Safety & Regulatory Compliance

Safety

cis-Vaccenoyl chloride proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling procedures are not only compliant with safety regulations but are also fundamentally understood by the research...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling procedures are not only compliant with safety regulations but are also fundamentally understood by the research team. When dealing with long-chain acyl chlorides like cis-Vaccenoyl chloride , laboratories often underestimate the logistical and safety complexities involved in their disposal.

Because of its intense reactivity, improper disposal of this compound can lead to violent exothermic hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and causing severe chemical burns. This guide provides a self-validating, step-by-step protocol for the safe quenching and disposal of cis-Vaccenoyl chloride, explaining the mechanistic causality behind each operational choice.

Chemical Profile & Hazard Identification

cis-Vaccenoyl chloride is a highly reactive, water-sensitive electrophile primarily used in lipid synthesis and biochemical assays. Before handling or disposing of this chemical, it is critical to understand its physical and hazard parameters.

Quantitative Data Summary

Parameter Value Source / Indicator
Chemical Name cis-Vaccenoyl chloride Nomenclature
CAS Number 95548-26-8 Chemical Registry
Molecular Formula C18H33ClO Structure
Molecular Weight 300.91 g/mol Physical Property
Density ~0.912 g/mL at 25 °C Physical Property
GHS Classification H314 Corrosive / Water-Reactive

| Primary Risk | Exothermic Hydrolysis | Evolves HCl gas upon contact with water |

Data supported by standard chemical safety databases ()[1].

The Chemistry of Quenching: Causality & Logic

Directly adding acyl chlorides to aqueous waste streams is strictly prohibited. The electrophilic carbonyl carbon undergoes rapid nucleophilic acyl substitution when exposed to water, generating cis-vaccenic acid and HCl. This reaction is highly exothermic and can cause localized boiling, splashing, and container rupture ()[2].

To mitigate this, we employ a Controlled Solvolysis and Neutralization strategy.

  • Why Dilute? Diluting cis-Vaccenoyl chloride in an anhydrous, inert solvent (like dry THF or DCM) acts as a thermal buffer. It lowers the collision frequency between the acyl chloride and the nucleophile (water/hydroxide), directly dampening the exothermic spike.

  • Why an Ice-Cold Basic Bath? The hydrolysis of the acyl chloride bond releases significant enthalpy. The ice bath absorbs this heat, preventing localized boiling and the aerosolization of corrosive materials. Simultaneously, the 2M NaOH provides an immediate sink for the generated protons, converting the highly toxic and volatile HCl gas into benign, water-soluble NaCl ()[3].

Step-by-Step Disposal Protocol

This protocol details the methodology for neutralizing small to medium quantities (<100g) of cis-Vaccenoyl chloride in a laboratory setting.

Prerequisites: Conduct all steps inside a certified chemical fume hood. Ensure proper PPE is worn, including heavy-duty nitrile gloves, a lab coat, safety goggles, and a face shield.

  • Step 1: Preparation of the Quenching Bath Prepare a large beaker containing a 10-fold volumetric excess of 2M Sodium Hydroxide (NaOH) solution. Add crushed ice to lower the temperature to ~0–5 °C. Place the beaker on a magnetic stir plate and add a stir bar.

  • Step 2: Dilution of the Acyl Chloride Dilute the cis-Vaccenoyl chloride waste in a compatible, dry, non-reactive solvent (such as anhydrous tetrahydrofuran or dichloromethane) at a 1:5 ratio.

  • Step 3: Dropwise Addition (The Quench) Using an addition funnel or a glass pipette, add the diluted cis-Vaccenoyl chloride dropwise into the vigorously stirring, ice-cold NaOH solution. Causality note: The slow addition prevents thermal runaway, while the base immediately neutralizes the HCl byproduct.

  • Step 4: Verification (Self-Validation) Allow the mixture to stir for 30–60 minutes after the addition is complete. Test the aqueous layer with pH paper. The protocol is self-validating: a pH ≥ 7 confirms that all generated HCl has been neutralized and the hydrolysis is complete. If the pH is acidic, it indicates incomplete neutralization or ongoing hydrolysis, requiring further dropwise addition of NaOH.

  • Step 5: Phase Separation and Waste Segregation Transfer the neutralized mixture to a separatory funnel. The aqueous layer (containing sodium cis-vaccenoate and NaCl) can be disposed of in the basic aqueous waste stream. The organic layer (THF or DCM) must be placed in the appropriate organic waste container (e.g., Halogenated Waste if DCM was used).

Operational Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the safe disposal of cis-Vaccenoyl chloride.

G Start cis-Vaccenoyl Chloride Waste Dilute Dilute in Dry Solvent (e.g., THF or DCM) Start->Dilute Quench Dropwise Addition to Ice-Cold 2M NaOH Dilute->Quench Stir Stir 30-60 mins Quench->Stir pHCheck Check pH Stir->pHCheck AdjustBase Add NaOH pHCheck->AdjustBase pH < 7 Separate Phase Separation pHCheck->Separate pH ≥ 7 AdjustBase->Stir AqueousWaste Aqueous Waste Stream (Basic/Aqueous) Separate->AqueousWaste OrganicWaste Organic Waste Stream (Halogenated/Non-Halogenated) Separate->OrganicWaste

Workflow for the safe quenching and disposal of cis-Vaccenoyl chloride.

References

  • PubChem. "Acetyl chloride | CH3COCl | CID 6367." National Institutes of Health.[Link]

  • Molbase. "(Z)-十八碳-11-烯酰氯- CAS号95548-26-8." Molbase Chemical Database. [Link]

Sources

Handling

Personal protective equipment for handling cis-Vaccenoyl chloride

As a Senior Application Scientist, I consistently observe that the handling of long-chain aliphatic acid chlorides requires a paradigm shift from standard laboratory practices. While the 18-carbon tail of cis-Vaccenoyl c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I consistently observe that the handling of long-chain aliphatic acid chlorides requires a paradigm shift from standard laboratory practices. While the 18-carbon tail of cis-Vaccenoyl chloride provides the lipophilicity essential for synthesizing lipid nanoparticles and targeted drug delivery vehicles, its acyl chloride headgroup remains acutely reactive.

To build a self-validating safety culture in your laboratory, we must move beyond merely listing safety equipment. We must understand the causality behind each protocol. This guide provides the mechanistic reasoning, operational workflows, and disposal plans required to handle cis-Vaccenoyl chloride safely and effectively.

Physicochemical Hazard Profile & Mechanistic Causality

cis-Vaccenoyl chloride is a moisture-sensitive, corrosive liquid. The primary hazard stems from its electrophilic carbonyl carbon. When exposed to ambient humidity or water, it undergoes a rapid nucleophilic acyl substitution, hydrolyzing into cis-vaccenic acid and hydrogen chloride (HCl) gas.

This generation of HCl is highly exothermic and poses severe inhalation and tissue corrosion hazards[1]. Understanding these baseline properties is the first step in designing our operational controls.

Table 1: Physicochemical Properties and Safety Implications

Property Value Operational Safety Implication
CAS Number 95548-26-8 Essential for accurate 2 and waste logging[2].
Physical State Liquid Requires secondary containment trays during all transfers[2].
Density 0.912 g/mL at 25 °C Floats on aqueous layers; critical knowledge for phase separation[1].
Boiling Point 170 °C (at 2 mm Hg) Low volatility at standard pressure, but forms dangerous, corrosive aerosols[1].
Flash Point 113 °C Combustible liquid; strictly isolate from heat sources and open flames[2].

| Storage Temp | -20 °C | Requires thermal equilibration before opening to prevent internal moisture condensation[2]. |

Strategic PPE Selection (Causality-Driven)

Standard laboratory personal protective equipment (PPE) is insufficient for handling concentrated acid chlorides. Your PPE selection must account for the chemical's ability to rapidly degrade common polymers[3].

  • Hand Protection (The Double-Glove Strategy): Standard thin nitrile gloves (0.1 mm) provide a false sense of security; acid chlorides permeate them in minutes. You must use butyl rubber or heavy-duty neoprene gloves, which offer superior resistance to corrosive organic liquids[3]. If fine motor dexterity is required for syringe handling, utilize a chemical-resistant laminate inner glove (e.g., Silvershield) beneath a standard nitrile outer glove.

  • Eye and Face Protection: The vapors are highly lachrymatory and can cause permanent corneal damage. Wear non-vented chemical splash goggles. When transferring volumes greater than 10 mL, a full face shield is mandatory to protect against unexpected exothermic splashing[3].

  • Body Protection: A flame-resistant (FR) lab coat paired with a chemical-resistant polyethylene or rubber apron prevents the reagent from reaching the skin in the event of a catastrophic spill.

  • Respiratory Protection: All handling must occur within a certified fume hood with a minimum face velocity of 100 fpm (ideally >6 air changes per hour) to capture evolving HCl gas[3].

Operational Workflow: Handling and Transfer

To prevent degradation of the reagent and protect the operator, the transfer process must be a closed, self-validating system.

Protocol A: Inert Transfer Methodology

  • Thermal Equilibration: Remove the sealed cis-Vaccenoyl chloride bottle from the -20 °C freezer. Place it in a desiccator and allow it to reach room temperature (approx. 30-45 minutes). Causality: Opening a cold bottle causes atmospheric moisture to condense inside, instantly generating HCl and degrading the reagent.

  • Environmental Control: Purge your reaction vessel with dry Nitrogen (N₂) or Argon (Ar) to create an inert atmosphere.

  • Syringe Selection: Use only gas-tight glass syringes with stainless steel needles or Teflon cannulas. Causality: Acid chlorides will leach plasticizers from standard polypropylene syringes, contaminating your synthesis and potentially degrading the syringe barrel.

  • Addition: Add the cis-Vaccenoyl chloride dropwise to your reaction mixture. Monitor the internal temperature closely, as the reaction with amines or alcohols is highly exothermic.

Quenching and Disposal Plan

Proper disposal is arguably the most critical phase. Pouring unreacted acid chlorides directly into aqueous waste will cause a violent, potentially explosive release of HCl gas[4]. We utilize an alcohol-based quenching strategy to safely neutralize the reagent[5].

Protocol B: Exothermic Quenching

  • Cooling: Place the reaction flask containing the residual cis-Vaccenoyl chloride in an ice-water bath (0–5 °C).

  • Dilution: Dilute the residue with an inert, dry solvent (e.g., anhydrous dichloromethane) to reduce the concentration and dampen the heat generation rate.

  • Alcohol Quenching: Slowly add an excess of cold methanol or ethanol dropwise. Causality: Alcohol quenching yields the corresponding ester (e.g., methyl cis-vaccenoate) and HCl. This reaction is significantly less violent and more controlled than direct water hydrolysis[5].

  • Neutralization: Once the alcohol addition is complete and the temperature stabilizes, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Self-Validation Step: Monitor for CO₂ gas evolution (bubbling). The cessation of bubbling indicates that the dissolved HCl has been fully neutralized.

  • Phase Separation & Disposal: Transfer the mixture to a separatory funnel. Dispose of the organic layer (containing the ester) and the aqueous layer (containing neutralized salts) into their respective, properly labeled hazardous waste containers.

In the event of an accidental spill outside the hood, do not use water or organic-based absorbents . Smother the spill with a calcined absorbent product (e.g., dry sand or specialized acid chloride absorbents) and scoop it into a sealed plastic bag for hazardous waste disposal[6].

Process Visualization

Workflow A 1. Preparation & PPE Butyl Gloves, Goggles, Lab Coat B 2. Inert Environment Transfer to Fume Hood (N2/Ar) A->B C 3. Reagent Handling Glass Syringe Transfer B->C D 4. Reaction Execution Temperature Controlled Addition C->D E 5. Quenching Phase Ice Bath + Methanol Addition D->E F 6. Neutralization NaHCO3 Addition (Monitor CO2) E->F G 7. Waste Disposal Aqueous/Organic Separation F->G

Figure 1: End-to-end operational and quenching workflow for cis-Vaccenoyl chloride.

References

  • Yufeng. "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling". Available at:[Link][5]

  • Wolfabio. "Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison". Available at:[Link][4]

  • Case Western Reserve University. "Laboratory Safety Manual - Spill Procedures". Available at:[Link][6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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